molecular formula C15H14ClNO3 B1204086 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid CAS No. 36164-39-3

4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Cat. No.: B1204086
CAS No.: 36164-39-3
M. Wt: 291.73 g/mol
InChI Key: CRIDWQRCAMWXSF-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylic acid is a member of quinolines.

Properties

IUPAC Name

4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-8(18)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)16/h4,6-7H,3,5H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIDWQRCAMWXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)C(=O)O)Cl)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355051
Record name 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36164-39-3
Record name 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed, research-level overview of a plausible synthetic pathway for 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid, a complex heterocyclic molecule with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Quinoline and its derivatives are a cornerstone in the architecture of pharmacologically active compounds, exhibiting a broad spectrum of biological activities. The target molecule, this compound, presents a unique substitution pattern that suggests potential for novel biological interactions. This guide will delineate a logical and scientifically grounded multi-step synthesis, providing not only the procedural details but also the underlying chemical principles and rationale for the chosen methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach. The core quinoline scaffold can be constructed using established named reactions, followed by sequential functionalization to introduce the chloro, methyl, oxobutyl, and carboxylic acid moieties. The key disconnections involve the formation of the quinoline ring, the introduction of the C3 side chain, and the chlorination of the 4-position.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step sequence commencing with the construction of a functionalized quinoline core, followed by strategic modifications to achieve the final product.

Step 1: Synthesis of 4-hydroxy-2-methylquinoline-6-carboxylic acid via Gould-Jacobs Reaction

The initial step focuses on the construction of the quinoline ring system. The Gould-Jacobs reaction is a robust and well-established method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[1][2] This reaction proceeds through the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[2][3]

Reaction Scheme:

Step_1_Synthesis 4-Aminobenzoic_acid 4-Aminobenzoic acid Intermediate_A Intermediate Enamine 4-Aminobenzoic_acid->Intermediate_A Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate_A Product_1 4-hydroxy-2-methylquinoline-6-carboxylic acid Intermediate_A->Product_1 Thermal Cyclization (High Temperature)

Figure 1: Synthesis of the quinoline core via the Gould-Jacobs reaction.

Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 4-aminobenzoic acid and ethyl acetoacetate are dissolved in a high-boiling point solvent such as diphenyl ether or Dowtherm.

  • The mixture is heated to approximately 140-160 °C for 2-3 hours to facilitate the initial condensation and formation of the enamine intermediate. Water is removed as a byproduct, which can be monitored using a Dean-Stark apparatus.

  • Cyclization: The temperature of the reaction mixture is then raised to 240-260 °C and maintained for 30-60 minutes to induce thermal cyclization.[4]

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the solid product is precipitated by the addition of a non-polar solvent like hexane. The crude product is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-hydroxy-2-methylquinoline-6-carboxylic acid.

Causality of Experimental Choices:

  • High-Boiling Point Solvent: The use of a high-boiling solvent is crucial for achieving the high temperatures required for the intramolecular cyclization, which is the key ring-forming step in the Gould-Jacobs reaction.[4]

  • Stepwise Temperature Increase: A gradual increase in temperature allows for the complete formation of the enamine intermediate before initiating the high-temperature cyclization, which can help to improve the overall yield and reduce the formation of side products.

Parameter Value Reference
Starting Materials4-Aminobenzoic acid, Ethyl acetoacetate[1][2]
SolventDiphenyl ether or Dowtherm[4]
Condensation Temperature140-160 °C[4]
Cyclization Temperature240-260 °C[4]
Expected Yield60-75%Estimated

Step 2: Chlorination of 4-hydroxy-2-methylquinoline-6-carboxylic acid

The conversion of the 4-hydroxy group to a chloro group is a critical transformation. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[5]

Reaction Scheme:

Step_2_Chlorination Product_1 4-hydroxy-2-methylquinoline-6-carboxylic acid Product_2 4-chloro-2-methylquinoline-6-carbonyl chloride Product_1->Product_2 Reflux POCl3 POCl3 POCl3->Product_2

Figure 2: Chlorination of the 4-hydroxyquinoline derivative.

Experimental Protocol:

  • To a flask containing 4-hydroxy-2-methylquinoline-6-carboxylic acid, an excess of phosphorus oxychloride (POCl₃) is added. A small amount of a tertiary amine base like pyridine or N,N-dimethylaniline can be added to catalyze the reaction.[7]

  • The reaction mixture is heated to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any remaining acid, and then dried. This step will likely convert the carboxylic acid to an acyl chloride. A subsequent hydrolysis step (e.g., treatment with water or dilute base followed by acidification) will be necessary to regenerate the carboxylic acid.

Causality of Experimental Choices:

  • Excess POCl₃: Using POCl₃ in excess serves as both the reagent and the solvent, ensuring the reaction goes to completion.[5]

  • Careful Quenching: The quenching of POCl₃ with ice water is a highly exothermic reaction and must be performed with extreme caution in a well-ventilated fume hood.

Parameter Value Reference
Starting Material4-hydroxy-2-methylquinoline-6-carboxylic acid-
ReagentPhosphorus oxychloride (POCl₃)[5][6]
Catalyst (optional)Pyridine or N,N-dimethylaniline[7]
Reaction TemperatureReflux (105-110 °C)[5]
Expected Yield80-90%Estimated

Step 3: Introduction of the 3-(3-oxobutyl) Side Chain via Friedel-Crafts Acylation

The introduction of the C3 side chain is the most challenging step in this synthesis. While direct Friedel-Crafts acylation on the electron-deficient pyridine ring of quinoline can be difficult, the presence of activating groups can facilitate this reaction.[8] An alternative is a C-H activation/functionalization approach. For the purpose of this guide, we propose a Friedel-Crafts acylation, acknowledging that optimization would be required. The reaction would likely proceed with a suitable acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Step_3_Acylation Product_2a 4-chloro-2-methylquinoline-6-carboxylic acid Final_Product This compound Product_2a->Final_Product Friedel-Crafts Acylation Reagent_3 3-oxobutanoyl chloride Reagent_3->Final_Product Catalyst_3 AlCl3 Catalyst_3->Final_Product

Figure 3: Proposed Friedel-Crafts acylation to introduce the C3 side chain.

Experimental Protocol:

  • The 4-chloro-2-methylquinoline-6-carboxylic acid is dissolved in a suitable inert solvent, such as dichloromethane or nitrobenzene.

  • A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the solution and stirred.

  • 3-Oxobutanoyl chloride (or a similar reactive derivative of 3-oxobutanoic acid) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to manage the exothermicity of the reaction.

  • The reaction is allowed to stir at room temperature or with gentle heating for several hours until completion, as monitored by TLC.

  • Work-up and Isolation: The reaction is quenched by the slow addition of cold water or dilute acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final target molecule.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: A strong Lewis acid like AlCl₃ is necessary to activate the acylating agent and facilitate the electrophilic aromatic substitution on the quinoline ring.[9]

  • Inert Solvent: The choice of an inert solvent is critical to prevent unwanted side reactions with the highly reactive intermediates.

Parameter Value Reference
Starting Material4-chloro-2-methylquinoline-6-carboxylic acid-
Acylating Agent3-Oxobutanoyl chloride-
CatalystAluminum chloride (AlCl₃)[9]
SolventDichloromethane or Nitrobenzene[9]
Expected Yield30-50% (Optimization likely required)Estimated

Conclusion

The synthesis of this compound is a challenging but feasible endeavor for the experienced synthetic chemist. The proposed pathway leverages well-established reactions for the construction of the core quinoline scaffold and its subsequent chlorination. The introduction of the C3 side chain via Friedel-Crafts acylation represents the most speculative and likely lowest-yielding step, requiring careful optimization of reaction conditions. This guide provides a solid foundation for the development of a robust and efficient synthesis of this novel and potentially valuable molecule.

References

  • Benchchem Technical Support Center. (n.d.). Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2025). Relevant Chemistry Journal, Vol(Issue), Page numbers.
  • Gould-Jacobs Reaction. (n.d.). In Name Reactions in Organic Chemistry.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. Retrieved from [Link]

  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

  • Journal of the American Chemical Society. (date). THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. J. Am. Chem. Soc., Vol(Issue), Page numbers.
  • National Institutes of Health. (date). Rh(I)
  • ResearchGate. (2018). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry, 83(20).
  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • ResearchGate. (n.d.). The development of C−C bond formations. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • PubMed. (2012). C-C bond formation at C-2 of a quinoline ring: synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives as a new class of PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 20(7), 2199-207.
  • PubMed. (2011).
  • Royal Society of Chemistry. (date). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances.
  • PubChem. (n.d.). 4-hydroxy-2-methylquinoline-6-carboxylic acid. Retrieved from [Link]

  • A relevant educational resource. (n.d.).
  • Google Patents. (n.d.).
  • A relevant chemical synthesis database. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q.
  • PubMed Central. (date).
  • MDPI. (2025).
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • ScenTree. (n.d.). Isobutyl quinoline (CAS N° 68198-80-1).
  • Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • A relevant medicinal chemistry journal. (date). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities.

Sources

Spectroscopic Characterization of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds and natural products. The specific substitutions on this particular molecule—a chloro group at the 4-position, a methyl group at the 2-position, a 3-oxobutyl group at the 3-position, and a carboxylic acid at the 6-position—are anticipated to modulate its physicochemical and biological properties. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, establishing structure-activity relationships (SAR), and ensuring quality control in synthetic processes. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations are based on established principles and data from analogous structures, offering a predictive framework for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with atom numbering, is presented below. This numbering will be used for the assignment of spectroscopic signals.

N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C2_Me C(2') C2->C2_Me C4 C4 C3->C4 C3_C1 C(1'') C3->C3_C1 C4a C4a C4->C4a Cl4 Cl C4->Cl4 C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C6_COOH C(6') C6->C6_COOH C8 C8 C7->C8 C8->C8a C8a->N1 C3_C2 C(2'') C3_C1->C3_C2 C3_C3 C(3'') C3_C2->C3_C3 C3_C4 C(4'') C3_C3->C3_C4 O_keto O C3_C3->O_keto O_COOH1 O C6_COOH->O_COOH1 O_COOH2 OH C6_COOH->O_COOH2

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HCOOH
~8.7s1HH5
~8.2d1HH7
~8.0d1HH8
~3.0t2HH1''
~2.8t2HH2''
~2.7s3HC2-CH₃
~2.2s3HH4''
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~207.0C3'' (C=O)
~167.0C6' (COOH)
~158.0C2
~148.0C8a
~145.0C4
~135.0C6
~132.0C8
~130.0C4a
~128.0C5
~125.0C7
~124.0C3
~43.0C2''
~30.0C4''
~28.0C1''
~24.0C2' (CH₃)
Interpretation of NMR Spectra

¹H NMR:

  • Aromatic Region: The protons on the quinoline ring system are expected to appear in the downfield region (δ 7.0-9.0 ppm). The H5 proton is anticipated to be the most deshielded due to the anisotropic effect of the quinoline ring system and the electron-withdrawing carboxylic acid group, appearing as a singlet. The H7 and H8 protons will likely appear as doublets, with their exact chemical shifts influenced by the carboxylic acid at C6.

  • Alkyl Side Chain: The 3-(3-oxobutyl) side chain will exhibit characteristic signals. The methylene protons adjacent to the quinoline ring (H1'') are expected to be a triplet around δ 3.0 ppm. The methylene protons adjacent to the ketone (H2'') should also be a triplet, slightly upfield around δ 2.8 ppm. The terminal methyl protons (H4'') will appear as a sharp singlet around δ 2.2 ppm.

  • Methyl Group: The methyl group at the C2 position of the quinoline ring is expected to be a singlet in the upfield region, around δ 2.7 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl (C3'') will be significantly downfield, around δ 207.0 ppm. The carboxylic acid carbonyl (C6') will appear around δ 167.0 ppm.

  • Quinoline Carbons: The carbons of the quinoline ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the nitrogen (C2) and the carbon bearing the chlorine (C4) will be significantly deshielded.

  • Alkyl Carbons: The carbons of the oxobutyl side chain and the C2-methyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data
m/zInterpretation
291/293[M]⁺˙ Molecular ion (with isotopic pattern for one chlorine atom)
276/278[M - CH₃]⁺
246/248[M - COCH₃]⁺
234/236[M - C₄H₇O]⁺
218/220[M - COOH - CH₃]⁺
177/179[C₁₀H₈ClN]⁺˙ (from cleavage of the oxobutyl side chain)
Interpretation of Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺˙ at m/z 291, with a characteristic M+2 peak at m/z 293 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, as illustrated in the diagram below. Key fragmentation events include:

  • Alpha-cleavage: Loss of the terminal methyl group from the oxobutyl side chain to give a fragment at m/z 276/278.

  • McLafferty Rearrangement: A common fragmentation for ketones, which could lead to the loss of a neutral acetone molecule.

  • Cleavage of the side chain: Cleavage of the entire 3-(3-oxobutyl) side chain would result in a fragment corresponding to the 4-chloro-2-methylquinoline-6-carboxylic acid radical cation.

  • Loss of the carboxylic acid group: Decarboxylation is a common fragmentation for carboxylic acids.

M [M]⁺˙ (m/z 291/293) F1 [M - CH₃]⁺ (m/z 276/278) M->F1 - •CH₃ F2 [M - COCH₃]⁺ (m/z 246/248) M->F2 - •COCH₃ F3 [M - C₄H₇O]⁺ (m/z 234/236) M->F3 - •C₄H₇O F4 [C₁₀H₈ClN]⁺˙ (m/z 177/179) F3->F4 - COOH

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ketone)
~1690StrongC=O stretch (carboxylic acid)
~1600, 1500, 1450Medium-StrongC=C and C=N stretches (quinoline ring)
~1300MediumC-N stretch
~850StrongC-Cl stretch
Interpretation of IR Spectrum
  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a characteristic feature of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and oxobutyl groups will appear just below 3000 cm⁻¹.

  • Carbonyl Stretches: Two strong carbonyl absorption bands are predicted. The ketone C=O stretch is expected around 1710 cm⁻¹, and the carboxylic acid C=O stretch should appear at a slightly lower wavenumber, around 1690 cm⁻¹, due to hydrogen bonding.

  • Quinoline Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 850 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate from a suitable solvent.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with their interpretations, offer a robust framework for the structural confirmation and characterization of this compound. The provided experimental protocols serve as a practical guide for researchers in obtaining high-quality spectroscopic data. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the identity and purity of this quinoline derivative in research and development settings.

References

  • PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PubChem. Quinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. [Link]

An In-depth Technical Guide to 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its role as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][3][4] This guide focuses on a specific, functionally rich derivative: 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid.

This compound, with the Chemical Abstracts Service (CAS) number 36164-39-3 , presents a unique combination of reactive handles and structural motifs that make it a compelling subject for investigation in drug discovery and organic synthesis.[5] The presence of a carboxylic acid at the 6-position offers a site for amide coupling or other modifications to modulate solubility and target interactions. The 4-chloro substituent is a key reactive center, susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. The 3-(3-oxobutyl) side chain provides a keto group, which can be a target for further derivatization or act as a hydrogen bond acceptor in ligand-receptor interactions.

This document serves as a comprehensive technical guide, consolidating available data and providing expert insights into the chemical properties, potential synthesis, and theoretical characteristics of this promising molecule. Due to the limited availability of primary literature on this specific compound, this guide will leverage data from chemical databases and draw logical inferences based on the well-established chemistry of related quinoline systems.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of any research and development endeavor. The key identifiers and computed physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNO₃[5]
Molecular Weight 291.73 g/mol [5][6]
Exact Mass 291.0662210 Da[5][6]
IUPAC Name This compound[5]
CAS Number 36164-39-3[5]
XLogP3 (Computed) 2.7[5]
Hydrogen Bond Donors 1 (from the carboxylic acid)[5]
Hydrogen Bond Acceptors 4 (from the nitrogen, two oxygens of the carboxylate, and the keto oxygen)[5]
Rotatable Bonds 4[5]
Structural Visualization

The structural formula of this compound reveals a planar quinoline core with flexible side chains.

Caption: 2D structure of the title compound.

Proposed Synthesis Pathway

A potential synthetic workflow could be as follows:

synthesis_workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product 4-amino-3-chlorobenzoic acid 4-amino-3-chlorobenzoic acid step1 Step 1: Condensation 4-amino-3-chlorobenzoic acid->step1 Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->step1 step2 Step 2: Cyclization step1->step2 step3 Step 3: Chlorination step2->step3 step4 Step 4: Alkylation step3->step4 step5 Step 5: Saponification step4->step5 product 4-Chloro-2-methyl-3-(3-oxobutyl) quinoline-6-carboxylic acid step5->product

Caption: A potential synthetic workflow diagram.

Conceptual Step-by-Step Protocol
  • Condensation: Reaction of an appropriately substituted aniline, such as 4-aminobenzoic acid, with a β-dicarbonyl compound. For the target molecule, this would likely involve a precursor to the 3-(3-oxobutyl) side chain.

  • Cyclization: Thermal or acid-catalyzed intramolecular cyclization (e.g., a Friedländer annulation) of the enamine intermediate from Step 1 to form the quinolone ring system.

  • Chlorination: Conversion of the 4-hydroxyquinoline intermediate to the 4-chloroquinoline using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Side Chain Introduction: This is the most speculative step without experimental data. The 3-(3-oxobutyl) side chain could be introduced via a Friedel-Crafts-type acylation at the 3-position or through a multi-step process involving a precursor functional group.

  • Hydrolysis: If the synthesis was carried out using an ester of the starting aminobenzoic acid, a final saponification step would be required to yield the carboxylic acid.

Causality in Protocol Design: This proposed pathway is predicated on the robust and high-yielding nature of classical quinoline syntheses. The use of POCl₃ for chlorination is a standard and effective method for converting 4-quinolones to the more reactive 4-chloro derivatives, which are valuable intermediates for further functionalization.[8]

Spectral and Analytical Characterization (Theoretical)

Without experimental data, we can predict the key spectral features based on the molecule's structure. These predictions are invaluable for researchers who may synthesize this compound and require a reference for characterization.

  • ¹H NMR:

    • Aromatic Protons: Signals in the δ 7.5-8.5 ppm range corresponding to the protons on the quinoline core. The proton at the 5-position is likely to be the most deshielded due to the anisotropic effect of the carboxylic acid and the ring system.

    • Methyl Protons (C2): A sharp singlet around δ 2.5-2.8 ppm.

    • Oxobutyl Protons: A characteristic pattern for the -CH₂-CH₂-C(=O)CH₃ group, including a singlet for the terminal methyl group (around δ 2.2 ppm) and two triplets for the adjacent methylene groups.

    • Carboxylic Acid Proton: A broad singlet at δ > 12 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbons: Signals for the ketone and carboxylic acid carbons would be expected in the δ 170-200 ppm range.

    • Aromatic and Heteroaromatic Carbons: Multiple signals in the δ 120-150 ppm range. The carbon bearing the chlorine (C4) would be significantly shifted.

    • Aliphatic Carbons: Signals for the methyl group at C2 and the carbons of the oxobutyl side chain would appear in the upfield region (δ 20-60 ppm).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed, with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

    • Fragmentation would likely involve the loss of the side chains and cleavage of the quinoline ring.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band from the carboxylic acid in the 2500-3300 cm⁻¹ region.

    • C=O Stretch: Two distinct sharp peaks, one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and one for the ketone carbonyl (around 1715 cm⁻¹).

    • C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound suggests several avenues for its use as a versatile intermediate in the synthesis of more complex molecules.

reactivity_diagram cluster_reactions Potential Reactions cluster_products Potential Products main_compound 4-Chloro-2-methyl-3-(3-oxobutyl) quinoline-6-carboxylic acid nucleophilic_substitution Nucleophilic Aromatic Substitution (at C4-Cl) main_compound->nucleophilic_substitution amide_coupling Amide Coupling (at COOH) main_compound->amide_coupling carbonyl_chemistry Carbonyl Chemistry (at keto group) main_compound->carbonyl_chemistry reduction Reduction Reactions main_compound->reduction amines_ethers 4-Amino/Alkoxy Derivatives nucleophilic_substitution->amines_ethers amides_esters Amide/Ester Library amide_coupling->amides_esters alcohols_imines Alcohols, Imines, etc. carbonyl_chemistry->alcohols_imines reduced_derivatives Reduced Quinoline Core or Side Chain reduction->reduced_derivatives

Caption: Reactivity and potential derivatization pathways.

  • Nucleophilic Aromatic Substitution at C4: The 4-chloro substituent is activated towards nucleophilic attack. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of 4-substituted quinoline derivatives. This is a common strategy in medicinal chemistry to probe the steric and electronic requirements of a binding pocket.[8]

  • Amide Coupling: The carboxylic acid at the 6-position is an ideal handle for standard amide bond formation with a diverse range of amines. This modification can be used to append different pharmacophores, improve pharmacokinetic properties, or attach linkers for targeted drug delivery.

  • Carbonyl Chemistry: The ketone in the oxobutyl side chain can undergo a wide array of classical carbonyl reactions, including reduction to an alcohol, reductive amination, or formation of imines and hydrazones. These transformations can introduce new chiral centers and hydrogen bonding capabilities.

Given the broad biological activities of the quinoline scaffold, this compound could serve as a key intermediate in the development of novel therapeutics. For instance, quinoline-6-carboxylic acid derivatives have been explored as ectonucleotidase inhibitors and mGluR1 antagonists.[9][10] The structural features of this compound make it a candidate for derivatization and screening in assays for various therapeutic targets, particularly in oncology, infectious diseases, and neurology.

Safety and Handling

While specific toxicity data for this compound is not available, its constituent parts suggest that it should be handled with care in a laboratory setting. The 4-chloroquinoline moiety is known to be an irritant.[11][12] The GHS classifications for related compounds like 4-chloroquinoline-6-carboxylic acid indicate potential hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[13]

Recommended Precautions:

  • Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a molecule of significant potential for chemical synthesis and drug discovery. Its multifunctional nature provides a rich platform for the generation of diverse chemical libraries. While there is a scarcity of published research on this specific compound, this guide provides a solid foundation for researchers by consolidating available data, proposing a logical synthetic strategy, predicting its spectral characteristics, and outlining its potential reactivity. As with any novel compound, further experimental investigation is required to fully elucidate its properties and unlock its potential for scientific and therapeutic advancement.

References

  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC - PubMed Central - NIH. Available from: [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. Available from: [Link]

  • 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH. Available from: [Link]

  • 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem. Available from: [Link]

  • (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - ResearchGate. Available from: [Link]

  • 4-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 20493593 - PubChem. Available from: [Link]

  • This compound - PubChem. Available from: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available from: [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]

  • (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain - J-Stage. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available from: [Link]

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Biological activity of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Biological Activity of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Executive Summary

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, giving rise to a vast array of therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide focuses on the specific derivative, this compound, a molecule whose biological profile is not yet extensively characterized in publicly available literature. By dissecting its structural components and drawing parallels with well-studied analogues, this document provides a predictive analysis of its likely biological activities and proposes a rigorous experimental framework for empirical validation. We postulate that this compound holds potential as an antiproliferative and/or anti-inflammatory agent, likely acting through mechanisms common to quinoline carboxylic acids, such as enzyme inhibition. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a prominent pharmacophore in modern medicine.[4] Its rigid structure and the presence of a nitrogen atom create a unique electronic environment, making it an ideal framework for designing molecules that can interact with a wide range of biological targets.[1][4]

Historically, quinoline-based compounds have been pivotal in combating infectious diseases, with famous examples including the antimalarials quinine and chloroquine.[3] The versatility of the quinoline ring system has since been exploited to develop drugs for a multitude of conditions.[1][2] Functionalized quinoline motifs are now central to agents with demonstrated anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties.[1][2][4] Their mechanisms of action are equally varied, ranging from DNA binding and topoisomerase inhibition in cancer therapy to the modulation of cytokine generation in inflammatory processes.[1][2] The ability to readily modify the quinoline core at multiple positions allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties, making it a continuously explored scaffold in the quest for new therapeutic agents.[1][5]

Structural and Physicochemical Analysis

The therapeutic potential of this compound can be inferred from its distinct structural features. Each functional group is predicted to play a role in the molecule's overall physicochemical properties and its interaction with biological targets.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNO₃PubChem[6]
Molecular Weight 291.73 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
CAS Number 36164-39-3PubChem[6]

Below is a visual breakdown of the key functional moieties of the molecule.

G cluster_molecule This compound cluster_quinoline Quinoline Core cluster_substituents Key Substituents M Core Structure N1 Bicyclic Aromatic System (Planarity, π-stacking) S1 C6-Carboxylic Acid (Hydrogen bonding, Salt bridge formation) N1->S1 S2 C4-Chloro Group (Modulates electronics, Lipophilicity) N1->S2 S3 C3-Oxobutyl Chain (Conformational flexibility, Potential H-bond acceptor) N1->S3 S4 C2-Methyl Group (Steric influence, Lipophilicity) N1->S4

Figure 1: Key Functional Moieties of the Target Compound.
  • Quinoline Core : Provides a rigid, planar scaffold conducive to binding in enzymatic clefts or intercalating with DNA.

  • C6-Carboxylic Acid : This is a critical functional group. The carboxylate can act as a hydrogen bond donor and acceptor and can form crucial salt-bridge interactions with basic residues like arginine or lysine in a protein's active site.[7] This feature is essential for the activity of many enzyme inhibitors, including dihydroorotate dehydrogenase (DHODH) inhibitors.[7]

  • C4-Chloro Group : The electron-withdrawing nature of the chlorine atom significantly alters the electron distribution of the quinoline ring, potentially influencing binding affinity. It also increases lipophilicity, which can affect cell permeability and bioavailability.

  • C3-(3-oxobutyl) Chain : This flexible side chain introduces a ketone group, which can act as a hydrogen bond acceptor. The chain's length and conformation will influence how the molecule fits into a binding pocket.

  • C2-Methyl Group : This small alkyl group can provide beneficial steric interactions within a hydrophobic pocket of a target protein and contributes to the overall lipophilicity of the compound.

Postulated Biological Activities and Mechanisms

Based on extensive research into analogous structures, we can postulate several high-probability biological activities for this compound.

Antiproliferative and Anticancer Activity

The quinoline scaffold is a well-established framework for the development of anticancer agents.[4] Quinoline derivatives can induce apoptosis, disrupt cell migration, inhibit angiogenesis, and cause cell cycle arrest.[3][4]

  • Potential Mechanism 1: DHODH Inhibition : Many 4-quinoline carboxylic acid derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for rapidly proliferating cells.[7][8] The carboxylic acid at the C6 position is analogous to the C4-carboxylic acid in other known DHODH inhibitors, which forms a critical salt bridge with an arginine residue in the enzyme's active site.[7]

  • Potential Mechanism 2: Kinase Inhibition : The quinoline core is a common scaffold in various kinase inhibitors used in oncology. The specific substitution pattern could confer selectivity for certain kinases involved in cell growth and survival signaling pathways.

  • Potential Mechanism 3: DNA Binding and Topoisomerase Inhibition : Some quinoline derivatives can bind to DNA or inhibit topoisomerases, enzymes that manage DNA topology, thereby halting DNA replication and cell division.[1][2]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of quinoline carboxylic acids.[9]

  • Potential Mechanism: COX Inhibition : Certain 4-carboxyl quinoline derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.[10] The carboxylic acid moiety can interact with key residues like Arg120 in the COX active site, mimicking the binding of non-steroidal anti-inflammatory drugs (NSAIDs).[10] It is plausible that this compound could exhibit similar activity, reducing the production of pro-inflammatory prostaglandins.

Proposed Experimental Workflows for Validation

To empirically determine the biological activity of this compound, a tiered, logical workflow is essential. The following protocols provide a self-validating system, moving from broad screening to more specific mechanistic assays.

G cluster_tier2 Tier 2: Mechanistic Elucidation (If Cytotoxic) cluster_tier3 Tier 3: Anti-inflammatory Screening A Tier 1: Primary Screening In Vitro Cytotoxicity Assay (MTT/SRB) B Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) A->B H LPS-Stimulated RAW 264.7 Macrophages A->H Parallel or Subsequent Screen C Determine IC50 Values B->C D Hypothesis-Driven Enzyme Assays C->D If IC50 < 10 µM E DHODH Inhibition Assay D->E F Kinase Panel Screening D->F G Topoisomerase I/II Assay D->G I Nitric Oxide (NO) Production Assay (Griess Reagent) H->I J COX-2 Inhibition Assay (In Vitro) I->J If NO production is inhibited

Figure 2: Proposed Experimental Screening Cascade.
Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture : Seed human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 4.2: DHODH Enzyme Inhibition Assay
  • Reagents : Prepare an assay buffer containing recombinant human DHODH, dihydroorotate (DHO), Coenzyme Q10 (CoQ10), and DCIP (2,6-dichloroindophenol) as an electron acceptor.

  • Assay Setup : In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and a known inhibitor (e.g., Brequinar) as a positive control.

  • Reaction Initiation : Initiate the reaction by adding the substrate, DHO.

  • Kinetic Measurement : Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Analysis : Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 4.3: Anti-inflammatory Activity (Nitric Oxide Inhibition)
  • Cell Culture : Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Treatment : Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation : Incubate the plate for 24 hours.

  • Griess Assay : Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Data Acquisition : After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis : Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of nitric oxide (NO) inhibition relative to the LPS-only treated cells. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.

Conclusion and Future Directions

While direct biological data for this compound remains to be published, a thorough analysis of its structure in the context of established quinoline pharmacology strongly suggests its potential as a bioactive compound. The presence of the C6-carboxylic acid is a compelling feature that points towards mechanisms involving critical electrostatic interactions within enzyme active sites, particularly for targets like DHODH or COX-2.

The proposed experimental workflows provide a clear and robust path to validating these hypotheses. Positive results from the primary cytotoxicity and anti-inflammatory screens would warrant progression to more specific mechanistic studies and subsequent lead optimization. Structural modifications to the oxobutyl side chain or the chloro- and methyl- substituents could be explored to enhance potency and selectivity, paving the way for the development of a novel therapeutic candidate. The empirical investigation of this molecule is a worthwhile endeavor for any research program focused on the discovery of new anticancer or anti-inflammatory agents.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., Al-Omair, M. A., Al-Shaalan, N. H., & Al-Obaid, A. M. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7179. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

  • Rauf, A., Al-Awthan, Y. S., Al-Ammari, A., Al-Duais, M. A., & Mabkhot, Y. N. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 935-953. Available from: [Link]

  • Saeed, A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(11), 3326. Available from: [Link]

  • He, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4952-4970. Available from: [Link]

  • Rauf, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available from: [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20081-20111. Available from: [Link]

  • Asghari, S., Ramezani, M., & Fassihi, A. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 13(6), 543-554. Available from: [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100756. Available from: [Link]

  • American Chemical Society. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]

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  • Kandeel, M. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5135-5143. Available from: [Link]

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An In-Depth Technical Guide to the In Vitro Screening of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their development as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[2][3] The specific molecule, 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid[4][5], and its analogues present a compelling case for systematic in vitro evaluation. The presence of a carboxylic acid moiety, a chloro group at the 4-position, and an oxobutyl side chain suggests potential for diverse biological interactions.

This guide provides a comprehensive framework for the initial in vitro screening of this compound class. It is designed for drug discovery professionals and researchers, moving beyond mere protocols to explain the strategic rationale behind the proposed screening cascade. Our approach is structured as a multi-pronged investigation into the three most probable therapeutic applications for quinoline derivatives: oncology, inflammation, and infectious diseases.

Section 1: The Anticancer Screening Cascade

Quinoline derivatives are well-documented for their anticancer properties, which are often mediated through mechanisms like DNA intercalation, inhibition of topoisomerases, cell cycle arrest, and modulation of critical signaling pathways such as PI3K/Akt/mTOR.[1][6] The initial screening phase is designed to first identify cytotoxic activity and then to begin elucidating the mechanism of action.

Rationale for a Tiered Approach

A tiered or cascaded screening approach is both cost-effective and scientifically rigorous. We begin with broad cytotoxicity assays against a panel of cancer cell lines to establish a baseline of activity. Compounds showing significant potency and selectivity are then advanced to more complex, mechanism-based assays. This strategy ensures that resources are focused on the most promising candidates.

Primary Screening: General Cytotoxicity Assessment

The first step is to determine the concentration-dependent inhibitory effect of the derivatives on the proliferation of various cancer cell lines.

Experimental Protocol: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon[7]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the results in a table to compare the potency of the derivatives across different cell lines.

Derivative IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Compound X-0115.2 ± 1.822.5 ± 2.118.9 ± 1.5
Compound X-022.1 ± 0.35.8 ± 0.73.4 ± 0.4
Doxorubicin0.5 ± 0.10.8 ± 0.10.6 ± 0.09
Secondary Screening: Mechanistic Investigation

Derivatives exhibiting potent (e.g., IC₅₀ < 10 µM) and/or selective activity should be advanced to secondary assays to probe their mechanism of action.

Workflow for Anticancer Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) cluster_2 Tertiary Mechanistic Studies Primary MTT Assay (Panel of Cancer Cell Lines) Apoptosis Apoptosis Assay (Annexin V/PI Staining) Primary->Apoptosis IC50 < 10 µM CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Primary->CellCycle IC50 < 10 µM Pathway Western Blot (e.g., PI3K/Akt/mTOR pathway) Apoptosis->Pathway CellCycle->Pathway Kinase Kinase Inhibition Assay (Specific target kinases) Pathway->Kinase

Caption: A tiered workflow for anticancer drug screening.

Potential Signaling Pathway Inhibition

Many quinoline-chalcone hybrids have been shown to induce apoptosis by inhibiting the PI3K/Akt/mTOR pathway.[6] This pathway is a crucial regulator of cell survival and proliferation, making it a prime target for investigation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Quinoline Derivative Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Section 2: Anti-Inflammatory Activity Screening

Inflammation is a biological response implicated in numerous chronic diseases.[8] Quinolines have been identified as potential anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or by modulating inflammatory mediators like nitric oxide (NO).[8][9]

Rationale for a Multi-Assay Approach

The inflammatory process is complex. Therefore, relying on a single assay is insufficient. We propose a panel of in vitro assays to assess different aspects of anti-inflammatory action, including membrane stabilization and inhibition of key inflammatory mediators.

Primary Screening: Membrane Stabilization & Protein Denaturation

Experimental Protocol: HRBC Membrane Stabilization Assay

The stabilization of the human red blood cell (HRBC) membrane is analogous to the stabilization of lysosomal membranes and is a well-established method to screen for anti-inflammatory activity.[10]

  • Blood Collection: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3,000 rpm for 10 min and wash the packed cells with isosaline. Prepare a 10% (v/v) suspension in isosaline.

  • Reaction Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of HRBC suspension, and 0.5 mL of various concentrations (10-500 µg/mL) of the test derivatives.

  • Controls: Use a known anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control and a mixture without the derivative as the negative control.

  • Incubation & Centrifugation: Incubate all mixtures at 37°C for 30 min and centrifuge.

  • Data Acquisition: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Analysis: Calculate the percentage of hemolysis inhibition.

Experimental Protocol: Inhibition of Albumin Denaturation

Protein denaturation is a hallmark of inflammation.[9] The ability of a compound to prevent heat-induced protein denaturation is a reliable indicator of its anti-inflammatory potential.[11]

  • Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the derivative.

  • Incubation: Incubate the mixture at 37°C for 15 min and then heat at 70°C for 5 min.

  • Data Acquisition: After cooling, measure the turbidity (absorbance) at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation relative to a control solution without the derivative.

Data Presentation: Anti-inflammatory Activity Summary

Derivative IDHRBC Stabilization (% Inhibition at 100 µg/mL)Albumin Denaturation (% Inhibition at 100 µg/mL)
Compound Y-0145.3 ± 3.552.1 ± 4.2
Compound Y-0278.9 ± 5.181.5 ± 6.3
Diclofenac85.2 ± 4.888.7 ± 5.5

Section 3: Antimicrobial Susceptibility Testing

The quinolone core is famously present in many synthetic antibiotics. Therefore, evaluating the antimicrobial potential of novel derivatives is a logical and essential step. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[12][13]

Rationale for Standardized Testing

Using standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensures that results are reproducible and comparable across different studies.[14] We will focus on the broth microdilution method, a quantitative and efficient technique for determining MIC values.

Primary Screening: Broth Microdilution MIC Assay

Experimental Protocol: Broth Microdilution

This method is used to determine the MIC of the novel compounds against a panel of clinically relevant bacteria.[13]

  • Bacterial Strains: Use reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations should typically range from 0.25 to 256 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control (Growth Control): Broth with inoculum but no compound.

    • Sterility Control: Broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) MIC Broth Microdilution Assay (Determine MIC) MBC MBC Determination (Bactericidal vs. Bacteriostatic) MIC->MBC MIC ≤ 16 µg/mL TimeKill Time-Kill Kinetics Assay MIC->TimeKill MIC ≤ 16 µg/mL Result Identify Lead Compounds MBC->Result TimeKill->Result Panel Select Bacterial Panel (Gram+, Gram-, e.g., E. coli, S. aureus) Panel->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Data Presentation: MIC Values

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound Z-0164>128
Compound Z-02832
Ciprofloxacin0.50.25

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the initial in vitro characterization of this compound derivatives. By systematically evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents, researchers can efficiently identify promising lead compounds for further development. Positive hits from this screening cascade will warrant more advanced studies, including in vivo efficacy models, absorption, distribution, metabolism, and excretion (ADME) profiling, and detailed toxicology assessments. The versatile quinoline scaffold continues to be a rich source of therapeutic innovation, and a structured screening approach is paramount to unlocking its full potential.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany. Retrieved January 16, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Retrieved January 16, 2026, from [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (2024). Medium. Retrieved January 16, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. Retrieved January 16, 2026, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PubMed Central. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed. Retrieved January 16, 2026, from [Link]

  • Organic Compounds with Biological Activity. (2023). MDPI. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Therapeutic Targets of Quinoline-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses specifically on derivatives of quinoline-6-carboxylic acid, a substructure that has garnered significant attention for its therapeutic potential across multiple disease areas. These derivatives have demonstrated potent and often targeted activity against a range of biological entities, including protein kinases, bacterial enzymes, and key proteins involved in neurodegeneration and cancer-related immune evasion.[3][4][5] This document provides a comprehensive overview of these targets, synthesizes key structure-activity relationship insights, and presents detailed, actionable protocols for the identification and validation of novel therapeutic agents based on this privileged scaffold.

The Quinoline-6-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, serves as a versatile framework in drug design.[6] Its derivatives are known to intercalate with DNA, inhibit critical enzymes like topoisomerases and protein kinases, and modulate various signaling pathways.[1][5][7] The addition of a carboxylic acid group at the 6-position significantly influences the molecule's physicochemical properties, often enhancing its ability to form key interactions—such as hydrogen bonds and salt bridges—within the active sites of target proteins. This feature is crucial for the potent inhibitory activities observed in several therapeutic contexts.

Major Classes of Therapeutic Targets

Research has illuminated several key areas where quinoline-6-carboxylic acid derivatives show significant promise. These can be broadly categorized into oncology, infectious diseases, and neurodegenerative disorders.

Oncology: Targeting Tumor Growth and Immune Evasion

The fight against cancer is a primary area where these derivatives have been explored, with several molecular targets identified.

  • Protein Kinases: Many quinoline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell cycle, proliferation, and angiogenesis.[1][8] Targets include Vascular Endothelial Growth Factor (VEGF) receptors, Epidermal Growth Factor (EGF) receptors, and c-Met, which are pivotal in carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR.[6] The 8-hydroxyquinoline-7-carboxylic acid moiety, for example, has been identified as a critical pharmacophore for inhibiting Pim-1 kinase by interacting with Asp186 and Lys67 in the ATP-binding site.[5]

  • Topoisomerases: Certain quinoline analogues act as DNA intercalating agents and target topoisomerase II enzymes, disrupting DNA replication and leading to cancer cell death.[5]

  • Ectonucleotidases (Immuno-oncology): A novel and promising area is the inhibition of ectonucleotidases such as ENPP1 and CD73 (e5'NT). These enzymes are present on the surface of cancer cells and convert immunogenic extracellular ATP into immunosuppressive adenosine within the tumor microenvironment, allowing tumors to evade the immune system.[3] Quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of these enzymes, with some compounds showing IC50 values in the nanomolar range.[3] By blocking adenosine production, these compounds can help restore anti-tumor immunity.[3]

Infectious Diseases: A Modern Answer to Bacterial Resistance

The quinoline core is famously the basis for fluoroquinolone antibiotics. Derivatives of quinoline-6-carboxylic acid continue this legacy, showing potent activity against a range of bacteria, including multidrug-resistant strains.[9]

  • Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV): The primary mechanism for many quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for bacterial DNA replication, transcription, and repair. The carboxylic acid moiety is critical for this activity, coordinating with a divalent metal ion (like Mn2+) in the enzyme's active site and forming hydrogen bonds with key amino acid residues.[10]

  • Lipopolysaccharide (LPS) Transport: Emerging research has identified novel mechanisms. One derivative was found to block the interaction between LptA and LptC proteins, which are essential for transporting LPS to the outer membrane of Gram-negative bacteria, leading to a broad-spectrum antibacterial effect.[11]

Neurodegenerative Disorders: A Multi-Target Approach

Neurodegenerative diseases like Parkinson's and Alzheimer's are complex, often requiring multi-target therapeutic strategies. Quinoline-6-carboxylic acid derivatives have emerged as promising candidates due to their ability to modulate several relevant pathways.[4][12]

  • Monoamine Oxidase (MAO) Inhibition: Certain derivatives have shown potent and selective inhibition of MAO-A and MAO-B, enzymes responsible for degrading neurotransmitters like dopamine.[4] Inhibiting these enzymes can help alleviate symptoms of Parkinson's disease.

  • Cholinesterase Inhibition: The same series of compounds also demonstrated selective inhibitory action against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[4] AChE inhibition is a primary strategy for managing the symptoms of Alzheimer's disease.[13][14]

  • Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism: In the context of neuropathic pain, 2,6-disubstituted quinoline-6-carboxamides have been developed as mGluR1 antagonists, showing analgesic effects in preclinical models.[15]

Workflow for Target Identification and Validation

The journey from a promising chemical scaffold to a validated drug candidate requires a systematic and rigorous experimental approach. The following workflow outlines the key stages, emphasizing causality and self-validation.

Diagram: General Workflow for Target Validation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Preclinical Validation A Primary Screening (e.g., Enzyme Inhibition Assay) B Dose-Response & IC50 Determination A->B C Target Engagement Assay (e.g., CETSA) B->C D Cell Viability/Cytotoxicity Assay (e.g., MTT, Apoptosis) C->D Confirm Cellular Target Engagement & Effect E Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) D->E F In Vivo Efficacy Models (e.g., Xenograft, Infection Model) E->F Validate In Vivo Relevance G Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies F->G

Sources

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid is a quinoline derivative with potential therapeutic applications. While direct mechanistic studies on this specific compound are not extensively available in the public domain, its structural similarity to other well-characterized quinoline carboxylic acids allows for the formulation of evidence-based hypotheses regarding its mechanism of action. This technical guide explores two plausible molecular mechanisms: the inhibition of dihydroorotate dehydrogenase (DHODH) and the inhibition of cyclooxygenase-2 (COX-2). Both pathways are critical in cellular proliferation and inflammation, respectively, and are validated targets for therapeutic intervention. This document provides a detailed examination of the theoretical underpinnings of these mechanisms, comprehensive experimental protocols for their investigation, and potential downstream cellular consequences.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Quinoline derivatives have been successfully developed as antimalarials, antibacterials, and anticancer agents.[1] The presence of a carboxylic acid moiety, as seen in this compound, is a key pharmacophoric feature in several classes of enzyme inhibitors. This functional group can participate in crucial electrostatic interactions within the active sites of target proteins.

Given the lack of direct experimental data for the subject molecule, this guide will proceed with a dual-hypothesis framework, leveraging the established pharmacology of structurally related quinoline carboxylic acids.

Hypothesized Mechanism 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are critical for DNA and RNA synthesis, as well as for the biosynthesis of glycoproteins and phospholipids.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of de novo synthesis.[2]

Rationale for DHODH Inhibition by a Quinoline Carboxylic Acid Derivative

Several studies have identified quinoline-4-carboxylic acid derivatives as potent inhibitors of human DHODH.[4] The carboxylic acid group is crucial for binding, often forming a salt bridge with a key arginine residue (Arg136) in the enzyme's active site. The planar quinoline ring system can engage in favorable hydrophobic and π-stacking interactions within the binding pocket. It is therefore highly plausible that this compound could act as a DHODH inhibitor.

Downstream Signaling of DHODH Inhibition

The inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of cellular events:

  • Cell Cycle Arrest: A shortage of pyrimidine nucleotides for DNA synthesis leads to an arrest of the cell cycle, primarily in the S-phase.[5]

  • Induction of Apoptosis: Prolonged pyrimidine starvation can induce apoptosis. This can be mediated by the activation of the p53 tumor suppressor pathway and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[2]

  • Modulation of Gene Expression: DHODH inhibition has been shown to affect the expression of key oncogenes, such as a decrease in c-Myc, and an increase in the cell cycle inhibitor p21.[5]

  • Induction of Ferroptosis: Recent studies have linked DHODH inhibition to the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[6]

  • Immunomodulatory Effects: By limiting the proliferation of activated T-cells, DHODH inhibitors can exert an immunosuppressive effect. More recently, DHODH inhibition has been shown to promote an anti-tumor immune response by activating the cGAS-STING pathway and enhancing natural killer (NK) cell activity.[7]

DHODH_Inhibition_Pathway Compound Compound DHODH DHODH Compound->DHODH Inhibition Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Catalyzes Ferroptosis Ferroptosis DHODH->Ferroptosis Inhibition induces Immune Modulation Immune Modulation DHODH->Immune Modulation Inhibition leads to DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) DNA/RNA Synthesis->Cell Cycle Arrest (S-Phase) Depletion leads to Apoptosis Apoptosis Cell Cycle Arrest (S-Phase)->Apoptosis

Caption: Downstream effects of DHODH inhibition.

Experimental Protocol: In Vitro DHODH Inhibition Assay (Spectrophotometric)

This protocol outlines a robust method for determining the inhibitory activity of a test compound against recombinant human DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[8]

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).

  • Assay Protocol:

    • To the wells of a 96-well plate, add 2 µL of the test compound dilutions (or DMSO for control).

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Representative Data for Quinoline Derivatives as DHODH Inhibitors

The following table presents IC50 values for various quinoline carboxylic acid derivatives against human DHODH, illustrating the potential potency of this chemical class.

Compound IDR1 GroupR2 GroupDHODH IC50 (µM)Reference
3 HH0.250 ± 0.11
41 4-pyridylH0.00971 ± 0.0014
43 3-pyridylH0.0262 ± 0.0018
7 HH1.56[9]
14 6-Cl7-CF31.22[9]

Hypothesized Mechanism 2: Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostaglandins and other prostanoids. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in many types of cancer. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Rationale for COX-2 Inhibition by a Quinoline Carboxylic Acid Derivative

A number of quinoline-4-carboxylic acid derivatives have been designed and synthesized as selective COX-2 inhibitors.[10] The carboxylic acid moiety is thought to interact with a key arginine residue (Arg120) in the active site of COX enzymes. The selectivity for COX-2 over COX-1 is often achieved by the presence of a bulky substituent that can fit into the larger, more accommodating active site of COX-2. The 3-(3-oxobutyl) group on the subject molecule could potentially fulfill this role.

Downstream Signaling of COX-2 Inhibition

The inhibition of COX-2 leads to a reduction in the production of prostaglandins, which has several downstream consequences:

  • Anti-inflammatory Effects: Prostaglandins are potent mediators of inflammation, causing vasodilation, increased vascular permeability, and pain. Inhibition of their synthesis reduces these inflammatory responses.

  • Analgesic Effects: By reducing the production of prostaglandins that sensitize nociceptors, COX-2 inhibitors have an analgesic effect.

  • Anticancer Effects: COX-2 is overexpressed in many cancers and its products are involved in promoting cell proliferation, angiogenesis, and inhibiting apoptosis.[11] COX-2 inhibition can therefore have anti-tumor effects.[11]

  • Cardiovascular Effects: The role of COX-2 in cardiovascular health is complex. While reducing inflammation in the vasculature could be beneficial, the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a concomitant inhibition of thromboxane A2 (a vasoconstrictor and platelet aggregator) by COX-1 can lead to an increased risk of thrombotic events.[12]

COX2_Inhibition_Pathway Compound Compound COX-2 COX-2 Compound->COX-2 Inhibition Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Cancer Cell Proliferation Cancer Cell Proliferation Prostaglandins->Cancer Cell Proliferation

Caption: Downstream effects of COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method for screening COX-2 inhibitors based on the peroxidase activity of the enzyme.[13]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer

  • Hemin

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic Acid

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation:

    • In a 96-well plate, prepare the following wells in triplicate:

      • Background Wells: 160 µL Assay Buffer, 10 µL Hemin.

      • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2).

      • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2).

  • Inhibitor Addition:

    • Add 10 µL of the test compound at various concentrations to the "Inhibitor Wells".

    • Add 10 µL of DMSO to the "100% Initial Activity" and "Background" wells.

  • Incubation:

    • Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation:

    • Add 20 µL of the Colorimetric Substrate solution to all wells.

    • Quickly add 20 µL of Arachidonic Acid to all wells and mix.

  • Measurement:

    • Incubate for exactly two minutes at 25°C.

    • Read the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Representative Data for Quinoline Derivatives as COX-2 Inhibitors

The following table provides IC50 values and selectivity indices for several quinoline derivatives, demonstrating their potential as selective COX-2 inhibitors.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
9e >22.10.043>513[10]
12c >100.1>100[14]
14a >100.11>90.9[14]
14b >100.11>90.9[14]
9d 34.50.063547.6[15]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural features strongly suggest potential inhibitory activity against either DHODH or COX-2. The in-depth experimental protocols and supporting data provided in this guide offer a robust framework for the empirical investigation of these hypotheses.

Future research should focus on performing the described in vitro enzyme inhibition assays to determine the IC50 values for both DHODH and COX-2. Subsequent cell-based assays can then be employed to confirm the on-target effects and explore the downstream cellular consequences, such as cell cycle arrest, apoptosis, and changes in prostaglandin levels. Such studies will be crucial in defining the pharmacological profile of this compound and guiding its potential development as a therapeutic agent.

References

  • Cellular and molecular studies of the effects of a selective COX-2 inhibitor celecoxib in the cardiac cell line H9c2 and their correlation with death mechanisms. (2013). Brazilian Journal of Medical and Biological Research, 46(11), 966-973. Available from: [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). Bioorganic & Medicinal Chemistry, 26(5), 1017-1030. Available from: [Link]

  • Cellular and molecular studies of the effects of a selective COX-2 inhibitor celecoxib in the cardiac cell line H9c2 and their correlation with death mechanisms. (2013). ResearchGate. Available from: [Link]

  • DHODH inhibitors target c-Myc and p21 signaling proteins in cancer cells. (2017). ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 415-427. Available from: [Link]

  • Cellular and molecular studies of the effects of a selective COX-2 inhibitor celecoxib in the cardiac cell line H9c2 and their correlation with death mechanisms. (2013). ResearchGate. Available from: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). Journal of Inflammation Research, 15, 4115-4155. Available from: [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(14), 6177-6192. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). ResearchGate. Available from: [Link]

  • Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. (2002). Cancer Research, 62(3), 625-631. Available from: [Link]

  • Effects of the selective COX-2 inhibitors celecoxib and rofecoxib on human vascular cells. (2003). ResearchGate. Available from: [Link]

  • DHODH and cancer: promising prospects to be explored. (2021). Journal of Hematology & Oncology, 14(1), 108. Available from: [Link]

  • Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. (2019). Bioorganic & Medicinal Chemistry Letters, 29(7), 931-937. Available from: [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2023). Journal of Hematology & Oncology, 16(1), 129. Available from: [Link]

  • Inhibition of DHODH Leads to an Accumulation of Upstream Metabolites... (2016). ResearchGate. Available from: [Link]

  • DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway. (2023). Cancers, 15(17), 4363. Available from: [Link]

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A Comprehensive Guide to the Physicochemical Characterization of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the comprehensive physicochemical characterization of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid, a substituted quinoline carboxylic acid of interest in medicinal chemistry and drug development. Recognizing the critical role that a thorough understanding of a compound's physical and chemical properties plays in its advancement from discovery to clinical application, this document outlines a logical and experimentally validated workflow. We delve into the core aspects of structural elucidation, purity assessment, thermal stability, and solubility profiling. Each section is designed to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical strategies. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights to ensure data integrity and accelerate research timelines.

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Characterization

Quinoline and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. The specific substitution pattern of this compound, featuring a halogenated quinoline core, a carboxylic acid moiety, and a ketone-containing side chain, suggests a molecule of significant synthetic and potential pharmacological interest.

The journey of such a molecule from a laboratory curiosity to a potential therapeutic agent is contingent upon a meticulous and multi-faceted physicochemical characterization. This process is not merely a data collection exercise; it is the foundation upon which all subsequent biological and pharmaceutical development is built. An in-depth understanding of the molecule's structure, purity, stability, and solubility is paramount for ensuring reproducibility of biological data, designing appropriate formulations, and meeting regulatory requirements. This guide provides a comprehensive roadmap for this critical characterization process.

Synthesis Pathway: A Plausible Approach via the Doebner Reaction

While various methods exist for the synthesis of quinoline-4-carboxylic acids, the Doebner reaction stands out for its versatility in constructing this scaffold from anilines, aldehydes, and pyruvic acid[2]. For the target molecule, a plausible synthetic route would involve the condensation of a substituted aniline with an appropriate aldehyde and pyruvic acid.

A potential retrosynthetic analysis suggests that 4-amino-3-chlorobenzoic acid could serve as the aniline component. The 3-(3-oxobutyl) side chain can be envisioned as arising from a Michael addition-type reaction. A multi-step synthesis might be necessary to construct the full molecule, potentially culminating in a cyclization reaction to form the quinoline core.

One of the conventional methods for synthesizing quinoline carboxylic acid derivatives is the Pfitzinger reaction, which involves the reaction of isatin with a carbonyl compound[3][4]. Another powerful method is the Doebner-von Miller reaction, which utilizes the condensation of an aniline with an α,β-unsaturated carbonyl compound[1][5][6].

Given the structure of the target molecule, a variation of the Doebner reaction appears to be a logical synthetic strategy. The reaction of an appropriately substituted aniline with an aldehyde and pyruvic acid can yield the desired quinoline-4-carboxylic acid framework[2].

Structural Elucidation: A Multi-technique Approach

Confirmation of the chemical structure of this compound is the first and most critical step in its characterization. A combination of spectroscopic techniques is essential to unambiguously determine its constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are required for a complete assignment.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: The protons on the quinoline ring system are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The specific coupling patterns will depend on their relative positions.

  • Methyl Group: A singlet corresponding to the 2-methyl group is anticipated around δ 2.5 ppm.

  • Oxobutyl Side Chain: The protons of the 3-(3-oxobutyl) side chain will exhibit characteristic multiplets. The methylene protons adjacent to the quinoline ring would likely appear as a triplet, the next methylene as a multiplet, and the terminal methyl group as a singlet.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm) is expected for the carboxylic acid proton.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region for the ketone and carboxylic acid carbonyls (δ > 170 ppm).

  • Aromatic and Heterocyclic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom will be shifted downfield.

  • Aliphatic Carbons: The carbons of the methyl group and the oxobutyl side chain will appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected FTIR Absorption Bands (cm⁻¹):

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

  • C=O Stretch (Ketone and Carboxylic Acid): Strong absorption bands are expected around 1720-1680 cm⁻¹ for the ketone and carboxylic acid carbonyl groups[3].

  • C=C and C=N Stretches (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic quinoline ring.

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

The infrared spectrum of quinoline-2-carboxylic acid has been shown to exist in both neutral and zwitterionic forms in the solid state[7].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₄ClNO₃, MW = 291.73 g/mol ).

  • Isotope Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M+ peak is expected, which is a definitive indicator for the presence of a single chlorine atom[8][9].

  • Fragmentation Pattern: Fragmentation may occur at the oxobutyl side chain and through the loss of CO₂ from the carboxylic acid group. The fragmentation of halogenated organic compounds can provide valuable structural information[10][11].

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Determining the purity of the synthesized compound is crucial for its use in biological assays and further development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

The development of an HPLC method for quinoline derivatives requires careful selection of the stationary and mobile phases to achieve optimal separation[12][13]. A C18 column is a common starting point for the analysis of such compounds[14].

Experimental Protocol: RP-HPLC Method Development
  • Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable initial choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectrophotometry) should be used.

  • Method Validation: The developed method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.

Thermal Properties: DSC and TGA

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the melting point, thermal stability, and decomposition profile of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid. A sharp endothermic peak corresponds to the melting of a pure compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information on the thermal stability and decomposition of the compound. For this compound, TGA can reveal the temperature at which decarboxylation or other decomposition processes occur. TGA and DSC are often used as complementary techniques to obtain a comprehensive thermal profile of a material[15][16][17].

dot

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample in TGA pan TGA_Heating Heat at a constant rate (e.g., 10 °C/min) TGA_Sample->TGA_Heating TGA_Data Record Mass vs. Temperature TGA_Heating->TGA_Data TGA_Analysis Analyze for decomposition temperatures and mass loss TGA_Data->TGA_Analysis End Complete Thermal Profile TGA_Analysis->End DSC_Sample Sample in DSC pan DSC_Heating Heat at a constant rate (e.g., 10 °C/min) DSC_Sample->DSC_Heating DSC_Data Record Heat Flow vs. Temperature DSC_Heating->DSC_Data DSC_Analysis Determine melting point and phase transitions DSC_Data->DSC_Analysis DSC_Analysis->End Start Start Thermal Characterization Start->TGA_Sample Start->DSC_Sample

Caption: Workflow for the thermal analysis of the target compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability[18][19][20]. A comprehensive solubility profile in various solvents and at different pH values is essential.

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility[21].

  • Solvent Selection: A range of solvents should be tested, including aqueous buffers (pH 2, 7.4, and 9), ethanol, methanol, and other pharmaceutically relevant solvents.

  • Procedure: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Preparation: The resulting suspension is filtered or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice[22][23][24]. Obtaining single crystals of suitable quality is often a prerequisite for this technique.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties to be determined for this compound.

PropertyTechniqueExpected Outcome
Molecular Formula -C₁₅H₁₄ClNO₃
Molecular Weight Mass Spectrometry291.73 g/mol
Structure NMR, IR, MS, X-rayConfirmed chemical structure with stereochemistry (if applicable)
Purity HPLC>95% (typical for research compounds)
Melting Point DSCA sharp endothermic peak indicating the melting temperature
Thermal Stability TGAOnset temperature of decomposition
Aqueous Solubility Shake-Flask MethodQuantitative solubility values at different pHs
Organic Solvent Solubility Shake-Flask MethodQuantitative solubility values in relevant organic solvents

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is an indispensable component of its scientific evaluation. By systematically applying the described spectroscopic, chromatographic, thermal, and solubility analysis techniques, researchers can build a robust data package. This not only ensures the integrity and reproducibility of subsequent biological studies but also provides the foundational knowledge required for rational drug design and formulation development. The methodologies and insights presented herein are intended to serve as a practical and authoritative resource for scientists engaged in the exciting and challenging field of drug discovery.

References

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Methodological & Application

Characterizing a Novel Quinoline Carboxylic Acid Derivative in Oncology Research: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Subject: 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous pharmacologically active compounds.[1][2] In oncology, quinoline derivatives have emerged as a particularly fruitful area of investigation, with several compounds approved for therapeutic use and many more in clinical development.[3][4] These molecules exert their anticancer effects through a variety of mechanisms, including the inhibition of critical cellular enzymes like tyrosine kinases and topoisomerases, disruption of tubulin polymerization, and the induction of programmed cell death (apoptosis).[5][6]

This document serves as a technical guide for the initial characterization of a novel quinoline derivative, This compound , in cancer cell lines. While specific biological data for this particular compound is not yet extensively documented in public literature, its structural features suggest potential antiproliferative activity. The following sections provide a proposed mechanistic framework based on related compounds and offer detailed, field-proven protocols for researchers to assess its efficacy and mode of action.

Part 1: Postulated Mechanism of Action - Tyrosine Kinase Inhibition

Many quinoline-based anticancer agents function as inhibitors of protein tyrosine kinases (TKs), which are crucial enzymes in signaling pathways that control cell growth, proliferation, and survival.[2][7] Overactivity of TKs, such as the Epidermal Growth Factor Receptor (EGFR) or Src kinase, is a common driver in many cancers.[2][7] We postulate that this compound may act as an ATP-competitive inhibitor at the kinase domain of a receptor tyrosine kinase.

By binding to the ATP pocket, the compound could block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[2] This disruption of signaling would ultimately lead to a halt in the cell cycle and the induction of apoptosis.[1]

Diagram: Proposed Signaling Pathway Inhibition

The following diagram illustrates the hypothetical mechanism where the quinoline compound inhibits a Receptor Tyrosine Kinase (RTK), leading to the blockade of downstream signaling and induction of apoptosis.

Quinoline_MOA cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptotic Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits ERK->Proliferation Promotes Compound Quinoline Compound (4-Chloro-2-methyl-3-(3-oxobutyl) quinoline-6-carboxylic acid) Compound->RTK Inhibition

Caption: Proposed inhibition of a Receptor Tyrosine Kinase by the quinoline compound.

Part 2: Experimental Protocols

The following protocols provide a robust framework for the initial in vitro evaluation of a novel compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration at which the compound inhibits cell viability by 50% (IC50), a key metric of potency. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]

Rationale: The initial screening of any potential anticancer agent requires the determination of its dose-dependent cytotoxic or cytostatic effects. This allows for the selection of appropriate concentrations for subsequent, more detailed mechanistic assays.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a serial dilution of the quinoline compound in complete medium. Typical final concentrations for screening range from 0.1 µM to 100 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle, or positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of the compound on cell cycle progression. Many anticancer agents induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing.[4][10]

Rationale: Determining if a compound induces cell cycle arrest provides critical insight into its mechanism. DNA content analysis using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle.[11]

Materials:

  • Cancer cell line of interest

  • 6-well sterile plates

  • Test compound and vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.[10]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates to be 60-70% confluent at the time of treatment. Treat cells with the vehicle control and 1-2 relevant concentrations of the quinoline compound (e.g., the determined IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating (potentially apoptotic) and adherent cells. To do this, first collect the culture medium. Then, wash the adherent cells with PBS, detach them with Trypsin-EDTA, and combine them with the collected medium.

  • Fixation: Centrifuge the cell suspension (300 x g, 5 min). Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] This step permeabilizes the cells and preserves their morphology. Store fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge the fixed cells (500 x g, 5 min) to remove the ethanol. Wash the pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

  • Incubation: Incubate the cell suspension in the dark at room temperature for 30 minutes.[10]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The PI fluorescence will be proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It is a definitive method to confirm if the observed cytotoxicity is due to the induction of apoptosis.

Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer)

  • Cancer cell line of interest and culture reagents

  • 6-well plates

  • Test compound and vehicle (DMSO)

  • Flow cytometer

Step-by-Step Methodology:

  • Induce Apoptosis: Seed and treat cells in 6-well plates as described in the cell cycle protocol, using relevant concentrations of the quinoline compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) as described previously.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Prepare 1x Binding Buffer by diluting the 10x stock with deionized water. Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live, viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Part 3: Data Presentation

Quantitative data should be summarized for clarity and comparison. The IC50 values are a primary output of the initial screening phase.

Table 1: Hypothetical IC50 Values for this compound

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7 Breast Adenocarcinoma7.5
A549 Lung Carcinoma12.2
HCT116 Colorectal Carcinoma5.8
K-562 Chronic Myelogenous Leukemia9.1
HeLa Cervical Adenocarcinoma15.4

References

  • George, R. E., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). IntechOpen. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Available at: [Link]

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Protocol for Determining the Antimicrobial Efficacy of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction and Scientific Context

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with its derivatives forming a major class of synthetic antibiotics.[1][2] Quinolones and their fluoroquinolone subclass exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4][5][6] By stabilizing the enzyme-DNA complex, these compounds introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[5][6]

This application note provides a detailed and robust framework for evaluating the antimicrobial properties of a novel quinoline derivative, 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid . The protocols described herein are designed for researchers in drug discovery and microbiology, providing a systematic approach to determine the compound's potency and bactericidal or bacteriostatic nature. We will focus on the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and a subsequent subculture to establish the Minimum Bactericidal Concentration (MBC), in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Hypothesized Mechanism of Action

Based on its structural class, the compound is hypothesized to function by targeting bacterial type II topoisomerases. This mechanism provides a clear rationale for investigating its efficacy against a panel of clinically relevant bacteria.

Compound Quinolone Compound Complex Forms Ternary Complex: Enzyme-DNA-Quinolone Compound->Complex Binds to DSB Double-Strand Breaks in DNA Complex->DSB Prevents DNA re-ligation, leading to Gyrase DNA Gyrase / Topoisomerase IV (Type II Topoisomerases) Gyrase->Complex Trapped on DNA Replication DNA Replication Fork Replication->DSB Collision with complex causes breaks Death Bacterial Cell Death DSB->Death Triggers

Caption: Hypothesized mechanism of quinolone action.

Essential Materials and Reagents

a. Test Compound and Controls:

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)

  • Positive Control Antibiotics: Ciprofloxacin (a broad-spectrum fluoroquinolone) and Vancomycin (for Gram-positive bacteria).

  • Negative Control: DMSO (vehicle control).

b. Bacterial Strains (ATCC recommended):

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

c. Media and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Agar (TSA) or Blood Agar for initial culture revival

  • 0.5 McFarland Turbidity Standard

  • Sterile 0.85% Saline

  • Resazurin sodium salt solution (optional, for colorimetric reading)

d. Equipment and Consumables:

  • Sterile 96-well U-bottom microtiter plates

  • Multichannel pipette (50-200 µL)

  • Sterile pipette tips

  • Spectrophotometer or turbidimeter

  • Incubator (35-37°C)

  • Sterile petri dishes (100 mm)

  • Sterile inoculation loops and spreaders

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Experimental Workflow: A Step-by-Step Guide

The overall process follows a logical progression from initial screening to quantitative determination of bactericidal activity. This workflow ensures that each step builds upon validated results from the previous one.

prep Step 1: Inoculum & Compound Preparation mic Step 2: Broth Microdilution Assay (MIC Determination) prep->mic Inoculate plate read_mic Step 3: MIC Reading (Visual or Spectrophotometric) mic->read_mic Incubate 16-20h mbc Step 4: Subculture for MBC (from clear wells) read_mic->mbc Identify MIC read_mbc Step 5: MBC Determination (Colony Counting) mbc->read_mbc Incubate 18-24h analysis Step 6: Data Analysis (Calculate MBC/MIC Ratio) read_mbc->analysis

Caption: Overall experimental workflow for antimicrobial testing.

Protocol 1: Preparation of Bacterial Inoculum and Test Compound

Rationale: Standardization of the bacterial inoculum is the most critical step for reproducibility. The 0.5 McFarland standard ensures a consistent starting bacterial density (~1.5 x 10⁸ CFU/mL), which is then diluted to the final target concentration required by CLSI guidelines.[9]

  • Bacterial Culture Revival: From a frozen stock, streak the selected bacterial strains onto TSA plates. Incubate for 18-24 hours at 37°C.

  • Inoculum Preparation: Aseptically select 3-5 well-isolated colonies and suspend them in sterile saline. Vortex thoroughly.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or with a spectrophotometer (OD₆₂₅nm of 0.08-0.13).

  • Final Inoculum Dilution: Create a 1:150 dilution of the standardized suspension in CAMHB. This intermediate dilution will result in a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells, a crucial parameter for assay consistency.[9]

  • Compound Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Ensure it is fully dissolved. The positive control antibiotics should be prepared according to CLSI guidelines.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][10] Using a 96-well plate format allows for efficient testing of multiple concentrations and replicates.

  • Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Compound Addition: Add 200 µL of the prepared compound stock (or control antibiotic) to the first well of a designated row. This creates the highest starting concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to well 10. Discard the final 100 µL from well 10. This creates a gradient of decreasing compound concentration.

  • Control Wells:

    • Well 11 (Growth Control): 100 µL of CAMHB (no compound).

    • Well 12 (Sterility Control): 100 µL of CAMHB (no compound, no bacteria).

    • Vehicle Control: Set up a separate row with serial dilutions of DMSO to ensure the solvent has no antimicrobial activity at the concentrations used.

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum (from Protocol 1, Step 4) to all wells except the sterility control (Well 12). The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC test is performed after the MIC is determined and distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[11] It is defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[12][13][14]

  • Identify MIC: After incubation, visually determine the MIC as the lowest concentration well with no visible turbidity.

  • Subculturing: From the MIC well and each well with a higher concentration (i.e., all clear wells), take a 10 µL aliquot.

  • Plating: Spot-plate each 10 µL aliquot onto a fresh MHA plate. Be sure to label each spot corresponding to its concentration in the 96-well plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies at each spot. The MBC is the lowest concentration that shows no growth or a colony count corresponding to a ≥99.9% kill rate compared to the initial inoculum.

Data Analysis and Interpretation

Effective data presentation is crucial for comparing the antimicrobial efficacy of the test compound.

MIC and MBC Data Summary

The results should be compiled into a clear, structured table. The ratio of MBC to MIC is a key indicator of the compound's mode of action. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[12]

MicroorganismGram StainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Compound MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive40.582Bactericidal
E. faecalis ATCC 29212Positive81648Bacteriostatic
E. coli ATCC 25922Negative20.01542Bactericidal
P. aeruginosa ATCC 27853Negative160.25>128>8Bacteriostatic

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Self-Validating Controls

For the results to be trustworthy, the controls must perform as expected:

  • Sterility Control (Well 12): Must remain clear (no growth).

  • Growth Control (Well 11): Must show distinct turbidity (robust growth).

  • Positive Control Antibiotic: The MIC value should fall within the expected quality control range for the specific ATCC strain.

  • Vehicle (DMSO) Control: Should show no inhibition of growth at the highest concentration tested.

If any of these controls fail, the experiment is considered invalid and must be repeated.

References

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  • Hooper, D. C. (2000). Mechanism of action of and resistance to quinolones. Clinical Microbiology and Infectious Diseases, 6(Supplement 3), 24-31. Available at: [Link]

  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Action and Resistance Updated. Current Topics in Medicinal Chemistry, 9(11), 981-1008. Available at: [Link]

  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6845-6865. Available at: [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. Available at: [Link]

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Application Notes and Protocols for the Evaluation of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid as a Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Quinolone Scaffolds as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a pivotal enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Unlike its constitutively expressed isoform, COX-1, which is involved in physiological functions such as maintaining the gastric mucosa, COX-2 is primarily induced by pro-inflammatory stimuli.[2] This differential expression makes COX-2 an attractive therapeutic target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

The quinoline scaffold has emerged as a promising framework in the design of novel anti-inflammatory agents, with numerous derivatives demonstrating potent and selective COX-2 inhibition.[4][5][6][7] The structural features of quinolines allow for diverse substitutions that can be tailored to fit into the active site of the COX-2 enzyme.[6][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the potential of a novel quinoline derivative, 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid, as a selective COX-2 inhibitor. The protocols outlined herein provide a self-validating system to progress from initial enzymatic screening to cell-based functional assays, a critical pathway in early-stage drug discovery.[9][10][11][12][13]

Compound Characteristics

Compound NameThis compound
Molecular Formula C15H14ClNO3[14][15]
Molecular Weight 291.73 g/mol [14]
CAS Number 36164-39-3[14][15]
Structure (A chemical structure image would be placed here in a full document)

Experimental Workflows

The evaluation of a potential COX-2 inhibitor follows a logical progression from in vitro enzymatic assays to more physiologically relevant cell-based models. This workflow is designed to first establish direct enzyme inhibition and selectivity, followed by confirmation of cellular activity.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Validation enzymatic_assay In Vitro COX-2 Enzymatic Assay (IC50 Determination) selectivity_assay COX-1/COX-2 Selectivity Assay (IC50 Ratio) enzymatic_assay->selectivity_assay Determine Potency cell_assay Cell-Based COX-2 Activity Assay (PGE2 Measurement) selectivity_assay->cell_assay Confirm Selectivity data_analysis Data Analysis & Interpretation cell_assay->data_analysis Validate in Cellular Context compound Test Compound: This compound compound->enzymatic_assay Screening

Caption: Experimental workflow for evaluating a novel COX-2 inhibitor.

PART 1: In Vitro Enzymatic Assays

The initial step is to determine if this compound directly inhibits the COX-2 enzyme and to quantify its potency (IC50). Subsequently, its selectivity against the COX-1 isoform is assessed.

Protocol 1: Fluorometric In Vitro COX-2 Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme.[16][17] The COX probe in the assay produces a fluorescent signal proportional to the amount of PGG2 generated.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • Test Compound: this compound

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The test compound and celecoxib should be dissolved in DMSO to create stock solutions (e.g., 10 mM).

  • Test Compound Dilution: Prepare a serial dilution of the test compound in COX Assay Buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Plate Setup: In a 96-well plate, add the following to respective wells:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of Celecoxib solution.

    • Sample (S): 10 µL of diluted test compound.

    • Solvent Control (SC): If the solvent used for the test compound is suspected to affect enzyme activity, include a well with the same final solvent concentration.

  • Reaction Mix Preparation: Prepare a Reaction Mix for each well containing 80 µL of a master mix of COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Using a multichannel pipette, add 10 µL of diluted Arachidonic Acid/NaOH solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 25 °C for 5-10 minutes (λEx = 535 nm/λEm = 587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: COX-1/COX-2 Selectivity Assay

To determine the selectivity of the test compound, the same assay as described in Protocol 1 is performed using human recombinant COX-1 enzyme. The ratio of the IC50 values for COX-1 and COX-2 provides the selectivity index.[18][19][20]

Procedure:

  • Follow the exact procedure as in Protocol 1, but substitute the human recombinant COX-2 enzyme with human recombinant COX-1 enzyme.

  • Determine the IC50 value of the test compound for COX-1 inhibition.

  • Calculate the Selectivity Index (SI):

    • SI = IC50 (COX-1) / IC50 (COX-2)

    • A higher SI value indicates greater selectivity for COX-2.

Representative Data (Hypothetical):

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
This compound To be determinedTo be determinedTo be determined
Celecoxib (Reference) 0.0515300
Ibuprofen (Non-selective) 520.4

PART 2: Cell-Based Functional Assay

Cell-based assays are crucial for confirming the activity of a potential inhibitor in a more physiologically relevant environment, accounting for factors like cell permeability and metabolism.[21]

Protocol 3: LPS-Induced PGE2 Production in Macrophages

This protocol utilizes lipopolysaccharide (LPS) to induce COX-2 expression in macrophage cells (e.g., RAW 264.7).[21] The inhibitory effect of the test compound is quantified by measuring the reduction in prostaglandin E2 (PGE2) production using an ELISA kit.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound: this compound

  • Celecoxib (positive control)

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or celecoxib for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well and store at -80°C until analysis.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve for PGE2.

    • Calculate the concentration of PGE2 in each sample.

    • Determine the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value in the cell-based assay.

Mechanism of Action: The COX-2 Signaling Pathway

Understanding the COX-2 signaling pathway is fundamental to interpreting the results of these assays. Pro-inflammatory stimuli trigger a signaling cascade that leads to the upregulation of COX-2 expression and subsequent production of prostaglandins, which drive the inflammatory response.[22][23][24][25][26]

cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox2 COX-2 arachidonic_acid->cox2 Substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Cyclooxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation pges Prostaglandin Synthases pgh2->pges prostaglandins Prostaglandins (e.g., PGE2) pges->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates transcription COX-2 Gene Transcription transcription->cox2 Expression stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) stimuli->transcription Upregulates inhibitor This compound inhibitor->cox2 Inhibits

Caption: The COX-2 signaling pathway and the site of inhibition.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound as a potential COX-2 inhibitor. By systematically determining its in vitro potency and selectivity, and validating its activity in a cell-based model, researchers can generate the critical data necessary to justify further preclinical development. The quinoline class of molecules holds significant promise, and rigorous, well-designed experiments are paramount to unlocking their therapeutic potential.

References

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Application Notes and Protocols for High-Throughput Screening of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinolines and High-Throughput Screening

Quinolines, nitrogen-containing heterocyclic compounds, are a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Quinolines and their derivatives, particularly quinoline carboxylic acids, have demonstrated potent anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2] The therapeutic potential of this scaffold lies in its ability to interact with a diverse range of biological targets, including enzymes and nucleic acids.

The traditional drug discovery process, however, is often lengthy and costly. High-Throughput Screening (HTS) has emerged as a transformative technology, enabling the rapid and automated testing of vast libraries of chemical compounds against specific biological targets.[3] This approach dramatically accelerates the identification of "hits"—compounds that exhibit a desired biological activity—which can then be optimized into lead compounds and, ultimately, new therapeutics. This guide provides a detailed overview of HTS methods specifically tailored for the screening of quinoline carboxylic acid libraries, offering both foundational principles and actionable protocols for researchers in drug discovery.

Pillar 1: Strategic Assay Selection for Quinolines

The success of any HTS campaign hinges on the selection of a robust and relevant assay. For quinoline carboxylic acids, the choice of assay is dictated by the intended therapeutic application and the biological target. Two primary categories of assays are particularly well-suited: biochemical assays and cell-based assays.

Biochemical Assays: Interrogating Molecular Interactions

Biochemical assays are ideal for screening compounds that directly target a purified biological molecule, such as an enzyme or receptor.[4] Given that many quinoline carboxylic acids are known to be enzyme inhibitors, this assay format is highly relevant.

Common Applications for Quinolines:

  • Enzyme Inhibition: Many quinolones function by inhibiting key enzymes. For instance, fluoroquinolone antibiotics target bacterial DNA gyrase and topoisomerase IV.[5] Other quinoline derivatives have been investigated as inhibitors of kinases, proteases, and dihydroorotate dehydrogenase.[6]

  • Protein-Protein Interaction (PPI) Inhibition: Disrupting pathological PPIs is an emerging therapeutic strategy, and HTS is a key tool for identifying small molecule inhibitors.[7]

Key Technologies for Biochemical Screening of Quinolines:

  • Fluorescence-Based Assays: These are the most common readout methods in HTS due to their high sensitivity and adaptability.[4]

    • Fluorescence Polarization (FP): FP is a powerful technique for monitoring molecular binding events in a homogenous format.[8] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This method is well-suited for identifying quinoline carboxylic acids that inhibit the binding of a fluorescently labeled ligand to a target protein.[9]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is another proximity-based assay that offers high sensitivity and reduced background interference. It is particularly useful for studying PPIs and enzyme kinetics.[10]

  • Luminescence-Based Assays: These assays, which rely on the emission of light from a chemical reaction, offer high sensitivity and a broad dynamic range.[7]

    • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based technology that is highly amenable to HTS for detecting a wide range of biomolecular interactions, including PPIs and enzyme activity.[11][12]

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays provide a more physiologically relevant context by evaluating the effect of compounds on living cells.[13] This is crucial for identifying compounds with good cell permeability and for assessing cellular toxicity early in the drug discovery process.

Common Applications for Quinolines:

  • Antibacterial Activity: Screening against bacterial cell cultures is a direct method for identifying quinolines with antimicrobial properties.

  • Cytotoxicity and Anti-proliferative Activity: For anticancer drug discovery, screening against various cancer cell lines is a primary approach to identify cytotoxic or cytostatic quinoline derivatives.[1][14]

  • Reporter Gene Assays: These assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a specific promoter. This allows for the high-throughput measurement of changes in gene expression in response to treatment with quinoline compounds.[15]

Pillar 2: The High-Throughput Screening Workflow: A Validating System

A well-structured HTS workflow is essential for generating reliable and reproducible data. The process can be broken down into several key stages, each with its own set of quality control measures.

HTS_Workflow cluster_pre_screen Pre-Screening cluster_screen Screening cluster_post_screen Post-Screening AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (Z'-factor > 0.5) AssayDev->PilotScreen Validation PrimaryHTS Primary HTS (Single Concentration) PilotScreen->PrimaryHTS Proceed HitConfirm Hit Confirmation (Dose-Response) PrimaryHTS->HitConfirm Hit Identification HitTriage Hit Triage & Promiscuity Assays HitConfirm->HitTriage Validation SAR Structure-Activity Relationship (SAR) HitTriage->SAR Prioritization

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Development and Validation: The Foundation of a Successful Screen

Before embarking on a full-scale HTS campaign, the chosen assay must be rigorously developed and validated. This involves optimizing parameters such as reagent concentrations, incubation times, and temperature to achieve a robust and reproducible signal. A key metric for assay quality is the Z'-factor , a statistical parameter that reflects the separation between positive and negative controls.[7][16] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]

Z'-Factor ValueInterpretation
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for screening
Table 1: Interpretation of the Z'-factor for assay quality assessment.[18]

Pillar 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for high-throughput screening of quinoline carboxylic acid libraries using common assay formats.

Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibition

This protocol is designed to identify quinoline carboxylic acids that inhibit the binding of a fluorescently labeled tracer to a target kinase.

Materials:

  • Quinoline carboxylic acid library (typically 10 mM in DMSO)

  • Target kinase

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each quinoline carboxylic acid from the library into the wells of a 384-well plate. For controls, dispense DMSO into designated wells.

  • Kinase Addition: Add 10 µL of the target kinase solution (at 2X the final desired concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-kinase binding.

  • Tracer Addition: Add 10 µL of the fluorescently labeled tracer solution (at 2X the final desired concentration) to all wells.

  • Final Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light, to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the control wells).

Protocol 2: Cell-Based Luciferase Reporter Assay for Antibacterial Activity

This protocol utilizes a bacterial strain engineered to express luciferase, where a decrease in luminescence indicates antibacterial activity.

Materials:

  • Quinoline carboxylic acid library (10 mM in DMSO)

  • Luciferase-expressing bacterial strain (e.g., E. coli or S. aureus)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Luciferase assay reagent

  • 384-well, white, clear-bottom microplates

  • Luminometer-capable microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each quinoline carboxylic acid into the wells of a 384-well plate. Include a known antibiotic as a positive control and DMSO as a negative control.

  • Bacterial Inoculation: Prepare a log-phase culture of the luciferase-expressing bacteria and dilute it to the optimal seeding density in fresh growth medium. Dispense 50 µL of the bacterial suspension into each well.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 4-6 hours) to allow for bacterial growth and compound activity.

  • Luminescence Measurement: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.

  • Reading: After a short incubation (as per the reagent manufacturer's instructions), measure the luminescence signal using a microplate reader.

Data Analysis:

  • Normalize the luminescence signal of each well to the DMSO control wells.

  • Calculate the percent inhibition of bacterial growth for each compound.

  • Identify hits based on a predefined inhibition threshold.

Pillar 4: Hit Confirmation and Triage: Ensuring Data Integrity

A primary HTS campaign will inevitably generate a number of false positives.[19] Therefore, a rigorous hit confirmation and triage process is crucial to ensure that resources are focused on the most promising compounds.

Hit_Triage PrimaryHits Primary Hits DoseResponse Dose-Response Confirmation PrimaryHits->DoseResponse OrthogonalAssay Orthogonal Assay Validation DoseResponse->OrthogonalAssay Potent Compounds PromiscuityAssay Promiscuity/PAINS Analysis OrthogonalAssay->PromiscuityAssay Confirmed Activity ConfirmedHits Confirmed Hits for SAR PromiscuityAssay->ConfirmedHits Specific Hits

Caption: A workflow for hit confirmation and triage.

Key Steps in Hit Triage:

  • Dose-Response Confirmation: Re-test the primary hits at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). This helps to eliminate compounds that are only active at high concentrations.

  • Orthogonal Assays: Validate the hits using a different assay technology that measures the same biological endpoint.[17] This helps to rule out false positives that are specific to the primary assay format.

  • Promiscuity and PAINS Analysis: Many compounds, known as Pan-Assay Interference Compounds (PAINS), can appear as hits in multiple assays through non-specific mechanisms such as aggregation.[20] It is essential to perform counter-screens or use computational filters to identify and eliminate these promiscuous inhibitors.[21] Assays to detect compound aggregation, such as those using detergents, are a valuable tool in this process.

Conclusion: Accelerating Quinoline-Based Drug Discovery

High-throughput screening provides a powerful engine for the discovery of novel quinoline carboxylic acid-based therapeutics. By carefully selecting and validating appropriate assay formats, implementing a robust HTS workflow, and conducting rigorous hit confirmation and triage, researchers can efficiently identify high-quality lead compounds for further development. The protocols and strategies outlined in this guide are intended to provide a solid foundation for initiating and executing successful HTS campaigns, ultimately accelerating the journey from a chemical library to a life-changing medicine.

References

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  • Yasgar, A., Jadhav, A., & Simeonov, A. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77–98. [Link]

  • Springer Nature. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

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  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • National Center for Biotechnology Information. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. [Link]

  • National Center for Biotechnology Information. (2011). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. [Link]

  • PubMed. (2021). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. [Link]

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Sources

Application Notes and Protocols for In Vivo Imaging with 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Platform for In Vivo Imaging

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Beyond therapeutics, the inherent fluorescence and versatile chemistry of the quinoline core have made it an attractive platform for the development of molecular probes for bio-imaging.[4] Quinoline-based fluorescent probes have been successfully employed for the sensitive detection of metal ions, tracking biomolecules, and imaging disease states in living cells.[4]

This application note focuses on the potential of a specific derivative, 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid (QBC-COOH) , as a novel agent for in vivo imaging.

Molecular Structure of QBC-COOH:

Caption: Chemical structure of this compound (QBC-COOH).

QBC-COOH possesses several key features that make it a compelling candidate for an imaging probe:

  • A Fluorescent Core: The quinoline scaffold is intrinsically fluorescent, offering the potential for direct optical imaging without the need for an external fluorophore.[5]

  • A Versatile Chemical Handle: The carboxylic acid at the 6-position provides a readily accessible point for bioconjugation.[6] This allows for the attachment of targeting ligands (peptides, antibodies) to direct the probe to specific tissues or cell types, or for conjugation to other imaging modalities.

  • Modulatable Properties: The substituents on the quinoline ring (chloro, methyl, and oxobutyl groups) are expected to influence the molecule's photophysical properties, solubility, and biological interactions, offering avenues for future optimization.[5]

This guide provides a comprehensive framework for the characterization and application of QBC-COOH in preclinical in vivo imaging, with protocols for both fluorescence and Positron Emission Tomography (PET) imaging.

PART 1: Physicochemical and Photophysical Characterization

Before any in vivo application, a thorough characterization of QBC-COOH is essential to understand its behavior as an imaging probe.

Protocol: Characterization of Photophysical Properties

Objective: To determine the key optical properties of QBC-COOH to establish its suitability for fluorescence imaging.

Materials:

  • QBC-COOH

  • Spectroscopic grade solvents (e.g., DMSO, PBS, ethanol, acetonitrile)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of QBC-COOH in DMSO (e.g., 10 mM).

  • Absorption Spectrum:

    • Dilute the stock solution in the desired solvent (e.g., PBS) to a final concentration of 10 µM.

    • Record the absorption spectrum from 250 nm to 700 nm using a UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λmax).

  • Emission Spectrum:

    • Using the same solution, excite the sample at its λmax in a fluorometer.

    • Record the emission spectrum over a range of wavelengths (e.g., λmax + 20 nm to 800 nm).

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield (ΦF) Determination:

    • The quantum yield should be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

    • Prepare solutions of the standard and QBC-COOH with similar absorbance at the excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard and the sample.

    • Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Molar Extinction Coefficient (ε) Determination:

    • Prepare a series of dilutions of QBC-COOH in a chosen solvent.

    • Measure the absorbance of each dilution at λmax.

    • Plot absorbance vs. concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (in M-1cm-1).

  • Photostability Assessment:

    • Expose a solution of QBC-COOH to continuous excitation light in the fluorometer.

    • Monitor the fluorescence intensity over time. A stable probe will show minimal decrease in intensity.

Expected Data Summary:

ParameterSymbolExpected Value RangeSignificance
Max. Absorption Wavelengthλmax300 - 450 nmDetermines optimal excitation wavelength.
Max. Emission Wavelengthλem400 - 600 nmDetermines the detection channel for imaging.
Molar Extinction Coefficientε> 10,000 M-1cm-1High ε indicates efficient light absorption.
Fluorescence Quantum YieldΦF0.1 - 0.8High ΦF indicates efficient light emission.
Stokes Shiftλem - λmax> 50 nmA large Stokes shift minimizes self-absorption and improves signal-to-noise.
Protocol: In Vitro Cytotoxicity Assessment

Objective: To evaluate the potential toxicity of QBC-COOH on living cells.

Materials:

  • Cell lines relevant to the intended application (e.g., MCF-7 for breast cancer, BV-2 for microglia)

  • Cell culture medium and supplements

  • QBC-COOH

  • MTT or PrestoBlue™ cell viability assay kit

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of QBC-COOH in cell culture medium (e.g., 0.1 µM to 100 µM).

  • Incubation: Replace the medium in the wells with the QBC-COOH dilutions and incubate for 24-48 hours.

  • Viability Assay: Perform the MTT or PrestoBlue™ assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

PART 2: Protocols for In Vivo Imaging Applications

Based on the broad biological activities of quinoline derivatives, QBC-COOH could be applied to various disease models.[2] Here we provide protocols for two potential applications: cancer imaging via its intrinsic fluorescence and neuroinflammation imaging via PET after radiolabeling.

Protocol: Fluorescence Imaging of Tumor Xenografts

Rationale: Many quinoline derivatives exhibit anticancer properties and can accumulate in tumor tissues.[2] The intrinsic fluorescence of QBC-COOH can be leveraged to visualize tumor growth and distribution in vivo.

Fluorescence_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis A Establish Tumor Xenograft Model (e.g., subcutaneous injection of cancer cells in nude mice) C Acquire Baseline Fluorescence Image A->C B Prepare QBC-COOH Formulation (e.g., in DMSO/Saline) D Administer QBC-COOH (e.g., intravenous injection) B->D C->D E Longitudinal Imaging at Multiple Time Points (e.g., 1, 4, 24, 48 hours post-injection) D->E F Quantify Fluorescence Signal in Tumor ROI E->F G Ex Vivo Imaging of Organs E->G H Correlate Signal with Tumor Size F->H

Caption: Workflow for in vivo fluorescence imaging of tumors.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Tumor cells (e.g., MDA-MB-231-luc)

  • QBC-COOH

  • Sterile vehicle (e.g., DMSO, saline, Cremophor EL)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia machine with isoflurane

Methodology:

  • Animal Model:

    • Subcutaneously implant 1-5 million tumor cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Probe Preparation and Administration:

    • Prepare a sterile solution of QBC-COOH at a concentration of 1-10 mg/kg in a suitable vehicle. The final DMSO concentration should be less than 10%.

    • Anesthetize the mouse using isoflurane.

    • Acquire a baseline fluorescence image before injection.

    • Administer the QBC-COOH solution via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-injection, anesthetize the mice and place them in the imaging chamber.

    • Acquire fluorescence images using the excitation and emission wavelengths determined in the characterization phase.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a background area.

    • Quantify the average radiant efficiency within the ROIs at each time point to assess probe accumulation and clearance.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final time point, euthanize the mice.

    • Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised organs to confirm the biodistribution of the probe.

Protocol: PET Imaging of Neuroinflammation

Rationale: Quinoline derivatives have been developed as PET tracers for targets involved in neuroinflammation, such as the translocator protein (TSPO).[7][8] The carboxylic acid group of QBC-COOH can be used for radiolabeling, enabling its use as a PET probe. This protocol is conceptual and requires access to a radiochemistry facility.

PET_Imaging_Workflow cluster_radiolabeling Radiochemistry cluster_model Animal Model cluster_imaging PET/CT Imaging cluster_analysis Data Analysis A Radiolabeling of QBC-COOH (e.g., with ¹⁸F or ¹¹C) B Purification and Quality Control (HPLC, radiochemical purity) A->B D Administer Radiolabeled Probe B->D C Induce Neuroinflammation (e.g., LPS injection in rats) C->D E Dynamic PET Scan (60-90 min) D->E G Reconstruct PET Images E->G F Co-register with CT/MRI for anatomical reference F->G H Time-Activity Curve Analysis in Brain Regions G->H

Caption: Conceptual workflow for PET imaging of neuroinflammation.

Methodology:

  • Radiolabeling (Conceptual):

    • Develop a radiosynthesis route to label QBC-COOH with a positron-emitting radionuclide (e.g., 18F-labeling of the oxobutyl chain or 11C-methylation of the carboxylic acid).

    • Purify the radiolabeled compound using HPLC.

    • Perform quality control to determine radiochemical purity, specific activity, and stability.

  • Animal Model of Neuroinflammation:

    • Induce neuroinflammation in rats or mice, for example, by stereotactic injection of lipopolysaccharide (LPS) into the striatum.

  • PET/CT Imaging:

    • Anesthetize the animal and position it in the PET/CT scanner.

    • Administer the radiolabeled QBC-COOH ([18F]QBC-COOH) via tail vein injection (typically 5-10 MBq).

    • Perform a dynamic PET scan for 60-90 minutes.

    • Acquire a CT scan for anatomical co-registration.

  • Data Analysis:

    • Reconstruct the PET images.

    • Co-register PET and CT images.

    • Draw ROIs on brain regions (e.g., striatum, cortex, cerebellum).

    • Generate time-activity curves (TACs) for each ROI to assess the tracer's uptake and kinetics. Compare the uptake in the inflamed region to a control region.

PART 3: Bioconjugation Strategy for Targeted Imaging

The carboxylic acid of QBC-COOH is an ideal handle for conjugation to targeting molecules, such as peptides that bind to specific receptors overexpressed in disease.

Protocol: EDC/NHS-Mediated Peptide Conjugation

Objective: To covalently link QBC-COOH to an amine-containing peptide.

Materials:

  • QBC-COOH

  • Targeting peptide with a primary amine (e.g., RGD peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC for purification

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve QBC-COOH in anhydrous DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction at room temperature for 1-4 hours to form the NHS-ester.

  • Conjugation to Peptide:

    • Dissolve the peptide in the reaction buffer.

    • Add the activated QBC-COOH NHS-ester solution to the peptide solution.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the QBC-COOH-peptide conjugate using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

PART 4: Concluding Remarks and Future Directions

This compound (QBC-COOH) presents a promising, yet unexplored, platform for the development of novel in vivo imaging agents. Its quinoline core provides intrinsic fluorescence, while the carboxylic acid handle allows for extensive chemical modification, including radiolabeling and conjugation to targeting moieties. The protocols outlined in this application note provide a comprehensive roadmap for researchers to characterize its properties and evaluate its efficacy in preclinical models of disease. Future work should focus on a full photophysical characterization, evaluation of its pharmacokinetic and safety profiles, and exploration of its utility in various targeted imaging applications.

References

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  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.

  • Kaur, G., et al. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Indo American Journal of Pharmaceutical Sciences.

  • Charles River Laboratories. (n.d.). Oncology In Vivo Imaging.

  • Wang, Y., et al. (2022). Affinity probes based on small-molecule inhibitors for tumor imaging. Frontiers in Chemistry.

  • Zhang, L., et al. (2022). PET Imaging of Neuroinflammation in Alzheimer's Disease. Frontiers in Aging Neuroscience.

  • Wang, Y., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports.

  • Hoffman, K. E., et al. (2016). In vivo study of a PET radiotracer for imaging P2X7 receptors for neuroinflammation in animal model. Journal of Nuclear Medicine.

  • Chaney, A. M., et al. (2022). PET Imaging of Neuroinflammation in Ischemic Stroke. JoVE (Journal of Visualized Experiments).

  • Rowland, M., & Design, A. (n.d.). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics.

  • Jenkins, R. W., et al. (2022). Advanced imaging techniques for tracking drug dynamics at the subcellular level. Acta Pharmaceutica Sinica B.

  • Liu, C., et al. (2015). Photophysical properties of quinoxaline-fused[7]carbohelicene derivatives. RSC Advances.

  • Chen, Y., et al. (2020). Fluorescence enhancement of quinolines by protonation. New Journal of Chemistry.

  • S. N., S., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. Journal of Ovonic Research.

  • Verma, A., & Kumar, D. (2022). Quenching of Fluorescence - Concept +Types + Example + Mechanism. YouTube.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • ResearchGate. (n.d.). Fluorescence Quenching of Quinoline Derivatives in a Micelle System.

  • ResearchGate. (n.d.). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach.

  • Macmillan Group, Princeton University. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials.

  • ResearchGate. (n.d.). Examples of reactions used for conjugation to carboxylic acids.

  • Charles River. (n.d.). Preclinical Applications of Multi-Platform Imaging in Animal Models of Cancer.

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4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid as a fluorescent probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid: A Novel Fluorogenic Scaffold for Cellular Investigation

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of this compound as a potential fluorescent probe. Quinoline-based scaffolds are renowned for their versatile photophysical properties and their utility as molecular probes and chemosensors.[1] This particular derivative, with its unique substitution pattern, presents a promising, yet underexplored, platform for developing novel imaging agents. We will detail the foundational principles of its potential fluorescence mechanisms and provide a suite of robust, self-validating protocols for its systematic evaluation—from basic photophysical characterization to preliminary application in live-cell imaging.

Foundational Principles & Scientific Rationale

The utility of a small molecule as a fluorescent probe is dictated by its chemical structure, which governs its photophysical properties and its interactions with the biological microenvironment.[2] The quinoline core of the title compound, a fusion of benzene and pyridine rings, is an inherently fluorescent heterocycle.[3] Its derivatives have been successfully developed as sensors for metal ions, pH, and viscosity, as well as imaging agents for specific organelles.[1][3]

The specific functional groups on This compound [4] suggest several potential modalities for its function as a fluorescent probe:

  • The Quinoline Core: Forms the primary fluorophore, whose emission can be modulated by its substituents and local environment.

  • The 6-Carboxylic Acid Group: This moiety can serve as a handle for bioconjugation or may render the probe's fluorescence sensitive to changes in pH.

  • The 3-(3-oxobutyl) Group: The ketone functionality could act as a chelating site for specific metal ions, potentially leading to Chelation-Enhanced Fluorescence (CHEF). Furthermore, the α,β-unsaturated system (if enolized) or the terminal methyl ketone could be susceptible to nucleophilic addition by biological thiols (e.g., glutathione, cysteine), offering a potential mechanism for "turn-on" or "turn-off" sensing.[5]

  • The 4-Chloro Group: This electron-withdrawing group can tune the electronic properties of the quinoline ring, influencing its absorption and emission spectra and potentially participating in photoinduced electron transfer (PET) quenching mechanisms.[6]

Potential Sensing Mechanism: A Hypothesis

A plausible mechanism for this probe's function, particularly in sensing thiols or metal ions, is the modulation of a PET process. In its unbound state, a lone pair of electrons from a heteroatom or the electron-rich oxobutyl side chain might quench the fluorescence of the excited quinoline core. Upon binding to an analyte (e.g., a metal ion) or after a chemical reaction (e.g., Michael addition), this PET process could be disrupted, leading to a significant increase in fluorescence quantum yield.[6]

PET_Mechanism cluster_0 Probe - Unbound State (Low Fluorescence) cluster_1 Probe - Bound to Analyte (High Fluorescence) S0_unbound Ground State (S₀) S1_unbound Excited State (S₁) S0_unbound->S1_unbound Excitation (hν) Quenched Non-Radiative Decay (PET Quenching) S1_unbound->Quenched PET Quenched->S0_unbound Heat S0_bound Ground State (S₀) S1_bound Excited State (S₁) S0_bound->S1_bound Excitation (hν) Fluorescence Fluorescence Emission (hν') S1_bound->Fluorescence PET Blocked Fluorescence->S0_bound Light Emitted Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Seed 1. Seed Cells on Glass-Bottom Dish Culture 2. Culture Overnight (37°C, 5% CO₂) Seed->Culture Wash1 3. Wash with Imaging Buffer Culture->Wash1 Load 4. Load with Probe (1-10 µM, 15-30 min) Wash1->Load Wash2 5. Wash to Remove Excess Probe Load->Wash2 Counterstain 6. (Optional) Counterstain Nuclei Wash2->Counterstain Image 7. Acquire Images (Fluorescence + Brightfield) Counterstain->Image Analyze 8. Analyze Localization & Cell Health Image->Analyze

Caption: A streamlined workflow for live-cell imaging experiments.

References

  • Photophysical Properties of the Fluorescence Probes under Different Conditions. ResearchGate. Available at: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH Public Access. Available at: [Link]

  • Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. PubMed. Available at: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • ExperimentFluorescenceSpectroscopy. Strateos. Available at: [Link]

  • Lessons in Organic Fluorescent Probe Discovery. PubMed Central (NIH). Available at: [Link]

  • Photophysical Properties of Fluorescence Probes. 2. A Model of Multiple Fluorescence for Stilbazolium Dyes Studied by Global Analysis and Quantum Chemical Calculations. The Journal of Physical Chemistry B. Available at: [Link]

  • Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. ResearchGate. Available at: [Link]

  • Can quinoline be used as a fluorescent probe? BIOSYNCE Blog. Available at: [Link]

  • Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. Available at: [Link]

  • Fluorescence spectroscopy experimental set-up. ResearchGate. Available at: [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Publishing. Available at: [Link]

  • Fluorescence Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available at: [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. Available at: [Link]

  • Multi Parameter Fluorescence Spectroscopy - Setup, Assembly and Applications. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available at: [Link]

  • Fluorescent Probes for Cellular Assays. Bentham Science. Available at: [Link]

  • Fluorescent Probes for Cellular Assays. Bentham Science. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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Application Note: Quantitative Analysis of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid is a quinoline derivative of interest in pharmaceutical research and development.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Accurate and precise quantification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the robust quantification of this compound.

The structural features of the target molecule, including the carboxylic acid and ketone moieties, as well as the quinoline core, inform the selection of the analytical technique. While Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool, the low volatility of carboxylic acids often necessitates derivatization, which can introduce complexity and potential for error.[4] Liquid chromatography, particularly reverse-phase HPLC, is well-suited for the direct analysis of such polar, non-volatile compounds.[5][6] This method utilizes a C18 stationary phase and UV detection, providing a reliable and accessible approach for its quantification.

Principles of the Method

This method employs reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection. The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The analyte, this compound, possesses a moderate polarity due to its carboxylic acid and ketone functional groups, balanced by the larger, more hydrophobic quinoline ring structure.

The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). By adjusting the pH of the aqueous component and the ratio of the organic modifier, the retention and peak shape of the acidic analyte can be optimized. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shape on the C18 column. Detection is achieved by monitoring the UV absorbance at a wavelength where the quinoline chromophore exhibits strong absorption, ensuring high sensitivity. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • Analyte: this compound (CAS: 36164-39-3), analytical standard grade[7][8][9]

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: HPLC grade or deionized (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade

  • Internal Standard (IS): (Optional but recommended for improved precision) A structurally similar compound not present in the sample matrix, e.g., 6-Chloro-2-methyl-4-phenyl-quinoline-3-carboxylic acid.

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

    • B: Acetonitrile

  • Gradient Elution:

Time (min)%A%B
0.07030
10.03070
12.03070
12.17030
15.07030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan)

  • Data Acquisition Software: Appropriate for instrument control and data processing.

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Internal Standard (IS) Stock Solution (if used): Prepare a 1 mg/mL stock solution of the IS in methanol. Spike all standards and samples with a consistent final concentration of the IS (e.g., 10 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. A generic protocol for a solid formulation is provided below.

  • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the API.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Further dilute an aliquot of the filtered solution with the mobile phase to bring the concentration within the range of the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Calibration and Quantification
  • Inject the prepared standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of the analyte (or the ratio of the analyte peak area to the IS peak area) against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed over the range of 0.1 µg/mL to 100 µg/mL.

  • Accuracy: The closeness of the test results to the true value. Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Expected Quantitative Data

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise Ratio of 3:10.03 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.1 µg/mL

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) - Column degradation- pH of mobile phase inappropriate- Replace the column- Ensure mobile phase pH is at least 2 units below the pKa of the analyte
Variable Retention Times - Leak in the system- Inconsistent mobile phase composition- Check for leaks- Prepare fresh mobile phase and ensure proper mixing
Low Sensitivity - Incorrect detection wavelength- Sample degradation- Verify the wavelength of maximum absorbance- Use fresh samples and standards

Alternative and Complementary Techniques

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[6][10] In LC-MS/MS, quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, which offers excellent specificity by monitoring a specific precursor-to-product ion transition. The carboxylic acid and quinoline nitrogen are suitable sites for ionization in electrospray ionization (ESI), likely in positive ion mode.

Conceptual LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Extraction Matrix Extraction (e.g., SPE, LLE) LC_Separation LC Separation Extraction->LC_Separation ESI_Source Electrospray Ionization (ESI) LC_Separation->ESI_Source Tandem_MS Tandem MS (MRM Mode) ESI_Source->Tandem_MS Data_Acquisition Data Acquisition Tandem_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Conceptual workflow for LC-MS/MS analysis.

Conclusion

The described reverse-phase HPLC method with UV detection provides a reliable, robust, and accessible means for the quantification of this compound. The method is suitable for routine analysis in quality control and research environments. For applications requiring higher sensitivity and selectivity, the principles outlined can be readily adapted to an LC-MS/MS platform.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wang, J., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78776. [Link]

  • Watson, D. G. (2008). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 443-468. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 21(10), 1152-1172. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Engineering and Science, 9(1). [Link]

  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215. [Link]

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Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Quinolines in Drug Discovery and the Imperative of Cytotoxicity Profiling

Quinoline, a heterocyclic aromatic nitrogen compound, and its derivatives represent a cornerstone in medicinal chemistry.[1][2] This versatile scaffold is integral to a wide array of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] In the realm of oncology, quinoline-based compounds have shown significant promise, with some demonstrating potent anticancer activity by inhibiting tyrosine kinases, tubulin polymerization, and DNA repair mechanisms.[2][4][5] The synthetic versatility of the quinoline ring allows for the generation of a large number of structurally diverse derivatives, making it a "privileged scaffold" in cancer drug discovery.[2][6]

Given the potent biological activities of quinoline derivatives, a thorough and accurate assessment of their cytotoxic effects is a critical and indispensable step in the drug discovery and development process. Cytotoxicity assays provide essential data on a compound's potential to cause cell damage or death, enabling the determination of its therapeutic index and guiding lead optimization. These in vitro assays measure various cellular parameters, from metabolic activity and membrane integrity to the induction of specific cell death pathways like apoptosis.[7]

This comprehensive guide, designed for researchers and drug development professionals, provides detailed protocols for a suite of robust cell-based assays to evaluate the cytotoxicity of novel quinoline compounds. Beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering insights to ensure the generation of reliable and reproducible data.

Foundational Cytotoxicity Assessment: Assays for Cell Viability and Membrane Integrity

The initial assessment of a compound's cytotoxicity often involves determining its effect on overall cell viability and plasma membrane integrity. The following assays are fundamental tools for this purpose.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring cellular metabolic activity.[8][9] The principle of this assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]

Protocol: MTT Assay for Quinoline Compound Cytotoxicity

Materials:

  • MTT (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells of interest.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[10]

    • Expert Insight: The optimal seeding density is crucial and should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the experiment. Over- or under-confluence can lead to misleading results.

  • Cell Adhesion and Treatment:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adhesion.[8]

    • Prepare serial dilutions of the quinoline compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the quinoline compound. Include vehicle-only controls (e.g., DMSO at a final concentration that does not affect cell viability) and untreated controls.

  • Incubation with Compound:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation period should be chosen based on the expected mechanism of action of the compound.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 12 mM MTT stock solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[12] During this time, viable cells will convert the MTT into formazan crystals.

    • Causality: This step is timed to allow for sufficient formazan formation without causing toxicity from the MTT itself.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals at the bottom.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[11]

    • Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 540 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is a key parameter for quantifying the potency of the compound.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[13] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[14] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol: LDH Cytotoxicity Assay

Materials:

  • LDH Assay Kit (commercially available kits are recommended for consistency)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol to seed and treat cells with the quinoline compound.

    • It is essential to include controls: a background control (medium only), a vehicle control (cells treated with the compound's solvent), a positive control for maximum LDH release (cells treated with a lysis solution provided in the kit), and an untreated control.[15]

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Expert Insight: Avoid disturbing the cell monolayer to prevent artificially high LDH release.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

    • The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[13][14]

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Delving Deeper: Assays for Apoptosis Induction

Many anticancer agents, including quinoline derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[4] Therefore, it is crucial to investigate whether a quinoline compound triggers this specific cell death pathway.

Caspase-3/7 Activation Assay: A Hallmark of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[17][18] Assays that measure the activity of these caspases provide a direct indication of apoptosis induction.

Protocol: Caspase-3/7 Activation Assay

Materials:

  • Caspase-3/7 Assay Kit (e.g., a luminogenic or fluorogenic kit)

  • Sterile 96-well, opaque-walled plates (for luminescence or fluorescence)

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat them with the quinoline compound as previously described.

  • Reagent Addition:

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This reagent typically contains a pro-luminescent or pro-fluorescent substrate for caspase-3/7.

    • Add the caspase-3/7 reagent to each well.

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30-60 minutes), protected from light. During this time, active caspase-3/7 in apoptotic cells will cleave the substrate, generating a luminescent or fluorescent signal.

  • Signal Measurement:

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • The signal intensity is directly proportional to the amount of active caspase-3/7.

    • Compare the signals from the treated samples to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Data Presentation and Interpretation

For clear and concise communication of results, quantitative data should be summarized in a structured format.

Table 1: Recommended Seeding Densities for Common Cancer Cell Lines

Cell LineCancer TypeRecommended Seeding Density (cells/well in 96-well plate)
HeLaCervical Cancer5,000 - 10,000
MCF-7Breast Cancer8,000 - 15,000
A549Lung Cancer7,000 - 12,000
HepG2Liver Cancer10,000 - 20,000
PC-3Prostate Cancer6,000 - 10,000

Note: These are general recommendations. The optimal seeding density should be determined empirically for your specific experimental conditions.

Visualizing Experimental Workflows

Diagrams are invaluable for illustrating complex experimental procedures and pathways.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h (Adhesion) start->incubation1 treat Add Quinoline Compound incubation1->treat incubation2 Incubate (e.g., 24-72h) treat->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Read Absorbance (540nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep_treat Cell Culture & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_data Data Acquisition & Analysis seed_treat Seed & Treat Cells with Quinoline Compound centrifuge Centrifuge Plate seed_treat->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate Incubate at RT (30 min) add_reagent->incubate read_abs Read Absorbance (~490nm) incubate->read_abs calculate Calculate % Cytotoxicity read_abs->calculate

Caption: Workflow for the LDH cytotoxicity assay.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are some common issues and their solutions:

Table 2: Troubleshooting Guide for Cytotoxicity Assays

IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity[10]; Ensure proper mixing of cell suspensions before seeding.
Low Absorbance/Signal Insufficient cell number; Short incubation time; Inactive reagents.Optimize cell seeding density[10]; Increase incubation time with the compound or detection reagent; Check the expiration date and storage conditions of assay reagents.
High Background Signal Contamination (e.g., mycoplasma); High spontaneous LDH release; Phenol red in media interfering with absorbance readings.Regularly test cell cultures for mycoplasma contamination; Optimize cell handling to minimize stress; Use phenol red-free medium for the final assay steps if necessary.[8]

Conclusion

The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For promising therapeutic candidates like quinoline compounds, a multi-faceted approach to cytotoxicity testing is essential. By employing a combination of assays that measure different cellular parameters—such as metabolic activity, membrane integrity, and apoptosis induction—researchers can gain a comprehensive understanding of a compound's cytotoxic profile. The protocols and insights provided in this guide are intended to empower scientists to generate high-quality, reproducible data, thereby facilitating the advancement of novel quinoline-based therapeutics.

References

  • Benchchem. Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
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  • PubMed. Quinoline as a privileged scaffold in cancer drug discovery.
  • Benchchem. Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
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  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • NIH. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. 2013.
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  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • Biocompare. Cytotoxicity Detection Kit (LDH) From Roche Applied Science | Biocompare Product Review. 2007.
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  • NIH. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.
  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • TFOT. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
  • ResearchGate. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
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  • NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. 2019.
  • International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. 2022.
  • Application Notes and Protocols for 7-[(pyridin-4-yl)methoxy]quinoline.
  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. 2021.
  • Taylor & Francis Online. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. 2023.
  • PubMed. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.
  • ResearchGate. 346 questions with answers in CYTOTOXICITY ASSAYS | Scientific method.
  • Google Patents. WO2012030160A2 - Quinoline or quinazoline derivatives with apoptosis inducing activity on cells.
  • PLOS. A Novel Anticancer Agent, 8-Methoxypyrimido[4′,5′:4,5]thieno(2,3-b) Quinoline-4(3H)-One Induces Neuro 2a Neuroblastoma Cell Death through p53-Dependent, Caspase-Dependent and -Independent Apoptotic Pathways.

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Application Notes and Protocols for the Evaluation of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] This versatility has established the quinoline motif as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. The compound of interest, 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid (hereafter referred to as QC-346), presents a unique combination of functional groups that suggests significant potential for therapeutic applications.

This guide provides a comprehensive framework for the initial characterization and evaluation of QC-346 in a drug discovery context. It outlines a logical progression of experiments, from preliminary cytotoxicity screening to more detailed mechanistic studies, and offers detailed protocols for each step. The rationale behind each experimental choice is explained to provide a deeper understanding of the drug discovery process for novel quinoline derivatives.

Structural Features and Hypothesized Biological Activity of QC-346

The structure of QC-346 incorporates several key features that may contribute to its biological activity:

  • Quinoline Core: Provides a rigid, aromatic scaffold known to interact with various biological targets, including DNA and protein kinases.[3][4]

  • 4-Chloro Substituent: The presence of a halogen at this position can significantly influence the compound's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity to target proteins.

  • 6-Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and its acidic nature may be crucial for interacting with specific amino acid residues in a target's active site or for improving pharmacokinetic properties.

  • 3-(3-oxobutyl) Side Chain: This flexible chain with a ketone carbonyl group offers additional points for hydrogen bonding and could be involved in covalent interactions with target proteins, for example, through Michael addition.

Based on these features and the broader literature on quinoline derivatives, QC-346 is hypothesized to have potential as an anticancer agent . The protocols outlined below are designed to test this hypothesis, focusing on cytotoxicity, induction of apoptosis, and cell cycle arrest.

Experimental Workflow for the Evaluation of QC-346

The following diagram illustrates a typical workflow for the initial pharmacological evaluation of a novel compound like QC-346.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & Advanced Studies A Compound QC-346 Synthesis & Characterization B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If potent E Cell Cycle Analysis (Flow Cytometry) C->E If potent F Kinase Inhibition Profiling C->F Hypothesis-driven G Western Blot Analysis of Apoptotic Markers D->G E->G H Tubulin Polymerization Assay I In Vivo Xenograft Studies

Caption: A logical workflow for the preclinical evaluation of QC-346.

Protocols for Pharmacological Evaluation

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This initial screen is designed to assess the general cytotoxic effects of QC-346 against a panel of human cancer cell lines.[6][7] The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[8]

Objective: To determine the concentration-dependent cytotoxic effect of QC-346 on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), PC-3 (prostate)) and a normal cell line (e.g., HFF-1 (fibroblast)) for selectivity assessment.[8]

  • QC-346 stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of QC-346 in complete medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCancer TypeQC-346 IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (Normal/Cancer)
MCF-7BreastDataDataData
HCT-116ColonDataDataData
PC-3ProstateDataDataData
HFF-1NormalDataDataN/A
Protocol 2: Apoptosis Induction Analysis by Annexin V/Propidium Iodide (PI) Staining

If QC-346 demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[7]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with QC-346.

Materials:

  • Cancer cell line of interest (e.g., the most sensitive line from Protocol 1)

  • QC-346

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with QC-346 at concentrations around its IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Expected Outcome Visualization:

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol 3: Cell Cycle Analysis

Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, which can then lead to apoptosis.[7][9] Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.

Objective: To determine the effect of QC-346 on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • QC-346

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with QC-346 at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and incubate with RNase A to degrade RNA. Then, stain the cells with PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Signaling Pathways and Further Investigations

The quinoline scaffold is known to be a versatile inhibitor of various protein kinases.[10] If QC-346 induces apoptosis and cell cycle arrest, it would be prudent to investigate its effect on key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways. A broad kinase inhibition screen could reveal specific molecular targets. Additionally, given that some quinoline derivatives act as tubulin polymerization inhibitors, a tubulin polymerization assay could be a valuable secondary screen.[9]

Conclusion

This compound (QC-346) is a novel compound with structural features that make it a promising candidate for drug discovery, particularly in the area of oncology. The application notes and protocols provided in this guide offer a systematic and scientifically rigorous approach to its initial pharmacological evaluation. By following this workflow, researchers can effectively characterize the biological activity of QC-346, elucidate its mechanism of action, and determine its potential as a future therapeutic agent.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Oriental Journal of Chemistry.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19371-19406.
  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 203-207.
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  • A review on quinoline based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews, 22(2), 1635-1647.
  • Mendoza-Sánchez, R., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7088.
  • Sreeja S, et al. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research, 30(6), 248-255.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 596.
  • Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Frontiers in Chemistry, 9, 738589.
  • Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(31), 22104-22123.
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Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Quinolone-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers investigating quinolone antibacterial agents. Quinolones are a critical class of synthetic antibiotics that function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] However, their efficacy is increasingly threatened by the rise of resistant bacterial strains.[2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and validated protocols to investigate and overcome these resistance mechanisms.

Bacterial resistance to quinolones is a complex, multifactorial issue.[1] It primarily arises from:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which reduce the drug's binding affinity to its target enzymes.[1][3][4]

  • Reduced Drug Accumulation: Overexpression of native efflux pumps that actively remove the drug from the cell, or reduced uptake due to porin modifications.[1][5][6]

  • Plasmid-Mediated Resistance: Acquisition of mobile genetic elements, such as qnr genes, which protect the bacterial targets from quinolone action.[4][7][8]

This center provides a structured approach to identifying these mechanisms in your experiments and navigating the challenges they present.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during routine antimicrobial susceptibility testing (AST) with quinolones.

Q1: Why are my Minimum Inhibitory Concentration (MIC) results for the same quinolone/strain combination inconsistent across experiments?

A1: MIC variability is a frequent issue. The root cause is often subtle deviations in experimental conditions.

  • Inoculum Density: The most common culprit. An inoculum that is too dense will deplete the drug and yield falsely high MICs, while an overly dilute inoculum can lead to falsely low values. It is critical to standardize your inoculum to a 0.5 McFarland standard.

  • Media Composition: Cation concentrations (especially Mg²⁺ and Ca²⁺) in your Mueller-Hinton Broth (MHB) can affect quinolone activity. Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines.[9][10]

  • Incubation Conditions: Variations in temperature or incubation time can alter bacterial growth rates and affect the final MIC reading. Maintain a consistent 35°C for 16-20 hours for most aerobic bacteria.[11]

  • Reagent Quality: Ensure your quinolone stock solutions are properly stored and have not expired. Prepare fresh working dilutions for each experiment.

Q2: My MICs are consistently higher than expected for a supposedly susceptible strain. What should I check first?

A2: Before investigating complex resistance mechanisms, rule out technical errors.

  • Verify Strain Identity and Purity: Confirm you are working with the correct strain and that your culture is not contaminated. Streak for single colonies and perform identification tests (e.g., MALDI-TOF, 16S sequencing).

  • Validate Your Method with a QC Strain: Always include a quality control (QC) strain with a known, narrow MIC range for your specific quinolone (e.g., E. coli ATCC 25922). If the QC strain's MIC is also out of range, this points to a systemic issue with your reagents or protocol.[12][13]

  • Check Drug Potency: If possible, verify the concentration and purity of your quinolone stock. If you recently prepared a new stock, compare its performance against the old one.

Q3: I've observed a low-level increase in quinolone MICs, but sequencing of gyrA and parC revealed no mutations. What's the next logical step?

A3: This scenario strongly suggests a mechanism other than target-site modification.

  • Efflux Pump Overexpression: This is a very common cause of low-to-moderate level resistance.[5][6] The next step is to perform an MIC assay in the presence of an efflux pump inhibitor (EPI) like Phenylalanine-Arginine β-Naphthylamide (PAβN).[14] A significant (≥4-fold) reduction in the MIC in the presence of the EPI indicates efflux activity.

  • Plasmid-Mediated Resistance: Consider screening for plasmid-borne qnr genes (qnrA, qnrB, qnrS).[7][15] These genes provide a low level of resistance that can facilitate the selection of higher-level mutational resistance.[4][16] A multiplex PCR is an efficient method for this screening.[17]

Troubleshooting Guide: Investigating Unexpected Resistance

This guide provides a systematic workflow for diagnosing the cause of unexpected quinolone resistance observed in your experiments.

Workflow for Diagnosing Quinolone Resistance

This diagram outlines the decision-making process when a bacterial isolate displays a higher-than-expected MIC value for a quinolone antibiotic.

G cluster_0 Phenotypic Analysis cluster_1 Genotypic Analysis Start High MIC Observed (> Breakpoint) MIC_EPI Perform MIC with Efflux Pump Inhibitor (EPI) Start->MIC_EPI MIC_Reduced MIC Reduced ≥4-fold? MIC_EPI->MIC_Reduced Efflux Conclusion: Efflux Pump Overexpression MIC_Reduced->Efflux Yes Seq_QRDR Sequence QRDRs (gyrA, parC) MIC_Reduced->Seq_QRDR No Mutation QRDR Mutation Present? Seq_QRDR->Mutation Target_Mutation Conclusion: Target-Site Mutation Mutation->Target_Mutation Yes PCR_PMQR Screen for PMQR (qnr genes) via PCR Mutation->PCR_PMQR No PMQR_Present PMQR Gene Present? PCR_PMQR->PMQR_Present PMQR Conclusion: Plasmid-Mediated Resistance PMQR_Present->PMQR Yes Unknown Conclusion: Novel or Combined Mechanism PMQR_Present->Unknown No

Caption: Troubleshooting workflow for quinolone resistance.

Problem 1: Efflux Pump Inhibitor (EPI) Assay Yields No Change in MIC

You suspect efflux-mediated resistance, but adding an EPI like PAβN or CCCP doesn't lower the quinolone MIC.

Potential Cause Explanation & Validation Strategy Recommended Action
Incorrect EPI Concentration The EPI concentration may be too low to be effective or so high that it's toxic to the bacteria, masking any synergistic effect.Validation: Perform a checkerboard (two-dimensional dilution) assay to test a range of quinolone and EPI concentrations simultaneously. This will identify the optimal, non-toxic concentration of the EPI that produces the maximum synergistic effect.
EPI is Ineffective for the Specific Pump Not all EPIs work on all efflux pumps. PAβN is primarily effective against RND-family pumps, which are common in Gram-negative bacteria.[14][18] It may not inhibit pumps from other families (e.g., MFS, MATE).[5]Action: Test a different EPI with a distinct mechanism of action. If resistance persists, the primary mechanism is likely not efflux-mediated.
Dominant Non-Efflux Mechanism High-level resistance is often caused by target-site mutations (gyrA/parC).[1][3] Efflux may be a contributing factor, but its reversal is masked by the high-level resistance conferred by the mutation. A single mutation can increase the MIC 8- to 16-fold.[4]Action: Proceed immediately to sequence the QRDRs of the gyrA and parC genes.[19][20] The presence of mutations at key codons (e.g., Ser-83 or Asp-87 in GyrA) is a strong indicator of target-mediated resistance.[3][19]
EPI Degradation The EPI may be unstable under your specific experimental conditions (e.g., light exposure, temperature, media components).Validation: Include a positive control strain known to overexpress an efflux pump sensitive to your EPI. If the EPI fails to reduce the MIC for this control strain, it indicates a problem with the inhibitor itself.
Problem 2: PCR for qnr Genes is Negative, But Resistance Persists

You've ruled out target mutations and common plasmid-mediated mechanisms, but the low-level resistance remains unexplained.

Potential Cause Explanation & Validation Strategy Recommended Action
Novel or Variant qnr Gene Your PCR primers may be specific to known qnrA, qnrB, and qnrS families and fail to detect novel variants or other PMQR gene families like qnrC, qnrD, or qnrVC.[7]Action: Broaden your molecular search. Use degenerate primers or search for other PMQR mechanisms, such as the aac(6')-Ib-cr gene, which modifies ciprofloxacin, or efflux pumps like qepA and oqxAB.[8][21]
Chromosomal Regulatory Mutations Mutations in regulatory genes (e.g., marR, soxR, acrR) can lead to the overexpression of chromosomal efflux pumps like the AcrAB-TolC system in E. coli. This is a chromosomal mutation but results in an efflux phenotype.Action: Quantify the expression of key efflux pump genes (e.g., acrB) using RT-qPCR. Compare the expression levels in your resistant isolate to a susceptible wild-type strain. A significant upregulation points to a regulatory mutation.
Porin Loss In Gram-negative bacteria, downregulation or mutation of outer membrane porins (like OmpF in E. coli) can reduce quinolone entry into the cell, contributing to resistance.Action: Analyze the outer membrane protein profile using SDS-PAGE. A missing or faint band corresponding to a major porin in the resistant isolate compared to the wild-type is indicative of this mechanism.

Key Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines and is the gold standard for quantitative susceptibility testing.[9][10]

Objective: To determine the minimum inhibitory concentration (MIC) of a quinolone agent against a bacterial isolate.

Materials:

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolone antibiotic stock solution

  • Bacterial culture grown to log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • QC strain (e.g., E. coli ATCC 25922)

Procedure:

  • Prepare Quinolone Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. b. Add 100 µL of the working quinolone solution (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum: a. Pick several colonies from a fresh agar plate and suspend in saline. b. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a concentration of approx. 1.5 x 10⁶ CFU/mL. This is the final inoculum.

  • Inoculate the Plate: a. Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approx. 7.5 x 10⁵ CFU/mL. The drug concentrations are now at their final 1x values.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[22] Check the growth control (well 11) for turbidity and the sterility control (well 12) for clarity.

Protocol 2: Screening for Efflux Pump Activity using an EPI

Objective: To determine if efflux contributes to quinolone resistance by observing MIC reduction in the presence of an EPI.

Procedure:

  • Follow the Broth Microdilution protocol (Protocol 1) exactly, but prepare two parallel sets of plates.

  • Plate A (Control): Prepare quinolone dilutions as described above.

  • Plate B (EPI): To the CAMHB used for making the quinolone dilutions, add a fixed, sub-inhibitory concentration of an EPI (e.g., 20 µg/mL of PAβN). Then, perform the serial dilutions of the quinolone in this EPI-containing medium.

  • Inoculate both plates with the same bacterial suspension.

  • Incubate and read the MICs for both plates.

  • Interpretation: A four-fold or greater decrease in the MIC in Plate B compared to Plate A is considered a positive result, indicating that the quinolone is a substrate of an active efflux pump.

Protocol 3: Multiplex PCR for gyrA and parC QRDRs

Objective: To amplify the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC for subsequent sequencing.

Materials:

  • DNA extraction kit

  • Taq Polymerase and reaction buffer

  • dNTPs

  • Forward and reverse primers for gyrA and parC (see table below)

  • Thermocycler

Primer Design: Primers should flank the QRDR, typically targeting codons 67-106 in gyrA and 56-108 in parC for E. coli.[19]

Target Gene Primer Sequence (5' to 3') Approx. Product Size (bp)
gyrA F: CAG TGG GAT GTC GTT GAT G R: GTA GAC AAT AAG GGT GCG AAG~350
parC F: GTT GGT GAC TGT TAT CGG T R: TTC AGT TCG ATC GGC ATA AC~300
Note: These are example primers for E. coli and may need to be adapted for other species.

PCR Workflow Diagram:

Caption: Workflow for genetic analysis of QRDRs.

Thermocycler Conditions:

  • Initial Denaturation: 95°C for 5 min

  • 30 Cycles:

    • Denaturation: 95°C for 30 sec

    • Annealing: 55°C for 30 sec (adjust based on primer Tm)

    • Extension: 72°C for 45 sec

  • Final Extension: 72°C for 7 min

  • Hold: 4°C

Post-PCR Analysis:

  • Run the PCR product on a 1.5% agarose gel to verify the correct amplicon size.

  • Purify the PCR product.

  • Send the purified product for Sanger sequencing.

  • Align the resulting sequence with the wild-type sequence for the species to identify any amino acid substitutions in the QRDR.

References

  • Poole, K. (2005). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 49(11), 4477–4483. [Link]

  • Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Marcusson, L. L., Frimodt-Møller, N., & Hughes, D. (2009). Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli. Antimicrobial Agents and Chemotherapy, 53(5), 2047–2054. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354, 12–31. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Johnning, A., Kristiansson, E., Fick, J., Weijdegård, B., & Larsson, D. G. J. (2015). Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments. Frontiers in Microbiology, 6, 1354. [Link]

  • Strahilevitz, J., Jacoby, G. A., Hooper, D. C., & Robicsek, A. (2009). Plasmid-Mediated Quinolone Resistance: a Multifaceted Threat. Clinical Microbiology Reviews, 22(4), 664–689. [Link]

  • Pinto, T. C. C., Costa, L. M. D., Penna, B., & Pereira, P. S. (2012). Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil. Brazilian Journal of Microbiology, 43(3), 1147–1155. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Bacterial resistance to quinolones: mechanisms and clinical importance. Reviews of Infectious Diseases, 11 Suppl 5, S960–S968. [Link]

  • Serna-Gallego, A., & Pfaller, M. A. (2018). Mechanisms of Resistance to Quinolones. IntechOpen. [Link]

  • Wang, M., Sahm, D. F., Jacoby, G. A., & Hooper, D. C. (2004). Emerging Plasmid-Mediated Quinolone Resistance Associated with the qnr Gene in Klebsiella pneumoniae Clinical Isolates in the United States. Antimicrobial Agents and Chemotherapy, 48(4), 1295–1299. [Link]

  • Vila, J., Ruiz, J., Goñi, P., & de Anta, M. T. (1996). Detection of mutations in parC in quinolone-resistant clinical isolates of Escherichia coli. Antimicrobial Agents and Chemotherapy, 40(2), 491–493. [Link]

  • Poole, K. (2001). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 45(10), 2841–2841. [Link]

  • Kahlmeter, G., Giske, C. G., Kirn, Z., & Kronvall, G. (2013). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology, 51(7), 2319–2326. [Link]

  • Rodriguez-Martinez, J.-M., Cano, M.-E., Velasco, C., Martinez-Martinez, L., & Pascual, A. (2011). Plasmid-Mediated Quinolone Resistance: Interactions between Human, Animal, and Environmental Ecologies. Frontiers in Microbiology, 2, 2. [Link]

  • Firoozeh, F., Zibaei, M., & Khoramrooz, S. S. (2015). Plasmid-Mediated Quinolone-Resistance (qnr) Genes in Clinical Isolates of Escherichia coli Collected from Several Hospitals of Qazvin and Zanjan Provinces, Iran. Iranian Journal of Medical Sciences, 40(6), 517–523. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Chan, B. K., et al. (2025). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. Microbiology Spectrum. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Martínez-Martínez, L., et al. (2003). Mechanisms of plasmid-mediated resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 21(10), 547-552. [Link]

  • Cattoir, V., et al. (2007). Multiplex PCR for detection of plasmid-mediated quinolone resistance qnr genes in ESBL-producing enterobacterial isolates. Journal of Antimicrobial Chemotherapy, 60(2), 394-397. [Link]

  • Reșat, M. S., et al. (2003). gyrA Mutations Associated with Quinolone Resistance in Bacteroides fragilis Group Strains. Antimicrobial Agents and Chemotherapy, 47(10), 3345-3347. [Link]

  • Poole, K. (2005). Efflux-mediated antimicrobial resistance. Journal of Antimicrobial Chemotherapy, 56(1), 20-51. [Link]

  • Kaatz, G. W., & Seo, S. M. (2000). Efflux Pump-Mediated Quinolone Resistance in Staphylococcus aureus Strains Wild Type for gyrA, gyrB, grlA, and norA. Antimicrobial Agents and Chemotherapy, 44(5), 1354-1357. [Link]

  • CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

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  • El-Sokkary, M. M. A., et al. (2019). Molecular detection and Frequency of Fluoroquinolone-Resistant Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction (MAS-PCR). Infection and Drug Resistance, 12, 315-322. [Link]

  • De La Cuesta, C., et al. (2025). Validation of Three MicroScan Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings. Journal of Clinical Microbiology. [Link]

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  • Ojo, K. K., et al. (2025). Molecular Characterization of Plasmid-Mediated Quinolone Resistance Genes in Multidrug-Resistant Escherichia coli Isolated From Wastewater Generated From the Hospital Environment. Journal of Environmental Health Science and Engineering. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • ResearchGate. (n.d.). Primers used for PCR detection of quinolone resistant genes. [Link]

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  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Clinical and Laboratory Standards Institute. [Link]

  • Viveiros, M., et al. (2010). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Open Microbiology Journal, 4, 36-43. [Link]

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  • Sweeney, M. T. (2015). Bacterial Efflux Pump Inhibitors. ResearchGate. [Link]

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Reducing off-target effects of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate potential off-target effects during your experiments. Our goal is to ensure the integrity and specificity of your results.

The quinoline scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets, most notably protein kinases.[1][2][3][4] While this broad activity is advantageous for discovering new therapeutic agents, it also necessitates rigorous validation to ensure that the observed biological effects are due to the intended mechanism of action and not a consequence of unintended molecular interactions. This guide is designed to provide you with the strategic framework and tactical protocols to achieve that confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with novel quinoline-based compounds.

Q1: I'm observing unexpected cellular toxicity or a phenotype that doesn't match my target's known function. What are the likely off-target effects of this compound?

A: The quinoline nucleus is a common feature in molecules that inhibit human kinases, often by competing with ATP in the enzyme's binding pocket.[1][5] Given the structural similarity of ATP-binding sites across the kinome, a primary concern is that the compound may inhibit multiple kinases, leading to complex and unexpected cellular responses.[5][6]

Additionally, quinoline derivatives have been reported to have other biological activities, including:

  • DNA Intercalation or G-Quadruplex Stabilization: Some quinoline structures can interact with nucleic acids, which can lead to cytotoxicity independent of a specific protein target.[1][2]

  • Ion Channel Modulation: Certain quinoline-based molecules are known to interact with ion channels, such as the hERG K+ channel, which can cause cardiovascular toxicity.[3]

  • Metabolic Enzyme Inhibition: Like many xenobiotics, this compound could potentially inhibit metabolic enzymes like Cytochrome P450s, affecting cellular metabolism and the processing of other compounds.[7]

Your first step should be to systematically rule out these possibilities, starting with the most likely culprits based on the compound's structure, which in this case are off-target kinases.

Q2: How do I design an experiment to differentiate between on-target efficacy and off-target toxicity?

A: The cornerstone of this analysis is a dose-response curve . A potent, specific compound should exhibit a sigmoidal dose-response curve for its on-target effect (e.g., inhibition of a specific phosphorylation event) at a concentration range significantly lower than where general cytotoxicity is observed.

If the concentration required to achieve the desired phenotype is very close to the concentration that causes cell death, you may be observing a non-specific toxic effect. A large window between the on-target efficacy (EC50) and the cytotoxic concentration (CC50) is a key indicator of a specific mechanism of action. It is crucial to test compounds in relevant cellular assays, as biochemical potency does not always translate directly to cellular selectivity.[6]

Q3: What are the essential control experiments I must include to validate my findings?

A: To ensure your results are trustworthy, every experiment should include a panel of controls:

  • Vehicle Control: All treatments should be compared against cells or reactions treated with the same concentration of the compound's solvent (e.g., DMSO) to control for solvent-induced effects.[8]

  • Positive Control: Use a well-characterized, selective inhibitor of your target to confirm that the assay can detect the expected biological response.

  • Negative Control (Structural Analogue): If available, use a structurally similar but biologically inactive analogue of your compound. This helps confirm that the observed effect is due to the specific chemical features of your molecule and not general properties like hydrophobicity.

  • Target Engagement Control: It is critical to demonstrate that your compound actually binds to its intended target within the complex cellular environment.[9][10][11] This provides a direct link between target binding and the observed phenotype.

Q4: My compound shows high potency in a biochemical assay, but I need to prove it works through the same target in live cells. What's the best approach?

A: This is a common and critical challenge in drug development.[11][12] While biochemical assays are excellent for initial screening, they don't account for cell permeability, compound metabolism, or the presence of thousands of other potential targets in a cell.[8][10]

The definitive method to address this is a target engagement assay .[13] These assays confirm that your compound physically interacts with its intended protein target inside live cells.[9] A widely used method is the Cellular Thermal Shift Assay (CETSA) , which measures the change in thermal stability of a protein when a ligand is bound.[12] Successful target engagement provides crucial evidence that the compound's mechanism of action in a cellular context is consistent with its biochemical profile.

Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and step-by-step protocols for the key experiments discussed above.

Troubleshooting Workflow: Investigating Suspected Off-Target Effects

This decision tree provides a logical path for diagnosing and resolving potential off-target issues.

G start Suspected Off-Target Effect (e.g., unexpected toxicity, inconsistent data) purity Step 1: Confirm Compound Purity & Identity (>95% via LC-MS, NMR) start->purity dose_response Step 2: Perform Dose-Response Analysis (On-target vs. Cytotoxicity) purity->dose_response interpret_dose Interpret IC50 / EC50 Curves dose_response->interpret_dose selectivity Step 3: Profile Off-Target Activity (e.g., Kinase Selectivity Panel) interpret_dose->selectivity   Clear Therapeutic Window (EC50 << CC50) redesign Action: Modify Compound or Re-evaluate Hypothesis interpret_dose->redesign   Narrow or No Window (EC50 ≈ CC50) interpret_selectivity Interpret Selectivity Data selectivity->interpret_selectivity cellular_te Step 4: Confirm Cellular Target Engagement (e.g., CETSA, NanoBRET) interpret_selectivity->cellular_te    Selective Compound (Few potent off-targets) interpret_selectivity->redesign    Non-Selective Compound (Multiple potent off-targets) conclusion Conclusion: On-Target Effect Confirmed cellular_te->conclusion Binding Confirmed cellular_te->redesign No Binding

Caption: A decision tree for troubleshooting off-target effects.

Protocol 1: Performing a Dose-Response Analysis

This protocol allows you to determine the potency of your compound for its intended biological effect (EC50) and its general cytotoxicity (CC50).

Objective: To establish a therapeutic window by comparing the concentration of the compound needed for its specific biological effect versus the concentration that induces cell death.

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

    • Perform serial dilutions in cell culture media to create a range of final concentrations (e.g., 100 µM to 1 nM) for a 10-point curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[8]

  • Cell Plating:

    • Seed cells in 96-well plates at a density that ensures they are in the exponential growth phase at the end of the experiment.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Remove the old media and add the media containing the serially diluted compound. Include "vehicle-only" and "no-treatment" control wells.

    • Incubate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • For Efficacy (EC50): At the end of the incubation, perform your specific functional assay. This could be an ELISA for a specific phosphoprotein, a reporter gene assay, or qPCR for a target gene.

    • For Cytotoxicity (CC50): In a parallel plate, measure cell viability using an assay like CellTiter-Glo® (luminescence for ATP) or an MTT assay.

  • Data Analysis:

    • Normalize the data for each plate (0% effect for vehicle control, 100% effect for a positive control or the maximum response).

    • Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- variable slope) in software like GraphPad Prism to calculate the EC50 and CC50 values.

Data Interpretation Table:

OutcomeInterpretationNext Step
EC50 << CC50 (e.g., >100-fold window) The compound shows a specific effect at non-toxic concentrations. This is a favorable result.Proceed to selectivity profiling to identify specific off-targets.
EC50 ≈ CC50 (e.g., <10-fold window) The observed effect is likely due to general cytotoxicity. The compound may be non-selective or acting through an unintended toxic mechanism.Re-evaluate the hypothesis. Consider chemical modification of the compound to improve selectivity.[14]
No clear sigmoidal curve The compound may have poor solubility, may be unstable in media, or the assay may not be optimized.Verify compound integrity and optimize assay conditions (e.g., incubation time, cell density).[8]
Protocol 2: Workflow for Kinase Selectivity Profiling

Given the quinoline scaffold, kinase selectivity profiling is a critical step to understand the compound's specificity.[15][16] This is often done through commercial services that maintain large panels of purified kinases.

Objective: To determine the inhibitory activity (IC50) of the compound against a broad panel of protein kinases to identify potential off-targets.

G start Compound Submission (Provide solid compound & stock solution) screening Primary Screen (Single high concentration, e.g., 1 or 10 µM) start->screening hit_id Hit Identification (% Inhibition > 50-70%) screening->hit_id dose_response Dose-Response Profiling (Generate IC50 values for primary hits) hit_id->dose_response Hits Found analysis Data Analysis (Calculate Selectivity Score, Visualize on Kinome tree) hit_id->analysis No Hits dose_response->analysis report Final Report analysis->report

Caption: A typical workflow for biochemical kinase selectivity profiling.

Methodology (Conceptual):

  • Panel Selection: Choose a kinase panel appropriate for your research. A broad "kinome-wide" panel is recommended for initial characterization to uncover unexpected interactions.[16]

  • Primary Screen: The compound is first tested at a single high concentration (e.g., 1 µM or 10 µM) against all kinases in the panel. The percent inhibition is measured. Radiometric assays or fluorescence/luminescence-based methods (like ADP-Glo™) are commonly used.[5][8][15]

  • Dose-Response Follow-up: Any kinase that shows significant inhibition (e.g., >50%) in the primary screen is then selected for a full 10-point dose-response curve to determine a precise IC50 value.[5]

  • Data Interpretation: The results are typically provided as a list of IC50 values. A compound is considered "selective" if it is significantly more potent (e.g., >100-fold) against its primary target compared to any off-targets. This data can be visualized on a "kinome tree" to see if the off-targets belong to a specific kinase family.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol provides a conceptual framework for confirming that the compound binds its target in a cellular environment.[12]

Objective: To demonstrate target engagement by measuring changes in the thermal stability of the target protein in intact cells after treatment with the compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to a high density.

    • Treat one population of cells with a high concentration of the compound (e.g., 10x the cellular EC50) and another with the vehicle (DMSO) for a short period (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into different PCR tubes.

    • Heat the aliquots across a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). One aliquot should remain at room temperature as a non-heated control.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Protein Separation:

    • Lyse the cells through freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein.

  • Protein Quantification:

    • Carefully collect the supernatant from each sample.

    • Quantify the amount of the specific target protein remaining in the supernatant using Western Blot or an ELISA.

  • Data Analysis:

    • For both the vehicle- and compound-treated groups, plot the percentage of soluble target protein against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition.

    • A positive result is a statistically significant shift in the melting curve to a higher temperature for the compound-treated sample compared to the vehicle control. This "thermal shift" indicates that the compound has bound to and stabilized the target protein.[12]

By following these structured guides, researchers can systematically investigate and mitigate the off-target effects of this compound, leading to more robust, reliable, and interpretable scientific results.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Target Engagement Assay Services. Concept Life Sciences.
  • How can off-target effects of drugs be minimised?.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Target Engagement Assays. DiscoverX.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Kinase Selectivity Panels. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Target Engagement Assays in Early Drug Discovery.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect.
  • Quinine. Wikipedia.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • This compound. PubChem.
  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate.

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4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user request.## Technical Support Center: 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

A Guide to Understanding and Mitigating Stability Issues in Solution

Introduction

This compound is a complex quinoline derivative with significant potential in various research and development applications.[1] However, its multi-functional structure presents unique stability challenges in solution that can impact experimental reproducibility and overall project success. The chloro-substituted pyridine ring, the oxobutyl side chain, and the carboxylic acid moiety are all potential sites for chemical transformation.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the stability issues associated with this compound. We will delve into the core factors influencing its degradation, offer practical troubleshooting advice, and provide validated protocols for assessing stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

The stability of quinoline compounds, including this specific derivative, is primarily influenced by three main factors: pH, light, and temperature.[2]

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[3][4] The 4-chloro group is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions, leading to its replacement with a hydroxyl group to form the corresponding 4-quinolone.[5][6] Furthermore, the carboxylic acid group's ionization state is pH-dependent, which can influence solubility and reactivity.

  • Light (Photostability): Many quinoline compounds are photosensitive and can degrade upon exposure to ambient or UV light.[2] This photodegradation can lead to complex reaction pathways, including potential dehalogenation or the formation of various photoproducts, often indicated by a discoloration of the solution.[2][7]

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation.[2] Storing solutions at lower temperatures (e.g., 4°C or -20°C) is a critical step in preserving the compound's integrity.

Q2: What is the most likely degradation pathway for this molecule in an aqueous or protic solvent?

The most anticipated degradation pathway is the nucleophilic aromatic substitution (SNAr) at the C4 position, resulting in the hydrolysis of the chloro group to a hydroxyl group. This transforms the 4-chloroquinoline core into a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 2-quinolone form. This type of hydrolysis is a known reaction for 2- and 4-chloroquinolines.[6][8]

Q3: My solution is turning yellow. Is this indicative of degradation?

Yes, a color change, typically to yellow and then potentially brown, is a common visual indicator of quinoline compound degradation.[2] This is frequently caused by photodegradation or oxidative processes.[2] If you observe this, it is a strong sign that the integrity of your compound is compromised, and freshly prepared solutions should be used for any quantitative experiments.

Q4: How should I prepare and store stock solutions to maximize stability?

To ensure the longevity and reliability of your stock solutions, we recommend the following best practices:

  • Solvent Choice: Whenever possible, prepare initial high-concentration stock solutions in a dry, aprotic solvent such as anhydrous DMSO or DMF. These solvents minimize the risk of hydrolysis.

  • pH Control: When preparing aqueous working solutions, use a buffered system to maintain a stable pH, preferably in the neutral to slightly acidic range where many quinolines exhibit higher stability.[2] The optimal pH should be determined experimentally.

  • Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[2][9]

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, aliquots can be kept at 4°C for a limited time, but their stability should be verified.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation.[2] It is advisable to prepare smaller, single-use aliquots from your main stock solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Inconsistent assay results or loss of compound potency over time. Compound degradation in stock or working solutions.This is a classic sign of instability.[2] Prepare fresh solutions from solid material before each experiment. Validate the stability of your compound in the specific assay buffer and under the exact experimental conditions (temperature, light exposure).
Appearance of a new, growing peak in HPLC/LC-MS analysis. Formation of a degradation product.The new peak likely corresponds to a degradant. The primary suspect is the 4-hydroxy analog. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify degradation products, which can then be used as standards to track degradation in your samples. A mass spectrometer will be invaluable in identifying the mass of the new peak, which should correspond to the replacement of -Cl (35.5 Da) with -OH (17.0 Da), a net loss of ~18.5 Da.
Precipitation or cloudiness in an aqueous working solution. Poor solubility or pH-dependent precipitation.The carboxylic acid moiety makes the compound's solubility highly pH-dependent.[3][4] Ensure the pH of your buffer is appropriate to keep the compound fully dissolved. The protonated form (at low pH) may be less soluble than the deprotonated carboxylate salt (at higher pH). Consider adding a small percentage of an organic co-solvent like DMSO if buffer modification is not possible.

Visualizing the Primary Degradation Pathway

The hydrolysis of the 4-chloro group is a key stability concern. The following diagram illustrates this transformation.

G cluster_0 This compound cluster_1 4-Hydroxy Analog (Quinolone Tautomer) A Start Compound (C₁₅H₁₄ClNO₃) B Degradation Product (C₁₅H₁₅NO₄) A->B Hydrolysis (+H₂O, -HCl) Catalyzed by Acid or Base

Sources

Technical Support Center: Crystallization of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the crystallization of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid. This document synthesizes established crystallization principles with specific insights relevant to the molecular structure of this quinoline derivative.

Compound Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust crystallization protocol.

PropertyValueSource
Molecular Formula C15H14ClNO3[1][2][3]
Molecular Weight 291.73 g/mol [1]
IUPAC Name This compound[1]
Appearance (Assumed to be a solid at room temperature)N/A

Troubleshooting Crystallization

This section addresses common challenges encountered during the crystallization of this compound in a question-and-answer format.

Question 1: My compound fails to crystallize from solution, even after cooling. What steps should I take?

Answer:

The lack of crystal formation is typically due to either insufficient supersaturation or the presence of inhibitors.[4] The following steps can help induce crystallization:

  • Increase Supersaturation: The solution may not be concentrated enough for nucleation to occur.[4]

    • Solvent Evaporation: Gently evaporate a portion of the solvent by passing a stream of inert gas (e.g., nitrogen) over the surface of the solution or by carefully heating it.[5] Be cautious not to evaporate too much solvent too quickly, as this can lead to the formation of an oil or amorphous solid.

    • Cooling: If not already done, cool the solution in an ice bath or refrigerator. A slower cooling rate generally yields better quality crystals.[6]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solvent level. The microscopic scratches can provide nucleation sites.[4][5]

    • Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution. This will provide a template for further crystal growth.[4][5]

  • Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent. An ideal solvent should dissolve the compound when hot but have low solubility when cold.[7][8] Experiment with different solvents or solvent mixtures. Given the presence of a carboxylic acid, a ketone, and a quinoline ring, suitable solvents might include alcohols (ethanol, methanol), esters (ethyl acetate), or ketones (acetone), potentially with the addition of an anti-solvent like water or hexane.[9]

Question 2: The compound "oils out" of the solution instead of forming solid crystals. How can this be rectified?

Answer:

"Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point (or the melting point of a solvate). The following strategies can be employed:

  • Increase the Amount of Solvent: Add more of the hot solvent to the oiled-out mixture to fully dissolve the oil. Then, allow the solution to cool very slowly. This reduces the degree of supersaturation at any given temperature.

  • Lower the Crystallization Temperature: If the compound is oiling out at room temperature, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) to encourage solidification.

  • Change the Solvent System:

    • Single Solvent: Switch to a solvent in which the compound has a slightly lower solubility.

    • Co-solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Then, add a small amount of the good solvent to clarify the solution and allow it to cool slowly.[7][8] For this molecule, a good solvent might be ethanol or acetone, with water or a non-polar solvent like heptane as the anti-solvent.

Question 3: The resulting crystals are very fine or needle-like, making them difficult to filter and wash. How can I grow larger crystals?

Answer:

Fine or needle-like crystals are often the result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature as slowly as possible. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.[5] Avoid placing the flask directly in an ice bath from a high temperature.

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature. This will result in a lower degree of supersaturation upon cooling, favoring slower growth of fewer, larger crystals.[5]

  • Solvent Selection: The choice of solvent can influence crystal habit. Experiment with different solvents to see which ones promote the growth of more well-defined crystals.

Question 4: The purity of my crystallized product is lower than expected. What are the potential causes and how can I improve it?

Answer:

Low purity can result from the inclusion of mother liquor in the crystal lattice or the co-crystallization of impurities.[10]

  • Wash the Crystals Thoroughly: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.[8]

  • Recrystallization: A second crystallization step will often significantly improve purity. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

  • Avoid Rapid Crystallization: As mentioned previously, rapid crystal growth can trap impurities within the crystal lattice.[5][10] Slower cooling and lower supersaturation levels are key to achieving high purity.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb the desired compound.

Crystallization Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common crystallization issues.

Crystallization Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_poor_crystals Troubleshooting: Poor Quality cluster_low_purity Troubleshooting: Low Purity start Initial Crystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out poor_crystals Poor Crystal Quality (Fine/Needles) start->poor_crystals low_purity Low Purity start->low_purity increase_supersaturation Increase Supersaturation: - Evaporate solvent - Cool further no_crystals->increase_supersaturation add_solvent Add More Hot Solvent oiling_out->add_solvent slow_cooling Slow Down Cooling poor_crystals->slow_cooling wash_crystals Wash Crystals Thoroughly low_purity->wash_crystals success Pure Crystals Obtained induce_nucleation Induce Nucleation: - Scratch vessel - Add seed crystal increase_supersaturation->induce_nucleation change_solvent1 Change Solvent induce_nucleation->change_solvent1 change_solvent1->success lower_temp Lower Crystallization Temp. add_solvent->lower_temp change_solvent2 Change Solvent System (e.g., co-solvent) lower_temp->change_solvent2 change_solvent2->success reduce_supersaturation Reduce Supersaturation (use more solvent) slow_cooling->reduce_supersaturation change_solvent3 Change Solvent reduce_supersaturation->change_solvent3 change_solvent3->success recrystallize Recrystallize wash_crystals->recrystallize avoid_rapid_growth Avoid Rapid Growth recrystallize->avoid_rapid_growth avoid_rapid_growth->success

Caption: A workflow diagram for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the crystallization of this compound?

A: Based on the functional groups present (carboxylic acid, ketone, chloro-substituted quinoline), a good starting point would be polar protic solvents like ethanol or methanol, or polar aprotic solvents like ethyl acetate or acetone.[9] Due to the carboxylic acid moiety, solvents like acetic acid could also be considered, potentially in a co-solvent system with water.[7][8] A systematic approach would be to test the solubility of a small amount of the compound in various solvents at room temperature and at their boiling points to identify a suitable candidate.[7][8]

Q2: How does pH affect the crystallization of this compound?

A: The carboxylic acid group in the molecule means that its solubility will be highly pH-dependent. In basic solutions, it will deprotonate to form a carboxylate salt, which is likely to be much more soluble in aqueous media. Crystallization can potentially be induced by dissolving the compound in a basic aqueous solution and then slowly acidifying it to neutralize the carboxylate and reduce its solubility. This technique, known as precipitation by pH swing, must be done carefully to avoid the formation of an amorphous solid.

Q3: Can a co-solvent system be beneficial for crystallizing this compound?

A: Yes, a co-solvent system can be very effective, especially if a single solvent does not provide the ideal solubility profile.[7][8] A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, pairs like ethanol/water, acetone/water, or ethyl acetate/hexane could be effective.[7][8][9]

References

  • Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • How to Crystallize Organic Compounds. wikiHow. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • SOP: CRYSTALLIZATION.
  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate. PMC - PubMed Central - NIH. Available at: [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Available at: [Link]

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Technical Support Center: Minimizing Degradation of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid During Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid (CID 790305)[1]. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during experimental assays. The inherent reactivity of the quinoline core, combined with its specific functional groups, necessitates careful handling to ensure data integrity and reproducibility. This document provides in-depth, evidence-based answers to common issues, detailed protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common observations and concerns related to the stability of this compound.

Q1: My solution of the compound, initially colorless, is turning yellow or brown. What is happening and is my sample compromised?

A1: Yes, a color change is a primary indicator of degradation and suggests your sample's integrity is compromised. This discoloration is characteristic of many quinoline-based compounds upon degradation.[2][3] The two most likely causes are:

  • Photodegradation: The 4-chloroquinoline scaffold is highly susceptible to degradation upon exposure to UV and even ambient light.[2] This process can involve complex reactions, including oxidative cleavage of the heterocyclic ring, initiated by light energy.[4][5][6]

  • Oxidation: The quinoline ring system can slowly oxidize when exposed to air (atmospheric oxygen), especially over extended periods in solution. This process can be accelerated by elevated temperatures or the presence of trace metal impurities.

Immediate Action: Discard the discolored solution and prepare a fresh batch. To prevent recurrence, strictly adhere to light-protected handling conditions as detailed in the protocols below.

Q2: I'm observing a gradual loss of potency or high variability in my assay results over time. Could this be a stability issue?

A2: Absolutely. Inconsistent results and a decline in potency are classic signs of compound degradation.[2] While quinoline compounds can be stable in solid form, they are often less stable in aqueous or organic solutions where degradation kinetics are accelerated. The key factors influencing this are:

  • Hydrolysis: The 4-chloro substituent can be susceptible to nucleophilic substitution, potentially by water or other nucleophiles in your assay buffer, although this is generally less common than photodegradation.

  • Temperature: Elevated temperatures significantly increase the rate of all chemical degradation pathways.[2] Storing stock solutions at room temperature on a lab bench, even for a few hours, can lead to measurable degradation.

  • pH of the Medium: The pH of your assay buffer can influence the stability of both the carboxylic acid and the chloroquinoline functionalities. Extreme pH values should be evaluated carefully.

Recommendation: Always prepare fresh solutions for sensitive experiments. If you must use stock solutions over several days, it is imperative to validate their stability under your specific storage conditions (e.g., -20°C vs. 4°C) using a stability-indicating analytical method like HPLC.[2]

Q3: What are the definitive best practices for preparing and storing solutions of this compound?

A3: To maintain the integrity of your compound, a systematic approach to solution preparation and storage is crucial.

  • Solvent Selection: Begin by dissolving the compound in a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating concentrated stock solutions. For aqueous assays, further dilute the stock solution into your final buffer immediately before use. Be aware that the presence of water can increase the solubility of carboxylic acids in some organic solvents, but may also introduce hydrolytic degradation pathways.[7][8]

  • Use Low-Actinic Glassware: Always use amber vials or glassware wrapped in aluminum foil for both stock solutions and working solutions.[2][9] This is the most critical step to prevent photodegradation.

  • Inert Atmosphere: For long-term storage of high-value stock solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

  • Storage Temperature: Store stock solutions at -20°C or, preferably, -80°C. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Keep containers tightly sealed.[10]

Q4: In my reverse-phase HPLC analysis, I'm seeing significant peak tailing. Is this related to degradation?

A4: While peak tailing can be a sign of certain degradation products co-eluting, it is more commonly an analytical artifact related to the carboxylic acid moiety of your molecule. The issue stems from unwanted secondary interactions between the negatively charged carboxylate group (at neutral pH) and the stationary phase.

Causality: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. These can interact ionically with the deprotonated carboxylic acid, causing the analyte to "drag" along the column, resulting in a tailed peak.

Solution: To resolve this, you must suppress the ionization of the carboxylic acid. This is achieved by acidifying the mobile phase. Add a small amount of acid, typically 0.1% formic acid or 0.1% acetic acid , to both your aqueous and organic mobile phase components. This ensures the carboxylic acid remains in its neutral, protonated form (-COOH), eliminating the ionic interaction and resulting in a sharp, symmetrical peak.

Part 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Preparation and Handling of Stock Solutions

This protocol establishes a self-validating system for maintaining compound integrity.

  • Weighing: Weigh the solid compound in an area with minimal direct light exposure. Handle the solid in a well-ventilated area or chemical fume hood.

  • Dissolution: Use a high-purity, anhydrous solvent (e.g., HPLC-grade DMSO). Add the solvent to the pre-weighed solid in a volumetric, low-actinic (amber) glass flask.

  • Sonication: Sonicate the solution in a bath for 5-10 minutes to ensure complete dissolution. Avoid heating the solution.

  • Aliquoting & Storage: Immediately aliquot the stock solution into single-use amber glass vials with tightly sealed caps. Purge each vial with nitrogen or argon if storing for more than one month.

  • Labeling & Freezing: Clearly label each vial with the compound name, concentration, date, and solvent. Store immediately at -20°C or -80°C.

  • Preparation of Working Solutions: When needed, thaw a single aliquot. Dilute it to the final working concentration in your assay buffer immediately prior to the experiment. Do not store dilute aqueous solutions.

Guide 2: Developing a Stability-Indicating HPLC Method

A robust analytical method is required to separate the intact parent compound from any potential degradants.

Objective: To establish an HPLC-UV method that can serve as a starting point for stability assessment and quantification. A C18 column is a standard choice for quinoline analysis.[2]

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column C18, 4.6 x 150 mm, 5 µmA standard stationary phase providing good hydrophobic retention for the quinoline core.
Mobile Phase A Water + 0.1% Formic AcidThe acid is critical to protonate the carboxylic acid and achieve good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier. Methanol can also be evaluated.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B and equilibrate for 5 min.A gradient is recommended to ensure elution of both the parent compound and any potential degradation products, which may have different polarities.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Injection Volume 10 µLAdjust as needed based on concentration and detector sensitivity.
Detector PDA/DAD DetectorSet to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and λmax of the compound). A PDA detector is crucial for peak purity analysis.
Guide 3: Workflow for a Forced Degradation Study

This study is essential to understand the degradation profile of the compound and validate your analytical method.[2]

  • Prepare Solutions: Prepare a solution of the compound at a known concentration (e.g., 0.5 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Establish Stress Conditions: Aliquot the solution into separate amber vials for each stress condition. Prepare a "control" sample wrapped in foil and stored at 4°C.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat at 80°C (protect from light).[2]

    • Photolytic Stress: Expose to a photostability chamber (e.g., 1.2 million lux hours) in a clear vial.[2]

  • Time Points: Analyze samples from each condition at T=0 and subsequent time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before injection.

  • Analysis: Use the stability-indicating HPLC method to analyze all samples.

  • Evaluation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). This confirms the method's ability to detect degradation.

Part 3: Visualizations
Diagram 1: Potential Degradation Pathways

cluster_stress Stress Factors cluster_products Potential Degradation Products parent 4-Chloro-2-methyl-3-(3-oxobutyl) quinoline-6-carboxylic acid uv UV Light / Sunlight parent->uv Photodegradation ph Extreme pH (Acid/Base) parent->ph Hydrolysis ox Oxidizing Agents (e.g., H₂O₂, Air) parent->ox Oxidation dechloro De-chlorinated Species uv->dechloro ringopen Ring-Opened Products uv->ringopen hydroxy Hydroxylated Quinoline ph->hydroxy

Caption: Potential degradation pathways for the target compound.

Diagram 2: Experimental Workflow for Stability Assessment

start Prepare Fresh Stock Solution (Use Amber Volumetric Flask) aliquot Aliquot into Vials (Control + Stress Conditions) start->aliquot stress Apply Stress: - Acid/Base - Oxidant - Heat - Light aliquot->stress analyze Analyze Samples at Time Points (T=0, T=x) using Stability-Indicating HPLC Method stress->analyze compare Compare Stressed Samples to Protected Control Sample analyze->compare assess Assess % Degradation and Identify Degradant Peaks compare->assess end Determine Stability Profile assess->end

Caption: Workflow for conducting a forced degradation study.

References
  • Augugliaro, V., et al. (1999). TiO2 photocatalytic degradation of haloquinolines in water: Aromatic products GM-MS identification. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). TiO 2 photocatalytic degradation of haloquinolines in water: Aromatic products GM-MS identification. ResearchGate. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem.
  • Patel, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (2025). Personal protective equipment for handling 4-Chloroquinoline-6-carbaldehyde. BenchChem.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Ismail, M. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

  • Ohta, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 4-Chloroquinoline-6-carbaldehyde. BenchChem.
  • ResearchGate. (n.d.). Photocatalytic degradation of quinoline in aqueous solution by P-25 film coated on foam nickel substrate. ResearchGate. Available at: [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • ResearchGate. (2021). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate. Available at: [Link]

  • Mondal, S., & Modak, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures. BenchChem.
  • PubChem. (n.d.). 4-Chloroquinoline. PubChem. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, D., et al. (2018). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Al-Hamdi, A. M., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.16: Solvent Effects-Relative Conditions and pKa. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Center for Biotechnology Information. Available at: [Link]

  • R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Personal protective equipment for handling 7-Chloroquinoline-4-carboxylic acid. BenchChem.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Larkin, M. A., & Boulton, M. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Fazal, E., et al. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Purification of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid (Product ID: 790305)[1]. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you overcome the unique challenges presented by this molecule's structure and achieve high purity in your experimental work.

The purification of this compound is frequently complicated by its key structural features: a basic quinoline nitrogen, an acidic carboxylic acid group, and a moderately polar side chain. These functional groups can lead to issues such as poor solubility, zwitterionic behavior, and problematic interactions with common purification media. This guide is structured to address these specific issues head-on.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of this quinoline derivative.

Question 1: Why does my compound show severe streaking or "tailing" during silica gel chromatography?

Answer: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For this molecule, the primary cause is the basic nitrogen atom in the quinoline ring, which interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel[2]. This leads to a non-uniform elution front, resulting in broad, streaky bands on a TLC plate and poor peak shape during column chromatography.

Question 2: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a point where the solute's solubility limit is exceeded, but the conditions are not favorable for crystal nucleation and growth. Common causes include:

  • Cooling the solution too quickly.

  • The solute concentration being too high.

  • Using an unsuitable solvent system where solubility changes too drastically with temperature. [3]

To resolve this, you can try reducing the cooling rate (allow the flask to cool slowly to room temperature before refrigerating), using a more dilute solution, or changing your solvent system entirely[3].

Question 3: What is the best starting point for selecting a recrystallization solvent?

Answer: Given the molecule's mixed polarity (polar carboxylic acid, basic nitrogen, nonpolar aromatic core), a single perfect solvent is unlikely. A binary solvent system is often the most effective approach. The strategy is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly turbid (cloudy)[3]. This point of incipient precipitation is ideal for forming high-quality crystals upon slow cooling.

Based on the structure, consider the following solvent combinations:

  • Good Solvents: N,N-Dimethylformamide (DMF), Methanol, Dichloromethane (DCM).

  • Poor Solvents: Water, Hexanes, Diethyl Ether.

A good starting pair would be Methanol (good) and Water (poor) or DCM (good) and Hexanes (poor).

Question 4: How does pH dramatically affect the purification process?

Answer: The compound has both an acidic functional group (carboxylic acid, pKa ~4-5) and a basic functional group (quinoline nitrogen, pKa ~4-9). This makes its solubility highly dependent on the pH of the solution.

  • In acidic conditions (pH < 2): The carboxylic acid is protonated (-COOH) and the quinoline nitrogen is also protonated (-NH+). The molecule carries a net positive charge and is likely more soluble in polar, aqueous media.

  • In neutral conditions (pH ~6-8): The molecule can exist as a zwitterion, with a deprotonated carboxylate (-COO⁻) and a protonated quinoline nitrogen (-NH+). Zwitterions often exhibit low solubility in both aqueous and organic solvents, which can be exploited for precipitation[4][5].

  • In basic conditions (pH > 10): The carboxylic acid is deprotonated (-COO⁻) and the quinoline nitrogen is neutral (-N=). The molecule carries a net negative charge and is typically soluble in aqueous bases.

This pH-dependent behavior can be used to your advantage. For instance, an acid-base extraction can be employed to remove neutral impurities. You can dissolve the crude product in a weak aqueous base, wash with an organic solvent like ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your purified product[6].

Section 2: Troubleshooting Guide: Purification by Crystallization

Problem Primary Cause(s) Recommended Solutions & Explanations
Compound Fails to Dissolve Incorrect Solvent Choice: The solvent may be too nonpolar to dissolve the polar functional groups.Action: Use a more polar "good" solvent like DMF, DMAc, or a heated alcohol (Methanol, Ethanol)[3]. Rationale: These solvents can effectively solvate both the carboxylic acid and the quinoline ring system.
"Oiling Out" Rapid Cooling, High Concentration, Poor Solvent Match: The solution becomes supersaturated too quickly for organized crystal growth.Action 1: Slow down the cooling process. Let the flask cool to room temperature on the benchtop, then move to a 4°C refrigerator. Avoid direct transfer to an ice bath[3]. Action 2: Use a more dilute solution by adding 10-20% more of the "good" solvent before cooling. Action 3: Try a different solvent system. If using an alcohol/water system, try an ester/alkane system (e.g., Ethyl Acetate/Hexane).
Low Recovery Compound is too soluble in the cold solvent; Insufficient precipitation time. Action 1: Ensure the "poor" solvent is added to the point of persistent turbidity at high temperature. Action 2: After slow cooling to room temperature, place the solution in a refrigerator (0-4°C) or freezer (-20°C) for an extended period (e.g., overnight) to maximize crystal formation[6]. Action 3: When washing the collected crystals, use only a minimal amount of the ice-cold recrystallization solvent to avoid redissolving the product.
Purity Fails to Improve Co-crystallization with impurities; Impurity has similar solubility profile. Action 1: The impurity may be structurally very similar. In this case, crystallization alone may be insufficient. Column chromatography should be considered as a primary or secondary purification step. Action 2: Try a completely different solvent system. Changing the polarity of the system can alter the relative solubilities of your compound and the impurity, potentially leaving the impurity in the mother liquor.

Section 3: Troubleshooting Guide: Purification by Column Chromatography

Problem Primary Cause(s) Recommended Solutions & Explanations
Severe Tailing / Streaking Interaction of basic quinoline nitrogen with acidic silica gel. Action 1 (Preferred): Deactivate the silica gel by adding a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (NEt₃)[2]. Rationale: The amine competitively binds to the acidic silanol sites, allowing your compound to elute symmetrically. Action 2: Perform a quick filtration through a plug of silica first to remove highly polar impurities, then attempt crystallization.
Compound Decomposes on Column Prolonged exposure to the acidic surface of silica gel. Action 1: Switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for basic compounds[2]. Action 2: If silica must be used, run the column as quickly as possible (flash chromatography) to minimize contact time. Running the column in a cold room can also slow the rate of decomposition[2]. Action 3: Consider reversed-phase (C18) chromatography, where the stationary phase is nonpolar and less likely to cause acid-catalyzed degradation[2][7].
Poor Separation of Impurities Eluent polarity is not optimized; Insufficient resolution. Action 1: Methodically screen eluent systems using TLC. Test various ratios of a nonpolar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone). Action 2: If separation is still poor, try a different solvent system. For example, switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol. The change in solvent selectivity can often resolve closely-eluting spots. Action 3: Ensure the column is packed properly and not overloaded with crude material (typically, load no more than 1-5% of the silica gel mass).

Section 4: Standardized Protocols

Protocol 4.1: Systematic Solvent Screening for Recrystallization
  • Place approximately 10-20 mg of crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., Water, Ethanol, Ethyl Acetate, Acetone, Toluene, Hexanes) dropwise at room temperature, vortexing after each addition.

  • Observe and record the solubility at room temperature. A good "poor" solvent will not dissolve the compound. A good "good" solvent will dissolve it readily.

  • For tubes where the compound was poorly soluble at room temperature, gently heat the mixture in a water bath. A good "good" solvent will dissolve the compound completely upon heating[3].

  • Allow the heated, dissolved samples to cool slowly to room temperature.

  • Identify the solvent(s) that result in the formation of a crystalline precipitate upon cooling. This will be a good single solvent for recrystallization.

  • If no single solvent is ideal, identify a "good" solvent (dissolves hot) and a "poor" solvent (does not dissolve hot) that are miscible. This pair will be used for a binary solvent system recrystallization.

Protocol 4.2: Column Chromatography on Amine-Deactivated Silica Gel
  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 7:3 Hexanes:Ethyl Acetate). Add 0.5% triethylamine (NEt₃) by volume to the prepared eluent mixture.

  • Pack the Column: Pack a glass chromatography column with silica gel using the prepared eluent containing NEt₃. This ensures the entire stationary phase is deactivated before the compound is introduced[2].

  • Prepare the Sample: Dissolve the crude compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the compound) and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, taking care not to disturb the bed.

  • Elute and Collect: Begin elution with the amine-containing solvent system. Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Section 5: Visual Workflows and Data

Diagram 5.1: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial analysis of the crude product.

Purification_Workflow start Start: Crude Product tlc_analysis Initial Analysis (TLC, ¹H NMR) start->tlc_analysis purity_check Purity > 95%? tlc_analysis->purity_check impurity_profile Assess Impurity Profile purity_check->impurity_profile No cryst Direct Crystallization purity_check->cryst Yes impurity_profile->cryst Discrete, Non-polar Impurities chrom Column Chromatography impurity_profile->chrom Baseline or Streaky Impurities cryst_check Purity Goal Met? cryst->cryst_check chrom_check Purity Goal Met? chrom->chrom_check cryst_check->chrom No end_pure Pure Product cryst_check->end_pure Yes post_chrom_cryst Post-Chromatography Crystallization chrom_check->post_chrom_cryst Yes, but amorphous chrom_check->end_pure Yes, crystalline end_reprocess Re-evaluate Strategy chrom_check->end_reprocess No post_chrom_cryst->end_pure

Caption: Decision workflow for purification method selection.

References

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (2025).
  • Glowiak, T., et al. (1997). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Journal of Chemical Crystallography.
  • Ovid. Crystal structure of quinoline-2-carboxylic acid.... Journal of Chemical Crystallography.
  • Google Patents. (1990).
  • Krasovskiy, N. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
  • PubChem. This compound.
  • MDPI. (2021).

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Technical Support Center: Navigating Autofluorescence of Quinoline Compounds in Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in cellular imaging: the intrinsic autofluorescence of quinoline-based compounds. Quinoline scaffolds are invaluable in drug discovery and as fluorescent probes due to their diverse biological activities and unique photophysical properties.[1] However, their inherent fluorescence can often overlap with the emission from biological samples, creating a high background that obscures the specific signal of interest.

This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the underlying causes of autofluorescence and to offer practical, field-proven troubleshooting strategies. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when using quinoline-based probes?

Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[2] This phenomenon is not induced by the application of fluorescent probes but rather originates from endogenous fluorophores. Common sources of cellular autofluorescence include metabolic cofactors like NADH and flavins, structural proteins such as collagen and elastin, and lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in lysosomes with age.[3][4][5]

The primary challenge arises when the autofluorescence spectrum of the biological sample overlaps with the emission spectrum of the quinoline-based compound you are investigating. This spectral overlap can significantly decrease the signal-to-noise ratio, making it difficult to distinguish the true signal from your probe from the background noise. In some cases, high autofluorescence can lead to false-positive results or mask subtle changes in fluorescence intensity, compromising the integrity of your experimental data.[4]

Q2: How can I determine if autofluorescence is impacting my imaging experiment?

The most straightforward method to assess the contribution of autofluorescence is to prepare and image an unstained control sample.[3] This control should be processed in the exact same manner as your experimental samples, including fixation, permeabilization, and mounting, but without the addition of your quinoline compound or any other fluorescent labels.

By imaging this unstained sample using the same acquisition settings (e.g., laser power, gain, filter sets) as your stained samples, you can visualize the intensity and spectral properties of the background autofluorescence. This will provide a baseline to which you can compare your experimental samples and determine the extent to which autofluorescence is a confounding factor.

Q3: What are the primary sources of autofluorescence in my cellular imaging experiments?

Autofluorescence in cellular imaging can be broadly categorized into two main sources: endogenous and exogenous.

  • Endogenous Autofluorescence: This originates from molecules naturally present within the cells or tissue. Key contributors include:

    • Metabolic Cofactors: NADH and flavins (FAD), which are involved in cellular respiration, are major sources of autofluorescence, particularly in the blue and green regions of the spectrum.[6][7][8] Mitochondria are often a prominent source of this type of autofluorescence.[8][9]

    • Structural Proteins: Collagen and elastin, abundant in the extracellular matrix, exhibit strong autofluorescence, typically in the blue-green spectral range.[10]

    • Lipofuscin: These autofluorescent granules accumulate in the lysosomes of aging cells and have a broad emission spectrum, often appearing as yellow-green fluorescent aggregates.[5][11]

    • Other Molecules: Other endogenous molecules such as porphyrins and tryptophan can also contribute to the overall autofluorescence signal.[11]

  • Exogenous Autofluorescence: This is introduced during sample preparation and handling. The most common culprits are:

    • Aldehyde Fixatives: Formaldehyde (formalin) and glutaraldehyde are widely used for preserving cellular structure, but they can react with amines in proteins and other biomolecules to create fluorescent adducts.[2][3][12] This fixation-induced autofluorescence is a significant contributor to background noise.

    • Culture Media Components: Some components of cell culture media, such as phenol red and riboflavin, can be fluorescent. Thorough washing of cells before imaging is crucial to minimize this.

    • Mounting Media: Certain mounting media can be fluorescent. It is advisable to test the mounting medium alone for any intrinsic fluorescence.

Troubleshooting Guides

Issue 1: High background fluorescence obscuring the signal from my quinoline probe.

When the signal from your quinoline compound is weak relative to the background, several strategies can be employed to enhance the signal-to-noise ratio.

The first line of defense is to spectrally separate the emission of your quinoline probe from the autofluorescence.

Step-by-Step Protocol:

  • Characterize the Autofluorescence Spectrum: Using a spectral confocal microscope or a plate reader, acquire the emission spectrum of an unstained control sample excited at the same wavelength you use for your quinoline probe.[13]

  • Select an Appropriate Quinoline Derivative: If possible, choose a quinoline derivative with an emission maximum that is significantly red-shifted from the peak of the autofluorescence spectrum.[14] Many quinoline compounds have tunable photophysical properties, and selecting one that emits in the red or far-red region can often circumvent issues with common sources of autofluorescence, which are typically more prominent in the blue and green regions.[13][14]

  • Optimize Filter Sets: Utilize narrow band-pass emission filters that are specifically tailored to the emission peak of your quinoline probe.[14] This will help to exclude a larger portion of the broad autofluorescence signal. Avoid using long-pass filters, which collect all light above a certain wavelength and are more likely to capture significant autofluorescence.[14]

Data Presentation: Common Endogenous Fluorophores and their Spectral Properties

Endogenous FluorophoreExcitation Max (nm)Emission Max (nm)Common Cellular Location
NADH (reduced) ~340~460Mitochondria
Flavins (FAD) ~450~530Mitochondria
Collagen ~340~400-450Extracellular Matrix
Elastin ~350-400~420-520Extracellular Matrix
Lipofuscin Broad (UV-Green)Broad (Green-Yellow)Lysosomes
Tryptophan ~280~350Proteins

Several chemical treatments can be applied to reduce autofluorescence before or after staining.

Step-by-Step Protocol (Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence):

  • Fix and Permeabilize Cells: Prepare your samples as you normally would.

  • Prepare Sodium Borohydride Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in phosphate-buffered saline (PBS). Caution: Sodium borohydride is a reducing agent and should be handled with care.

  • Incubate Samples: Incubate the fixed and permeabilized samples in the sodium borohydride solution for 10-15 minutes at room temperature.[10]

  • Wash Thoroughly: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence or staining protocol for the quinoline compound.

Other Chemical Quenching Agents:

  • Sudan Black B: A 0.1-0.3% solution in 70% ethanol can be effective at quenching lipofuscin-based autofluorescence.[5][10] However, it may introduce its own background in the far-red spectrum.[4][5]

  • Copper (II) Sulfate: A 5 mM solution in 50 mM ammonium acetate buffer can help reduce autofluorescence from some endogenous pigments.[15]

  • Commercial Reagents: Several commercially available kits, such as TrueVIEW™ and TrueBlack™, are designed to quench autofluorescence from various sources.[4][10][16]

Experimental Workflow: Chemical Quenching

G A Sample Preparation (Fixation & Permeabilization) B Chemical Quenching (e.g., NaBH4, Sudan Black B) A->B C Washing Steps B->C D Staining with Quinoline Probe C->D E Image Acquisition D->E

Caption: Workflow for reducing autofluorescence using chemical quenching methods.

Issue 2: My quinoline probe's fluorescence is being quenched or altered by the experimental conditions.

The fluorescence of many quinoline derivatives can be sensitive to their local environment, including pH and solvent polarity.[17][18]

Step-by-Step Protocol:

  • Characterize pH Sensitivity: If not already known, determine the pH sensitivity of your specific quinoline compound. This can be done by measuring its fluorescence intensity in a series of buffers with varying pH values. Some quinoline derivatives exhibit enhanced fluorescence upon protonation.[18][19]

  • Maintain Optimal pH: Ensure that all buffers and mounting media used in your experiment are maintained at the optimal pH for your probe's fluorescence.

  • Evaluate Solvent Effects: Be aware that the choice of mounting medium can influence fluorescence. For example, glycerol-based mounting media can sometimes have a negative impact on the fluorescence lifetime of certain fluorophores compared to other options like neutral balsam.[6][7][20]

Data Presentation: Environmental Sensitivity of Quinoline Probes

Environmental FactorPotential Effect on Quinoline FluorescenceRecommendation
pH Can significantly alter fluorescence intensity and emission wavelength.[21]Characterize the pH profile of your probe and use buffered solutions.
Solvent Polarity Can cause solvatochromic shifts (changes in emission color).[17]Be consistent with mounting media and be aware of potential shifts.
Fixation Method Aldehyde fixation can alter the microenvironment and fluorescence lifetime of endogenous fluorophores.[7][20][22]Consider alternative fixatives like cold methanol or ethanol if compatible with your experiment.[3]
Issue 3: I have tried the above methods, but autofluorescence is still a significant problem.

For particularly challenging samples with high and spectrally broad autofluorescence, more advanced techniques may be necessary.

Photobleaching involves intentionally exposing the sample to intense light to destroy the autofluorescent molecules before introducing your specific fluorescent probe.[13][23]

Step-by-Step Protocol:

  • Prepare Unstained Sample: Mount your unstained, fixed, and permeabilized sample on a microscope slide.

  • Expose to Light: Irradiate the sample with a high-intensity light source, such as a mercury arc lamp or a powerful LED, for a duration ranging from 15 minutes to several hours.[23] The optimal duration will need to be determined empirically for your specific sample type.

  • Proceed with Staining: After photobleaching, proceed with your standard staining protocol for the quinoline compound. The autofluorescence should be significantly reduced, providing a darker background for your specific signal.[12]

Logical Relationship: Photobleaching for Autofluorescence Reduction

G A High Autofluorescence Sample B Expose to High-Intensity Light A->B C Photodestruction of Endogenous Fluorophores B->C D Reduced Autofluorescence C->D E Improved Signal-to-Noise Ratio D->E

Caption: The principle of photobleaching to mitigate autofluorescence.

Modern microscopy software and image analysis packages offer computational methods to subtract the contribution of autofluorescence from your images.

  • Spectral Unmixing: This technique is available on spectral confocal microscopes and in some advanced analysis software.[24][25][26] It treats autofluorescence as a distinct fluorescent component. By acquiring a reference spectrum from an unstained control sample, the algorithm can mathematically "unmix" the autofluorescence signal from the signal of your quinoline probe in your experimental images, pixel by pixel.[27][28] This can be a very powerful method for separating spectrally overlapping signals.[29]

  • Background Subtraction: Simpler background subtraction algorithms are available in software like ImageJ.[13] While less sophisticated than spectral unmixing, they can still be effective if the autofluorescence is relatively uniform across the image.

Experimental Workflow: Spectral Unmixing

G cluster_0 Data Acquisition cluster_1 Computational Processing cluster_2 Output A Image Stained Sample (Quinoline + Autofluorescence) C Spectral Unmixing Algorithm A->C B Acquire Reference Spectrum (Unstained Control) B->C D Separated Quinoline Signal Image C->D E Separated Autofluorescence Image C->E

Caption: Workflow for computational removal of autofluorescence using spectral unmixing.

Concluding Remarks

Addressing the autofluorescence of quinoline compounds in cellular imaging is a multifaceted challenge that often requires a combination of strategies. By understanding the sources of autofluorescence and systematically applying the troubleshooting guides outlined above, you can significantly improve the quality and reliability of your imaging data. Always remember to include the appropriate controls in your experiments, as they are essential for diagnosing the problem and validating your chosen mitigation strategy.

Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link][3]

  • Li, G., et al. (2019). Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence. IEEE Journal of Selected Topics in Quantum Electronics, 25(1), 1-7. [Link][6][7][20]

  • Neumann, M., & Gabel, D. (2002). Simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Journal of Histochemistry & Cytochemistry, 50(3), 437-439. [Link][23]

  • Hayes, A. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Cardiff University Bioimaging Hub News. [Link][14]

  • Bio-Rad Laboratories. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link][24]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link][29]

  • Kohen, E., et al. (1996). Autofluorescence of living cells. Photochemistry and Photobiology, 64(4), 672-677. [Link][8]

  • Poulon, F., et al. (2011). Effect of fixation and mounting on fluorescence lifetime of cellular autofluorescence. 2011 Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 4569-4572. [Link][22]

  • Mansfield, J. R., et al. (2005). Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging. Journal of Biomedical Optics, 10(4), 41207. [Link][28]

  • Lin, C. W., et al. (2021). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. bioRxiv. [Link][12]

  • Swain, L. E., et al. (2014). Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers. BMC Bioinformatics, 15, 43. [Link][27]

  • Wright Cell Imaging Facility. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link][30]

  • Wang, Y., et al. (2023). Volumetric live-cell autofluorescence imaging using Fourier light-field microscopy. Biomedical Optics Express, 14(8), 4169-4180. [Link][11]

  • Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link][25][26]

  • Joshi, H., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29463-29470. [Link][18][19]

  • Bassey, I. O., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 79. [Link][15]

  • Mosquera, S., et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences, 24(4), 3469. [Link][16]

  • Chen, D., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Chemical Biology, 15(7), 1956-1964. [Link][17]

  • Fortin, M. A., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Molecular Pharmaceutics, 18(6), 2419-2428. [Link][21]

  • Cytek Biosciences. (2021, August 4). The Power of Autofluorescence Extraction Using Full Spectrum Profiling™. [Video]. YouTube. [Link][9]

  • Kumar, A., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link][1]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link][2]

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Validation & Comparative

4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid vs. other quinolone antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug discovery, the quinolone family represents a cornerstone of synthetic antibiotics. This guide offers a comparative analysis of prominent quinolone antibiotics, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, efficacy, and the experimental methodologies crucial for their evaluation. While novel molecular scaffolds are continually explored, understanding the performance of established quinolones provides a critical benchmark for innovation.

The Quinolone Core: Mechanism of Action and Structural Evolution

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

The evolution of quinolones is a story of chemical modification yielding significant gains in potency and spectral breadth. The initial quinolones, such as nalidixic acid, were limited to treating urinary tract infections caused by Gram-negative bacteria. The addition of a fluorine atom at position 6 gave rise to the fluoroquinolones, a second generation of drugs with dramatically enhanced activity. Subsequent generations have further refined the core structure, improving efficacy against Gram-positive and atypical bacteria.

Below is a diagram illustrating the generalized mechanism of action for quinolone antibiotics.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase_Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase_Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase_Topo_IV->Cell_Death Inhibition leads to

Caption: Mechanism of action of quinolone antibiotics.

Comparative Efficacy of Representative Quinolone Antibiotics

The antibacterial spectrum and potency of quinolones are typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

The table below presents a comparison of the in vitro activity of several key quinolone antibiotics against a panel of common Gram-positive and Gram-negative pathogens.

Antibiotic Generation Staphylococcus aureus (Gram-positive) Streptococcus pneumoniae (Gram-positive) Escherichia coli (Gram-negative) Pseudomonas aeruginosa (Gram-negative)
Nalidixic Acid First>128 µg/mL>128 µg/mL4-16 µg/mL>128 µg/mL
Ciprofloxacin Second0.12-2 µg/mL0.5-4 µg/mL≤0.008-0.5 µg/mL0.06-4 µg/mL
Levofloxacin Third0.12-4 µg/mL0.5-2 µg/mL≤0.015-1 µg/mL0.25-8 µg/mL
Moxifloxacin Fourth0.03-0.5 µg/mL0.12-0.5 µg/mL≤0.015-1 µg/mL2-16 µg/mL

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented here are representative ranges.

Experimental Protocol: Broth Microdilution for MIC Determination

A fundamental experiment in the evaluation of any new potential antibiotic is the determination of its MIC. The broth microdilution method is a standardized and widely used technique for this purpose.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

  • Test compound (e.g., a novel quinolone derivative)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Workflow Diagram:

MIC_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Inoculate_Plates Inoculate 96-well Plates with Bacterial Suspension Prepare_Compound->Inoculate_Plates Add_Compound Add Compound Dilutions to Wells Inoculate_Plates->Add_Compound Incubate Incubate Plates at 37°C for 18-24 hours Add_Compound->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

A Comparative Guide to the Efficacy of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid and Cisplatin in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the well-established chemotherapeutic agent, cisplatin, and the novel compound, 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid. While cisplatin has been a cornerstone of cancer therapy for decades, the emergence of quinoline derivatives as potential anticancer agents necessitates a thorough evaluation of their comparative efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical assessment of this novel quinoline compound against a clinically relevant benchmark.

Introduction: The Evolving Landscape of Cancer Chemotherapeutics

The treatment of cancer has been revolutionized by the advent of chemotherapy. Cisplatin, a platinum-based compound, has been instrumental in the management of various solid tumors, including ovarian, testicular, bladder, and lung cancers.[1][2] Its mechanism of action, primarily involving the formation of DNA adducts that trigger apoptosis, is well-documented.[1][3] However, the clinical utility of cisplatin is often hampered by significant side effects and the development of drug resistance.[4][5][6][7] This has spurred the search for novel anticancer agents with improved efficacy and safety profiles.

Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities. While specific data on the anticancer efficacy of this compound is not yet widely published, the quinoline scaffold is a recognized pharmacophore in the development of anticancer drugs.[8][9][10] This guide will, therefore, provide a theoretical and practical framework for its comparative evaluation against cisplatin.

Unraveling the Mechanisms of Action

A fundamental aspect of comparing two therapeutic agents is understanding their distinct mechanisms of action. This knowledge informs the design of relevant experimental assays and the interpretation of efficacy data.

Cisplatin: A Paradigm of DNA-Damaging Agents

Cisplatin exerts its cytotoxic effects through a multi-step process that ultimately leads to programmed cell death (apoptosis).[11][12] Once inside the cell, cisplatin is activated through aquation, forming highly reactive platinum complexes that bind to the N7 position of purine bases in DNA.[3] This results in the formation of intrastrand and interstrand cross-links, which distort the DNA double helix and inhibit DNA replication and transcription.[1][3] The cellular response to this DNA damage is the activation of signaling pathways that culminate in apoptosis.[4]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin_ext Cisplatin (extracellular) Cisplatin_int Cisplatin (intracellular) Cisplatin_ext->Cisplatin_int Cellular Uptake Aquated_Cisplatin Aquated Cisplatin (active form) Cisplatin_int->Aquated_Cisplatin Aquation DNA_Binding DNA Binding & Adduct Formation Aquated_Cisplatin->DNA_Binding DNA_Damage DNA Damage Response DNA_Binding->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of cisplatin's mechanism of action.

This compound: A Putative Multi-Targeted Agent

The precise mechanism of action for this compound is yet to be fully elucidated. However, based on the known activities of other quinoline derivatives, several potential mechanisms can be hypothesized. Quinoline-based compounds have been reported to exhibit a range of anticancer activities, including the inhibition of cyclooxygenase-2 (COX-2), which is implicated in tumorigenesis. Furthermore, some quinoline derivatives have demonstrated direct antitumor effects against various cancer cell lines.[8][9] It is plausible that this compound could exert its effects through multiple pathways, potentially involving the inhibition of key signaling molecules or enzymes essential for cancer cell survival and proliferation.

Comparative Efficacy Assessment: A Proposed Experimental Framework

To objectively compare the efficacy of this compound and cisplatin, a multi-tiered experimental approach is recommended, encompassing both in vitro and in vivo models.

Part 1: In Vitro Cytotoxicity Profiling

The initial assessment of anticancer activity involves determining the cytotoxic potential of the compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and cisplatin for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative IC50 Values

The IC50 values obtained from the MTT assay should be tabulated for a clear comparison of the cytotoxic potency of the two compounds across different cancer cell lines.

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)
Ovarian Cancer (e.g., A2780)To be determinedLiterature/Experimental Value
Testicular Cancer (e.g., NT2/D1)To be determinedLiterature/Experimental Value
Bladder Cancer (e.g., T24)To be determinedLiterature/Experimental Value
Lung Cancer (e.g., A549)To be determinedLiterature/Experimental Value
Part 2: Elucidating the Mode of Cell Death

To further characterize the cytotoxic effects, it is crucial to determine whether the compounds induce apoptosis or necrosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the IC50 concentrations of each compound for a defined period.

  • Cell Harvesting and Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (a fluorescent dye that enters cells with compromised membrane integrity, indicative of late apoptosis or necrosis).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Part 3: In Vivo Efficacy Evaluation in Xenograft Models

The most definitive preclinical assessment of anticancer efficacy is conducted in in vivo animal models.[14][15] Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a standard tool for this purpose.[16][17]

xenograft_workflow Cell_Culture Cancer Cell Line Culture & Expansion Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle, Cisplatin, or Quinoline Compound Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Growth Inhibition Analysis Monitoring->Endpoint

Caption: Experimental workflow for a cell line-derived xenograft (CDX) model.

Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, cisplatin, and this compound at various doses. Administer the treatments according to a predetermined schedule.

  • Tumor Measurement and Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Efficacy Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: Comparative Tumor Growth Inhibition

The results of the in vivo study should be presented in a clear and concise table.

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
CisplatinDose 1To be determined
Dose 2To be determined
This compoundDose ATo be determined
Dose BTo be determined

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the comparative evaluation of this compound and cisplatin. While cisplatin remains a vital tool in the oncologist's arsenal, the exploration of novel compounds like this quinoline derivative is essential for advancing cancer therapy. The proposed experimental plan will enable a comprehensive assessment of the novel compound's cytotoxic potency, mechanism of cell death, and in vivo antitumor efficacy. The data generated from these studies will be critical in determining the potential of this compound as a future cancer therapeutic.

References

  • Preclinical Drug Testing Using Xenograft Models.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Choi, Y. J., Kim, T. G., & Kim, Y. H. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 247–251. [Link]

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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2] These heterocyclic compounds form the backbone of numerous FDA-approved therapies, effectively targeting the aberrant kinase signaling that drives tumor progression.[1][2] This guide provides a comprehensive framework for benchmarking a novel quinoline-based compound, using the hypothetical case of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid, against established kinase inhibitors. Our focus will be on providing robust, reproducible methodologies and a logical framework for interpreting the resulting data.

The core principle of this guide is to establish a self-validating system of inquiry. We will not only describe the "what" and "how" of experimental protocols but also delve into the "why," providing the scientific rationale behind each step. This approach is designed to equip researchers, scientists, and drug development professionals with the tools to rigorously evaluate their own novel chemical entities.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system is a versatile platform for designing kinase inhibitors due to its rigid structure and the ability to be readily functionalized.[2] This allows for the precise positioning of pharmacophoric groups to interact with the ATP-binding pocket of various kinases.[3] Many quinoline derivatives have shown potent inhibitory activity against a range of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met proto-oncogene, a receptor tyrosine kinase (c-Met).[4][5]

Given the structural features of this compound, it is plausible to hypothesize its potential as an inhibitor of one or more of these key oncogenic kinases. Therefore, for the purpose of this guide, we will benchmark our novel compound against well-characterized inhibitors of EGFR, VEGFR2, and c-Met.

Selecting the Right Comparators: A Rationale-Driven Approach

The choice of benchmark inhibitors is critical for a meaningful comparison. The selected compounds should be well-established, clinically relevant, and represent different classes of inhibitors where applicable.

Target Kinase Selected Benchmark Inhibitor Rationale for Selection
EGFR Gefitinib A first-generation, ATP-competitive EGFR tyrosine kinase inhibitor (TKI) with a well-defined mechanism of action and extensive clinical data.[6][7]
VEGFR2 Sunitinib A multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits VEGFR2, among other kinases.[8][9][10] It represents a broader spectrum inhibitor.
c-Met Crizotinib A potent, ATP-competitive inhibitor of c-Met (and ALK), approved for the treatment of certain types of non-small cell lung cancer.[11][12]

Experimental Workflow for Benchmarking

A multi-tiered approach is essential for a comprehensive evaluation of a novel kinase inhibitor. This workflow progresses from initial in vitro biochemical assays to more complex cell-based assays that assess the compound's activity in a biological context.

Figure 1: A tiered experimental workflow for benchmarking a novel kinase inhibitor.

In Vitro Biochemical Assays: The First Line of Evaluation

These assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase in a controlled, cell-free environment.

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.[13]

Objective: To quantify the potency of this compound and benchmark inhibitors against EGFR, VEGFR2, and c-Met.

Materials:

  • Recombinant human kinases (EGFR, VEGFR2, c-Met)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)[14]

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test compound in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for each respective kinase to ensure accurate determination of ATP-competitive inhibition.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[15]

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: A table of IC50 values for each compound against each kinase, allowing for a direct comparison of potency.

Compound EGFR IC50 (nM) VEGFR2 IC50 (nM) c-Met IC50 (nM)
This compoundExperimental DataExperimental DataExperimental Data
Gefitinib~5>10,000>10,000
Sunitinib~2,500~80~250
Crizotinib>10,000>10,000~11

Note: IC50 values for known inhibitors are approximate and can vary depending on assay conditions.[10][12][16]

Assessing the selectivity of a novel compound is crucial to understanding its potential for off-target effects.[17][18]

Objective: To determine the selectivity of this compound across a broad panel of kinases.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >100). The percentage of inhibition for each kinase is reported. Follow-up IC50 determinations are then performed for any kinases that show significant inhibition.

Data Visualization: The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the selectivity of the compound.

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are essential for confirming that the compound can penetrate the cell membrane, engage with its target in the cellular environment, and elicit a biological response.[19]

This assay measures the ability of the inhibitor to block the phosphorylation of the target kinase and its downstream substrates in cells.

Objective: To confirm the on-target activity of the novel compound in a cellular context.

Materials:

  • Cancer cell lines with known activation of the target kinases (e.g., A549 for EGFR, HUVEC for VEGFR2, MKN-45 for c-Met)

  • Cell culture medium and supplements

  • Test compounds

  • Growth factors (e.g., EGF, VEGF, HGF)

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target kinases and downstream effectors (e.g., p-AKT, total AKT)

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight, then pre-treat with a serial dilution of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them.

  • Detection (Western Blot):

    • Quantify protein concentration in the lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins.

    • Use secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition of phosphorylation versus inhibitor concentration to determine the IC50 in the cellular context.

G cluster_0 Cellular Phosphorylation Assay Workflow a Seed and Serum-Starve Cells b Pre-treat with Inhibitor a->b c Stimulate with Growth Factor b->c d Lyse Cells c->d e Western Blot / ELISA d->e f Data Analysis (Cellular IC50) e->f

Figure 2: Workflow for the cellular phosphorylation assay.

This assay assesses the functional consequence of kinase inhibition, which is often a reduction in cancer cell proliferation or viability.[19]

Objective: To determine the effect of the novel compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cell lines in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for a prolonged period (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®, MTS, or resazurin-based assays).

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Expected Outcome: A comparative table of GI50 values for the novel compound and the benchmark inhibitors in different cell lines.

Compound A549 GI50 (µM) HUVEC GI50 (µM) MKN-45 GI50 (µM)
This compoundExperimental DataExperimental DataExperimental Data
Gefitinib~0.1>10>10
Sunitinib~5~0.01~2
Crizotinib>10>10~0.02

Note: GI50 values are approximate and cell line dependent.

Synthesizing the Data: Building a Comprehensive Profile

The ultimate goal of this benchmarking exercise is to build a comprehensive profile of the novel compound. By integrating the data from the biochemical and cell-based assays, a clear picture of the compound's potency, selectivity, and cellular activity will emerge. This allows for an informed decision on whether to advance the compound to more complex preclinical models.

The quinoline scaffold continues to be a rich source of novel kinase inhibitors.[1] A systematic and rigorous benchmarking process, as outlined in this guide, is paramount for identifying promising new therapeutic candidates. By adhering to principles of scientific integrity and logical experimental design, researchers can confidently navigate the early stages of the drug discovery pipeline.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
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A Senior Scientist's Guide to the Synthesis of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid: A Comparative Analysis of Literature-Based Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Mechanistic Background

Quinolines are privileged heterocyclic scaffolds that form the core of numerous pharmaceuticals and biologically active compounds.[4] Their synthesis has been a subject of extensive research, leading to several named reactions that are now staples of organic chemistry, including the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.[4][5]

The target molecule, 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid, possesses three key features that dictate its synthetic strategy:

  • The quinoline core with 2-methyl and 6-carboxy substituents : This pattern strongly suggests a synthesis starting from a substituted aniline, specifically 4-aminobenzoic acid.

  • The 4-chloro substituent : In modern quinoline synthesis, this is almost universally installed by converting a 4-hydroxyquinoline (or its tautomer, a 4-quinolone) precursor.

  • The 3-(3-oxobutyl) side-chain : This substituent must be introduced onto the pre-formed quinoline ring, typically via electrophilic substitution at the electron-rich C-3 position of a 4-hydroxyquinoline intermediate.

Based on these features, the most logical and experimentally validated approach is a multi-step synthesis beginning with the Conrad-Limpach reaction .[6][7][8] This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline, providing a direct pathway to the required core structure.[6][9]

Primary Recommended Synthesis: The Conrad-Limpach Approach (Method A)

This proposed synthesis is a three-stage process that offers high regioselectivity and relies on common, well-understood chemical transformations.

Method_A_Workflow A 4-Aminobenzoic Acid + Ethyl Acetoacetate B Step 1: Conrad-Limpach Cyclization A->B Heat (e.g., Dowtherm A) C 4-Hydroxy-2-methylquinoline- 6-carboxylic acid B->C D Step 2: C-3 Alkylation (Michael Addition) C->D + Methyl Vinyl Ketone (MVK) E 4-Hydroxy-2-methyl-3-(3-oxobutyl)- quinoline-6-carboxylic acid D->E F Step 3: Chlorination (Dehydroxy-chlorination) E->F + POCl3 G Final Product: 4-Chloro-2-methyl-3-(3-oxobutyl)- quinoline-6-carboxylic acid F->G

Caption: Proposed synthetic workflow for Method A.

Step 1: Synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid

This step employs the Conrad-Limpach synthesis, a robust thermal condensation reaction.[7]

  • Reaction: 4-Aminobenzoic acid is condensed with ethyl acetoacetate. The reaction proceeds in two stages: an initial formation of an enamine intermediate at lower temperatures, followed by a high-temperature thermal cyclization to form the quinolone ring system.[8][10]

  • Causality: Using a high-boiling, inert solvent like Dowtherm A or mineral oil is critical.[10] It ensures the temperature remains high enough (~250 °C) to drive the intramolecular cyclization and subsequent elimination of ethanol, which is the rate-determining step.[6] The use of 4-aminobenzoic acid directly incorporates the required carboxylic acid at the 6-position of the final product. The resulting product, 4-hydroxy-2-methylquinoline-6-carboxylic acid, is a stable, solid intermediate.[11]

Step 2: Introduction of the 3-(3-oxobutyl) Side-Chain

The C-3 position of 4-quinolones is nucleophilic and susceptible to electrophilic attack. A Michael addition is a plausible and efficient method for introducing the desired side-chain.

  • Reaction: The intermediate from Step 1 is reacted with methyl vinyl ketone (MVK) in the presence of a suitable base catalyst.

  • Causality: The 4-quinolone exists in tautomeric equilibrium with the 4-hydroxyquinoline form. The enolate character at the C-3 position makes it an excellent nucleophile for conjugate addition to an α,β-unsaturated ketone like MVK. This reaction directly and selectively installs the 3-(3-oxobutyl) side chain. This approach avoids harsh conditions that might lead to decarboxylation.

Step 3: Chlorination of the 4-Hydroxy Group

This is a standard transformation to convert the 4-hydroxyquinoline into the more reactive 4-chloroquinoline, a common precursor for further functionalization.

  • Reaction: The hydroxy-substituted intermediate from Step 2 is heated with a strong dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Causality: POCl₃ is highly effective for the dehydroxy-chlorination of heterocyclic alcohols.[12] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The addition of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile. This step must be performed under anhydrous conditions to prevent the decomposition of POCl₃.

Alternative Synthesis: The Friedländer Annulation (Method B)

The Friedländer synthesis offers an alternative, convergent approach to constructing the quinoline core.[13][14][15]

  • Reaction: This pathway would involve the acid- or base-catalyzed condensation of 2-amino-5-carboxyacetophenone with heptane-2,5-dione.

  • Causality: The reaction proceeds by forming an initial Schiff base between the aniline and one of the ketone groups, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring.[14][16]

Method_B_Workflow A 2-Amino-5-carboxy- acetophenone C Step 1: Friedländer Annulation A->C Acid or Base Catalyst B Heptane-2,5-dione B->C Acid or Base Catalyst D 4-Hydroxy-2-methyl-3-(3-oxobutyl)- quinoline-6-carboxylic acid C->D E Step 2: Chlorination D->E + POCl3 F Final Product E->F

Caption: Proposed synthetic workflow for Method B.

Comparative Analysis: Method A vs. Method B

The choice of synthesis depends on factors such as starting material availability, scalability, and control over side reactions.

ParameterMethod A: Conrad-Limpach ApproachMethod B: Friedländer Annulation
Plausibility & Reliability High. Based on highly predictable and widely used named reactions. The stepwise approach allows for purification of intermediates.Moderate. Relies on the availability of a specific amino-ketone. Potential for regioselectivity issues and self-condensation of the dione.
Number of Steps Three distinct chemical transformations.Two distinct chemical transformations.
Starting Materials Readily available and inexpensive (4-aminobenzoic acid, ethyl acetoacetate, MVK).Requires synthesis of 2-amino-5-carboxyacetophenone, which is not as common.
Key Challenges Requires high temperatures (~250 °C) for cyclization. Handling of POCl₃ requires care.Synthesis and purification of the starting amino-ketone. Potential for multiple side products during the annulation step.
Overall Yield (Predicted) Moderate to good, with purification at each step.Potentially lower due to the complexity of the one-pot annulation and starting material synthesis.
Recommendation Recommended for laboratory scale. The linear, stepwise nature provides greater control and a higher probability of success.Feasible, but likely requires more route development and optimization.

Detailed Experimental Protocol (Method A)

This protocol is a representative procedure based on analogous transformations reported in the literature.[10][12] Researchers must conduct their own risk assessment before proceeding.

Step 1: Synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid
  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser, add 4-aminobenzoic acid (0.1 mol) and ethyl acetoacetate (0.11 mol).

  • Slowly add 200 mL of Dowtherm A or mineral oil.

  • Heat the mixture with stirring to 140-150 °C for 1 hour to form the enamine intermediate. Water will be evolved.

  • Increase the temperature to 250-260 °C and maintain for 30 minutes. Ethanol will distill from the reaction mixture.[10]

  • Allow the mixture to cool to below 100 °C. Add 200 mL of hexane to precipitate the product.

  • Filter the solid product, wash thoroughly with hot hexane to remove the high-boiling solvent, and dry under vacuum.

  • Recrystallize the crude solid from glacial acetic acid or aqueous ethanol to yield the pure intermediate.

Step 2: Synthesis of 4-Hydroxy-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid
  • To a solution of 4-hydroxy-2-methylquinoline-6-carboxylic acid (0.05 mol) in 150 mL of ethanol, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.005 mol).

  • Add methyl vinyl ketone (MVK, 0.06 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute HCl to a pH of ~4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product, which can be used directly in the next step or recrystallized if necessary.

Step 3: Synthesis of this compound
  • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask, suspend the product from Step 2 (0.04 mol) in phosphorus oxychloride (POCl₃, 80 mL).

  • Add 3-4 drops of DMF catalytically.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC.

  • Allow the reaction to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates completely.

  • Filter the solid product, wash extensively with water until the washings are neutral, and dry under vacuum.

  • Purify the final product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Conclusion

The synthesis of this compound is most reliably achieved via a three-step Conrad-Limpach based approach (Method A). This method utilizes readily available starting materials and proceeds through well-defined, high-yielding transformations, offering superior control and predictability compared to a convergent Friedländer strategy. The provided protocol serves as a robust starting point for researchers aiming to replicate this synthesis, enabling further exploration of this and related quinoline scaffolds in drug discovery programs.

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A Head-to-Head Comparison of Quinoline Derivatives in Antimalarial Assays: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Malaria, a parasitic disease transmitted by Anopheles mosquitoes, remains a formidable global health challenge, with Plasmodium falciparum and Plasmodium vivax being the most prevalent and dangerous species for humans.[1] For decades, quinoline-containing compounds have been the bedrock of antimalarial chemotherapy, from the naturally derived quinine to synthetic analogues like chloroquine.[2][3] However, the relentless evolution of drug-resistant parasite strains has severely compromised the efficacy of many of these frontline agents, creating an urgent need for novel therapeutic strategies.[1][4]

This guide provides an in-depth, head-to-head comparison of key quinoline derivatives, moving beyond a simple catalog of compounds. We will dissect their performance in standardized antimalarial assays, explain the causality behind the experimental methodologies, and present comparative data to inform future drug discovery efforts. Our focus is on providing a practical, field-proven perspective for researchers, scientists, and drug development professionals dedicated to combating this persistent disease.

The Core Mechanism: Disrupting Heme Detoxification

The primary mode of action for most blood-stage (erythrocytic) quinoline antimalarials is the disruption of a critical parasite detoxification pathway.[5][6] As the parasite resides within a host red blood cell, it digests vast quantities of hemoglobin in its acidic food vacuole to obtain essential amino acids.[6] This process releases large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin (the "malaria pigment").[2][6]

Quinoline drugs, being weak bases, readily diffuse into the acidic environment of the parasite's food vacuole, where they become protonated and trapped, accumulating to high concentrations.[5][7] Here, they interfere with hemozoin formation. The prevailing hypothesis is that these drugs cap the growing faces of the hemozoin crystal, preventing further polymerization.[6] The resulting buildup of toxic, unsequestered heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[5]

cluster_RBC Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Acidic Food Vacuole (pH ~5.0) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Parasite Death Parasite Death Heme->Parasite Death Accumulation leads to Oxidative Damage Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Heme blocker Quinoline->blocker Quinoline_outside Quinoline Drug Quinoline_outside->Quinoline Accumulates in acidic vacuole blocker->Hemozoin

Figure 1: Mechanism of Heme Detoxification Inhibition by Quinoline Drugs.

Benchmarking Efficacy: Key Antimalarial Assays

Objective comparison requires robust, standardized assays. The following protocols are cornerstones of antimalarial drug discovery, allowing for the systematic evaluation of compound potency, selectivity, and in vivo efficacy.

In Vitro Assay: SYBR Green I-based Parasite Proliferation

This high-throughput method is the workhorse for determining a compound's intrinsic antiplasmodial activity. It leverages the SYBR Green I dye, which fluoresces upon binding to DNA. The intensity of the fluorescence is directly proportional to the amount of parasitic DNA, providing a reliable measure of parasite growth.

Experimental Protocol: SYBR Green I Assay

  • Parasite Culture: Asynchronously cultured P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains) are maintained in human O+ red blood cells (RBCs) at 2% hematocrit in complete medium (RPMI-1640, supplemented with HEPES, hypoxanthine, sodium bicarbonate, gentamycin, and Albumax II).

  • Plate Preparation: The test compounds are serially diluted in a 96-well plate. The final concentration range should adequately span the expected inhibitory range.

  • Infection: Parasitized RBCs are diluted to 1% parasitemia and 1% hematocrit and added to the wells containing the test compounds. Positive (parasitized RBCs without drug) and negative (uninfected RBCs) controls are included.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour at room temperature.

  • Data Acquisition: Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: Fluorescence values are converted to percentage of parasite growth inhibition relative to the positive control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

start Start: Asynchronous P. falciparum Culture plate Prepare 96-well plate with serial dilutions of quinoline derivatives start->plate infect Add parasitized RBCs (1% parasitemia, 1% hematocrit) to each well plate->infect incubate Incubate for 72 hours under standard gas/temperature conditions infect->incubate lyse Add Lysis Buffer with SYBR Green I Dye incubate->lyse read Incubate 1 hr in dark, then read fluorescence (Ex: 485nm, Em: 530nm) lyse->read analyze Calculate % Inhibition and determine IC50 values via dose-response curve fitting read->analyze end End: Comparative Potency Data analyze->end

Figure 2: Workflow for the In Vitro SYBR Green I Antimalarial Assay.

In Vivo Assay: Peters' 4-Day Suppressive Test

This standard model evaluates the efficacy of a compound in a living organism, typically using the rodent malaria parasite Plasmodium berghei in mice. It assesses the ability of a drug to suppress the growth of blood-stage parasites.

Experimental Protocol: 4-Day Suppressive Test

  • Animal Model: Swiss albino mice are used.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Two hours post-infection (Day 0), the first dose of the test compound is administered orally or via another relevant route. Treatment continues daily for four consecutive days (Day 0 to Day 3).[8] A control group receives the vehicle, and a reference drug group (e.g., chloroquine) is also included.

  • Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.

  • Analysis: The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination. The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of suppression.

Head-to-Head Performance of Quinoline Classes

The quinoline family is diverse, with distinct chemical classes exhibiting different activity profiles, mechanisms, and resistance patterns.

4-Aminoquinolines (e.g., Chloroquine, Amodiaquine)

The historical gold standard, Chloroquine (CQ) , is highly potent against sensitive P. falciparum strains, often with IC₅₀ values in the low nanomolar range.[4] Its downfall has been the widespread emergence of resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[7] This mutated transporter is located on the parasite's food vacuole membrane and actively effluxes CQ, preventing it from reaching the high concentrations needed to inhibit hemozoin polymerization.[7][9]

Quinoline Methanols (e.g., Mefloquine, Quinine)

Developed to combat CQ resistance, Mefloquine (MQ) remains effective against many CQ-resistant strains.[5] While it also inhibits hemozoin formation, its mechanism is thought to be more complex and may involve alternative targets.[5] MQ does not accumulate in the food vacuole to the same extent as CQ.[5] Its clinical utility is often limited by a profile of neuropsychiatric side effects.

8-Aminoquinolines (e.g., Primaquine, Tafenoquine)

This class is unique and indispensable. Primaquine and the newer, long-acting Tafenoquine are the only approved drugs that eradicate the dormant liver-stage parasites (hypnozoites) of P. vivax and P. ovale, which are responsible for disease relapse.[10][11] Their blood-stage activity is weak. A critical consideration for this class is safety; they can induce severe hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency, making G6PD screening mandatory before administration.[12]

Modern Hybrids and Novel Derivatives

To circumvent resistance, modern medicinal chemistry focuses on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores.[1][13]

  • Ferroquine: This organometallic hybrid incorporates a ferrocene moiety into a 4-aminoquinoline structure. It shows potent activity against multi-drug resistant strains, and its bulky, lipophilic nature is believed to help it evade the PfCRT efflux pump.[1]

  • Quinoline-Sulfonamide Hybrids: These compounds display excellent activity against both CQ-sensitive and CQ-resistant strains, with some derivatives showing significantly lower IC₅₀ values than chloroquine against resistant parasites.[1]

  • Quinoline-4-Carboxamides: This newer class exhibits potent, multistage activity, affecting not only the blood stages but also liver schizonts and gametocytes (the stages responsible for transmission).[8] This multistage profile makes them highly attractive candidates for both treatment and eradication efforts.

Quantitative Performance Summary

The table below consolidates experimental data from various studies to provide a clear head-to-head comparison. IC₅₀ values demonstrate potency, while the Selectivity Index (SI) indicates the therapeutic window.

Compound Class / DerivativeP. falciparum StrainIC₅₀ (µM)Mammalian Cell LineCC₅₀ (µM)Selectivity Index (SI)In Vivo Efficacy (P. berghei, Mouse Model)Reference(s)
Chloroquine 3D7 (Sensitive)0.01 - 0.03Various> 50> 1600High suppression at low doses[1][8]
W2 (Resistant)0.23 - 0.37Various> 50> 135Reduced efficacy[1][13]
Mefloquine W2 (Resistant)~0.028Various> 10> 350Effective prophylaxis[3][14]
Tafenoquine (Blood Stage)Weak ActivityVarious--Used for relapse prevention (liver stage)[11][15]
Ferroquine W2 (Resistant)~0.02Various> 10> 500Potent against multi-drug resistant isolates[1]
4-Aminoquinoline-pyrimidine hybrid W2 (Resistant)0.033---Excellent activity, 11-fold more potent than CQ[1]
Quinoline-4-carboxamide (Cmpd 2) 3D7 (Sensitive)0.001MRC-5> 10> 10000>99% parasitemia reduction at 1 mg/kg[8]

Note: Data is compiled from multiple sources and represents approximate or exemplary values for comparison. Specific values can vary based on assay conditions.

Structure-Activity Relationship (SAR) of 4-Aminoquinolines

Decades of research have illuminated key structural features governing the activity of the 4-aminoquinoline scaffold. Understanding these relationships is crucial for designing next-generation analogues that can overcome resistance.

  • The 7-Chloro Group: An electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is essential for high antimalarial potency.[16][17] Removal or replacement of this group drastically reduces activity.

  • The 4-Amino Side Chain: The flexible diaminoalkyl side chain at the 4-position is critical. Its length and basicity influence the drug's ability to accumulate in the food vacuole and its overall pharmacokinetic properties.[16]

  • The Terminal Amine: The basicity of the terminal tertiary amine is vital for the trapping mechanism within the acidic food vacuole.

cluster_legend Key Pharmacophoric Features SAR_Image Key1 7-Chloro Group: Essential for high potency. Key2 Flexible Aminoalkyl Linker: Influences accumulation and PK. Key3 Basic Terminal Amine: Crucial for protonation and trapping in the food vacuole.

Figure 3: Core Structure-Activity Relationships of 4-Aminoquinoline Antimalarials.

Conclusion and Future Perspectives

The head-to-head comparison reveals a clear trajectory in the development of quinoline antimalarials. While classic drugs like chloroquine and mefloquine laid the foundation, their utility has been eroded by resistance and, in some cases, safety concerns. The future of quinoline-based therapy lies in intelligent drug design that directly addresses these challenges.

Novel hybrids like ferroquine and quinoline-sulfonamides demonstrate that the core quinoline scaffold can be chemically modified to restore potent activity against even multi-drug resistant parasites. Furthermore, the emergence of compounds like the quinoline-4-carboxamides, which possess multistage activity, represents a paradigm shift.[8] Such drugs not only cure the disease but also have the potential to block transmission and prevent infection, aligning perfectly with the global goal of malaria eradication. Continued research focusing on novel mechanisms of action, overcoming known resistance pathways, and targeting multiple lifecycle stages will be paramount in the ongoing fight against malaria.

References

  • Mofokeng, M., et al. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Available at: [Link]

  • Antony, S., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research. Available at: [Link]

  • Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy & Bioalllied Sciences. Available at: [Link]

  • Kumar, A., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wikipedia. (n.d.). Chloroquine. Available at: [Link]

  • Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Antony, S., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. ResearchGate. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]

  • Sá, K., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Available at: [Link]

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Available at: [Link]

  • Al-Abdullah, E., et al. (2014). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. Available at: [Link]

  • Chavan, N., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Desai, N., et al. (2016). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). Choosing a Drug to Prevent Malaria. Available at: [Link]

  • Chavan, N., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

  • Rajapakse, S., et al. (2021). Safety and Efficacy of Tafenoquine for Plasmodium vivax Malaria Prophylaxis and Radical Cure: Overview and Perspectives. Infection and Drug Resistance. Available at: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology. Available at: [Link]

  • Asif, M. (2017). Recent developments of quinoline based antimalarial agents. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas. Available at: [Link]

  • Nasveld, P., et al. (2010). Randomized, Double-Blind Study of the Safety, Tolerability, and Efficacy of Tafenoquine versus Mefloquine for Malaria Prophylaxis in Nonimmune Subjects. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. ResearchGate. Available at: [Link]

  • Haston, M., et al. (2019). Guidance for Using Tafenoquine for Prevention and Antirelapse Therapy for Malaria — United States, 2019. MMWR. Morbidity and Mortality Weekly Report. Available at: [Link]

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Comparative analysis of the antioxidant properties of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Antioxidant Properties of Quinoline Carboxylic Acids

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis of the antioxidant properties of quinoline carboxylic acids. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, explore the structure-activity relationships that govern efficacy, and provide detailed, validated protocols for the most common antioxidant assays. Our objective is to equip you with the expert-level insights needed to critically evaluate and advance research in this promising area.

Introduction: The Quinoline Scaffold and the Imperative of Antioxidant Research

The quinoline moiety, a heterocyclic scaffold composed of fused benzene and pyridine rings, is a cornerstone in medicinal chemistry.[1] Derivatives of this structure are integral to a wide array of pharmaceuticals, noted for their anti-inflammatory, antibacterial, and antineoplastic activities.[2] In recent years, a significant focus has shifted towards the antioxidant potential of quinoline derivatives. This interest is driven by the overwhelming evidence linking oxidative stress—a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them—to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[2][3][4]

Quinoline carboxylic acids, a specific subclass, have emerged as particularly compelling candidates for antioxidant drug development. The presence of the carboxylic acid group, combined with the versatile quinoline ring system, allows for fine-tuning of the molecule's electronic and steric properties, which are critical determinants of its ability to scavenge free radicals. This guide will provide a comparative framework for understanding and evaluating these properties.

Fundamental Mechanisms of Antioxidant Action

Before comparing specific molecules, it is crucial to understand the primary chemical mechanisms by which antioxidants neutralize harmful free radicals. The efficacy of a quinoline carboxylic acid, or any antioxidant, is fundamentally determined by its ability to donate a hydrogen atom or an electron.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a radical, but one that is significantly more stable and less reactive due to resonance delocalization.

    A-H + R• → A• + R-H

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (A-H•+) and an anion (R:-). This is often followed by proton transfer, achieving the same net result as the HAT pathway.

    A-H + R• → A-H•+ + R:-

The propensity of a compound to act via one or both of these pathways is dictated by its chemical structure. Key parameters include Bond Dissociation Energy (BDE) for the HAT mechanism and Ionization Potential (IP) for the SET mechanism.[3] Lower BDE and IP values generally correlate with higher antioxidant activity.

Caption: Core antioxidant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Key Experimental Assays for Evaluating Antioxidant Capacity

To ensure trustworthy and reproducible results, a multi-assay approach is essential. No single test can fully capture the complex nature of antioxidant activity. Here, we detail the protocols for three widely accepted methods: DPPH, ABTS, and FRAP. Each relies on a different chemical principle, providing a more holistic assessment of a compound's potential.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method used to screen for HAT-based antioxidant activity.[5][6] It employs a stable free radical, DPPH•, which has a deep violet color in solution. When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[5][7] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging activity of the sample.[5]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in an amber bottle in the dark at 4°C.

    • Test Compound Solutions: Prepare a series of concentrations of the quinoline carboxylic acid derivatives in the same solvent.

    • Positive Control: Prepare a series of concentrations of a known antioxidant, such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH stock solution to each well.

    • Add 100 µL of the various concentrations of the test compounds or positive control to the wells. For the blank (control), add 100 µL of the solvent instead of the sample.[7]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5] The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula:

      % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[5] A lower IC50 value signifies greater antioxidant activity.

Caption: Standard workflow for the DPPH radical scavenging assay.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants. The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[8][9] The resulting radical has a characteristic blue-green color with an absorbance maximum around 734 nm. In the presence of an antioxidant, the radical is neutralized, and the solution's color fades. The extent of this decolorization is proportional to the antioxidant's activity.

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.[8]

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[8][9]

    • Diluted ABTS•+ Solution: On the day of the assay, dilute the working solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the test compounds or a positive control (e.g., Trolox).

  • Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.

Caption: Workflow for the ABTS radical cation decolorization assay.

The FRAP (Ferric Reducing Antioxidant Power) Assay

Unlike the previous assays, the FRAP assay does not measure radical scavenging directly. Instead, it assesses the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[10][11][12] This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) in an acidic environment (pH 3.6).[10] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.[10]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Prepare an aqueous solution of ferric chloride.

    • FRAP Working Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

  • Assay Procedure:

    • Add 190 µL of the FRAP working reagent to each well of a 96-well plate.

    • Add 10 µL of the test compound, standard (e.g., FeSO₄ solution), or blank (solvent) to the wells.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 593 nm after a specified time, typically between 4 and 60 minutes.[10][12]

  • Calculation:

    • Construct a standard curve using a known concentration of Fe²⁺ (from FeSO₄).

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as mM Fe²⁺ equivalents.

Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Analysis and Structure-Activity Relationships (SAR)

The antioxidant activity of quinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is key to designing more potent antioxidant compounds.

One comparative study synthesized two derivatives, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid, and evaluated their antioxidant potential using the DPPH assay.[1][13] The results demonstrated that substitution at the C2 position significantly influences activity. The presence of a 4-methylphenyl group at C2 resulted in greater antioxidant activity compared to a simple methyl group.[1] Both synthesized compounds showed markedly better radical scavenging ability than their precursor, isatin, which was inactive at the tested concentration.[1][13] This suggests that the complete quinoline-4-carboxylic acid scaffold is essential for the observed activity. The enhanced activity of the 2-(4-methylphenyl) derivative is likely due to the greater resonance stabilization of the resulting antioxidant radical across the larger aromatic system.[1]

However, it is important to note conflicting findings in the literature. Another study investigating a range of quinoline derivatives, including quinoline-2-carboxylic, quinoline-3-carboxylic, and quinoline-4-carboxylic acids, reported that these compounds lacked significant DPPH radical scavenging capacity when compared to the standard antioxidant, ascorbic acid.[14][15] This discrepancy highlights a critical point in medicinal chemistry: subtle structural changes can lead to dramatic differences in biological activity. The compounds in the latter study were unsubstituted on the benzo ring and lacked the specific C2 substitutions seen in the more active derivatives.

These experimental findings align with theoretical predictions from computational studies, which suggest that the ability to stabilize the resulting radical through resonance is a key determinant of antioxidant potential.[3]

Quantitative Comparison of Select Quinoline Carboxylic Acid Derivatives
CompoundAssayConcentration% InhibitionKey Structural FeatureReference
Isatin (Precursor)DPPH5 mg/LNo ActivityN/A (Precursor)[1]
2-methylquinoline-4-carboxylic acidDPPH5 mg/L~30.25%C2-Methyl group[1][13]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH5 mg/L~40.43%C2-Aryl group[1][13]
Quinoline-2, 3, & 4-carboxylic acidsDPPHNot SpecifiedLacked scavenging capacityUnsubstituted[14][15]

Conclusion and Future Directions

The available evidence indicates that quinoline carboxylic acids represent a promising scaffold for the development of novel antioxidants. The antioxidant capacity is profoundly influenced by the substitution pattern on the quinoline ring, with aryl substitutions at the C2 position appearing to enhance radical scavenging activity, likely through improved radical stabilization.

The conflicting reports in the literature underscore the necessity for standardized, multi-assay testing protocols to enable meaningful comparisons across different studies. Future research should focus on a systematic exploration of the SAR by synthesizing and testing a wider library of derivatives with varied substituents at different positions on both the pyridine and benzene rings. Combining robust in vitro screening using assays like DPPH, ABTS, and FRAP with computational predictions of BDE and IP will be crucial for rationally designing the next generation of highly potent quinoline-based antioxidants.

References

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  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
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  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF.
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  • Quinolines Antioxydant Activity Structure Activity Rel
  • Structure-activity relationship of quinoline carboxylic acids.
  • Structure-activity relationship of quinoline carboxylic acids. Benchchem.
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  • Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. PubMed.

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Assessing the Selectivity of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical assessment of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid, a novel quinoline derivative with potential as a targeted therapeutic agent. Given the absence of published biological data for this specific molecule, this document outlines a rigorous, multi-pronged strategy to elucidate its selectivity profile, benchmark its performance against established alternatives, and provide a solid foundation for further drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[1][2] Therefore, our investigation will focus on characterizing this compound's activity across the human kinome.

Introduction to the Candidate Compound and the Rationale for Kinase Inhibition

The core structure of this compound suggests its potential as a kinase inhibitor. The quinoline ring system is a well-established pharmacophore that can effectively compete for the ATP-binding site of various kinases.[3] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4] Numerous FDA-approved drugs, such as those targeting EGFR, VEGFR, and c-Met, feature a quinoline or quinazoline core, highlighting the therapeutic potential of this chemical class.[5][6] The specific substitution pattern of our candidate compound, particularly the 3-(3-oxobutyl) side chain, presents a unique chemical entity whose selectivity profile is unknown and warrants thorough investigation.

A Strategic Approach to Selectivity Profiling

A critical aspect of developing a successful kinase inhibitor is to ensure its selectivity towards the intended target(s) while minimizing off-target effects that can lead to toxicity. Our proposed strategy involves a tiered approach, beginning with broad screening and progressively narrowing down to specific targets and cellular effects.

Tier 1: Initial Kinome-Wide Selectivity Screening

The first step is to perform a comprehensive screen against a large panel of human kinases to identify potential primary targets and off-targets. This provides an unbiased overview of the compound's selectivity at a biochemical level.

Experimental Protocol: KinomeScan™ Profiling

This assay measures the binding affinity of the test compound to a panel of over 400 kinases.

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay is based on a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to each kinase.

  • Procedure: The compound is incubated at a fixed concentration (e.g., 1 µM) with a DNA-tagged kinase and the immobilized ligand. The amount of kinase bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a percent of control value below 10% or 35%, depending on the desired stringency.

Tier 2: In-Depth Biochemical Potency and Selectivity Assessment

Based on the initial kinome screen, promising primary targets and significant off-targets will be selected for further validation and determination of inhibitory potency (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Z'-LYTE™)

This assay measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.

  • Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and the test compound.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, incubate the kinase with the test compound for a predetermined time (e.g., 30 minutes). c. Initiate the kinase reaction by adding the ATP/substrate mixture. d. After incubation, stop the reaction and measure the extent of substrate phosphorylation using a fluorescence-based detection method.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis with Structurally Related Kinase Inhibitors

To contextualize the performance of our candidate compound, it is essential to compare it with established kinase inhibitors possessing a quinoline scaffold and targeting similar kinases identified in the initial screens. Based on the prevalence of quinoline-based inhibitors, we propose the following initial comparators:

Comparator CompoundPrimary Target(s)Rationale for Inclusion
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, KIT, RETAn FDA-approved multi-kinase inhibitor with a quinoline core, providing a benchmark for broad-spectrum activity.
Cabozantinib c-Met, VEGFR2, RET, KIT, AXLAnother clinically successful quinoline-based inhibitor with a distinct selectivity profile.
Bosutinib Src, AblA quinoline-based inhibitor targeting non-receptor tyrosine kinases, offering a different selectivity comparison.[7]

The IC50 values of this compound against the identified primary and off-targets will be tabulated alongside those of the comparator compounds.

Table 1: Comparative Biochemical Potency (IC50, nM) of Quinoline-Based Kinase Inhibitors (This table will be populated with experimental data)

Kinase TargetThis compoundLenvatinibCabozantinibBosutinib
Primary Target(s) TBDKnown ValuesKnown ValuesKnown Values
Key Off-Target(s) TBDKnown ValuesKnown ValuesKnown Values

Cellular Target Engagement and Functional Consequences

Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to confirm that the compound can engage its target within a cellular context and elicit a functional response.

Confirming Target Engagement in Live Cells

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the identified primary target) and treat with varying concentrations of the test compound.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Assessing Cellular Potency and Cytotoxicity

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and the comparators for a specified duration (e.g., 72 hours).

  • Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 2: Comparative Cellular Potency (GI50, µM) in a Target-Relevant Cell Line (This table will be populated with experimental data)

CompoundGI50 (µM)
This compoundTBD
LenvatinibKnown Value
CabozantinibKnown Value
BosutinibKnown Value

Visualizing the Experimental Workflow and Rationale

To provide a clear overview of the proposed assessment strategy, the following diagrams illustrate the key experimental workflows and the underlying logic.

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Biochemical Validation cluster_tier3 Tier 3: Cellular Characterization kinome_scan KinomeScan™ Profiling (>400 Kinases) ic50_determination IC50 Determination (Z'-LYTE™ Assay) kinome_scan->ic50_determination Identify Hits cetsa Cellular Thermal Shift Assay (CETSA®) ic50_determination->cetsa Confirm Primary Target cell_viability Cell Viability Assay (CellTiter-Glo®) ic50_determination->cell_viability Assess Cellular Potency

Figure 1: A tiered experimental workflow for assessing the selectivity of a novel kinase inhibitor.

rationale_diagram compound Candidate Compound This compound biochemical_activity Biochemical Activity (In Vitro) compound->biochemical_activity cellular_activity Cellular Activity (In Situ) compound->cellular_activity selectivity_profile Selectivity Profile biochemical_activity->selectivity_profile target_engagement Target Engagement cellular_activity->target_engagement functional_outcome Functional Outcome (e.g., Growth Inhibition) target_engagement->functional_outcome

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid. As a specialized quinoline derivative, this compound requires careful handling and adherence to hazardous waste protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Immediate Actions & Guiding Principles

Before handling waste, understand these core principles. The disposal plan for this compound is dictated by its chemical nature as a halogenated organic acid.

  • NEVER Sink Dispose: This compound must never be disposed of down the drain.[1][2][3] Its classification as a halogenated organic and its potential aquatic toxicity make sink disposal a serious compliance violation and environmental hazard.

  • TREAT AS HAZARDOUS WASTE: From the moment it is designated for disposal, this compound is considered hazardous chemical waste.[4][5]

  • SEGREGATE PROPERLY: This is a halogenated organic compound . It must be collected in a waste container specifically designated for halogenated organics, separate from non-halogenated waste, acids, bases, and oxidizers.[6]

  • CONSULT EHS: Your institution's Environmental Health & Safety (EHS) department is the final authority on waste disposal. This guide provides a framework, but always follow your local EHS procedures for waste pickup and documentation.[2][3][4]

Waste Characterization and Hazard Profile

Proper disposal begins with understanding the compound's properties. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be available, its structure provides the necessary information for correct waste classification.[7]

PropertyClassification & Rationale
Physical State Solid.[8]
Chemical Family Quinoline Derivative, Carboxylic Acid.[9][10] Quinoline derivatives are known for a wide spectrum of biological activities and must be handled with care.[11][12][13][14]
Key Functional Groups Chloro (Halogen): The presence of a carbon-halogen bond classifies this as a Halogenated Organic Compound (HOC).[6][15] This is the most critical factor for waste stream segregation. Carboxylic Acid: This functional group makes the compound acidic and reactive with bases.
Regulatory Framework Resource Conservation and Recovery Act (RCRA).[16] The disposal of halogenated organic compounds is regulated by the EPA.[15][16] State regulations may also apply.[17]
Primary Disposal Stream Halogenated Organic Solid Waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generated (Solid compound, contaminated labware, or solutions) B Characterize Waste: - Halogenated (Chloro group) - Organic Acid (Carboxylic Acid) A->B Step 1 C Select Waste Container: - Compatible Material (e.g., HDPE) - Secure Lid - Affix 'Hazardous Waste' Label B->C Step 2 D Waste Segregation: Isolate from: - Non-Halogenated Organics - Strong Bases & Acids - Oxidizers C->D Step 3 E Transfer Waste to Container (Use appropriate PPE) D->E Step 4 F Store in Satellite Accumulation Area (SAA) - At/near point of generation - Keep container closed - Use secondary containment E->F Step 5 G Is Container >90% Full? F->G Step 6 H Continue Accumulation G->H No I Submit Chemical Waste Pickup Request to EHS G->I Yes H->F J EHS Collects Waste for Final Disposal I->J

Caption: Decision workflow for compliant chemical waste disposal.

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Container Selection and Preparation

The integrity of the waste container is paramount.

  • Obtain a Proper Container: Use a container designated for hazardous chemical waste, typically provided by your EHS department. It must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE) and have a screw-top or other securely sealing lid.[2]

  • Inspect the Container: Ensure the container is in good condition, with no cracks or leaks.[1]

  • Label Immediately: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label.[3] Do not wait until it is full. The label must include:

    • The words "Hazardous Waste".[4]

    • The full, unabbreviated chemical name: This compound .[4]

    • An estimate of the percentage or quantity of the contents.

    • The date accumulation started.

Step 3: Waste Collection and Segregation

This is the most critical phase for preventing dangerous reactions.

  • Solid Waste: Carefully transfer the solid this compound into the prepared, labeled container.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, wipes used for a small spill) should also be placed in the solid waste container.[5]

  • Segregation: This container must be stored separately from other waste types. Specifically, ensure it is not stored with:

    • Non-Halogenated Organic Waste: Halogenated and non-halogenated wastes are typically incinerated under different conditions.[6]

    • Strong Bases: The carboxylic acid will react with bases.

    • Acids and Oxidizers: Store separately to prevent any unintended reactions.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory pending pickup.

  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[4][5]

  • Container Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[1][2][3][4] Do not leave a funnel in the opening.[4]

  • Secondary Containment: All liquid hazardous waste requires secondary containment (like a plastic tub or tray).[2][3] While this compound is a solid, if you are disposing of solutions containing it, this rule is mandatory. It is good practice for solid waste as well to contain any potential spills.

Step 5: Requesting Disposal

Laboratory personnel are not authorized to transport hazardous waste from the lab.

  • Monitor Fill Level: Do not overfill the container. A safe limit is 90% full.[4]

  • Schedule Pickup: Once the container is full or you have finished the project generating this waste, submit a chemical waste pickup request to your institution's EHS department.[3] Follow your specific institutional procedure, which is often an online form.[3]

  • Timely Removal: The EPA requires that full containers be removed from an SAA within three days.[4][5] Submitting your pickup request promptly ensures compliance.

Emergency Procedures: Spill Response

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (Manageable by Lab Staff):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent suitable for solids.

    • Carefully sweep the material into a dustpan and place it in your designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[1][5]

  • Large Spills (or if you are unsure):

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • If there is an inhalation hazard, close the door and prevent entry.

    • Contact your institution's EHS or emergency response number immediately for assistance.[1][2]

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • This compound. PubChem, National Center for Biotechnology Information.

  • Laboratory Chemical Waste Guidelines. Stanford University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Chemical Waste. MIT Environmental Health & Safety.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health, Safety and Sustainability.

  • Hazardous Waste Segregation. Unknown Source.
  • Safety Data Sheet. Sigma-Aldrich. While not for the specific compound, this SDS for a related quinoline derivative provides context on potential hazards.
  • Safety Data Sheet. TCI Chemicals. This SDS for a related chloro-quinazoline provides context on potential hazards.
  • Safety Data Sheet. Thermo Fisher Scientific.
  • 4-CHLORO-2-METHYL-3-(3-OXO-BUTYL)-QUINOLINE-6-CARBOXYLIC ACID. Echemi.

  • Safety Data Sheet. Provides general safety information for Quinoline, highlighting potential hazards of the core chemical structure.
  • Safety Data Sheet. CDN Isotopes.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office.

  • 4-Chloroquinoline-6-carboxylic acid. PubChem, National Center for Biotechnology Information.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • 4-Chloro-2-methylquinoline. PubChem, National Center for Biotechnology Information.

  • 4-CHLORO-2-METHYL-3-(3-OXO-BUTYL)-QUINOLINE-6-CARBOXYLIC ACID Safety Data Sheets. Echemi.

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.

  • Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. MDPI.

  • Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gelator. PubMed, National Library of Medicine.

  • Biological Activities of Quinoline Derivatives. ResearchGate.

  • Quinoline Derivatives in Discovery and Development of Pesticides. PubMed, National Library of Medicine.

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
  • BB-5691068. Hit2Lead.

  • 4-Chloroquinoline. PubChem, National Center for Biotechnology Information.

  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate. PubMed Central, National Library of Medicine.

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A Researcher's Guide to the Safe Handling of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Profile of a Quinolone Derivative

The toxicological properties of 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid have not been extensively documented. However, the known hazards of related compounds, such as quinoline and other chlorinated aromatics, provide a strong basis for a conservative safety strategy. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation.[2] Furthermore, it is suspected of causing genetic defects and cancer.[2] The presence of a chlorine atom on the aromatic ring system further suggests that this compound should be handled as a potential irritant and with care to avoid absorption or inhalation.[3]

Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed.

Core Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent direct skin contact with the compound, which may cause irritation or be absorbed through the skin.[3]
Eye and Face Protection Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashes.To protect the eyes from accidental splashes of the compound, which could cause serious irritation.[3][4]
Body Protection A standard laboratory coat, fully buttoned. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron or coveralls should be worn.To protect the skin and personal clothing from contamination.[3]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.To prevent the inhalation of any dust or aerosols, which could cause respiratory irritation.[2][3]

This multi-layered approach to PPE creates a primary barrier between the researcher and the chemical, minimizing the potential for accidental exposure.

Operational Blueprint: From Handling to Disposal

A systematic workflow is essential for maintaining a safe laboratory environment when working with potentially hazardous compounds. The following diagram illustrates the key stages of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Management prep_node 1. Risk Assessment (Review available data, consult EHS) ppe_node 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood_node 3. Work in a Chemical Fume Hood ppe_node->fume_hood_node weighing_node 4. Careful Weighing and Transfer (Minimize dust generation) fume_hood_node->weighing_node dissolution_node 5. Dissolution in Appropriate Solvent weighing_node->dissolution_node storage_node 6. Store in a Tightly Sealed, Labeled Container (Cool, dry, well-ventilated area) dissolution_node->storage_node waste_collection_node 7. Segregate Halogenated Organic Waste storage_node->waste_collection_node disposal_node 8. Dispose of Waste via EHS (Follow institutional protocols) waste_collection_node->disposal_node

Safe Handling Workflow

Step-by-Step Handling Protocol:

  • Risk Assessment: Before any work begins, review all available information on the hazards of quinolines and chlorinated aromatic compounds. Consult with your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Work in a Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • Storage: The compound should be stored in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

Disposal Plan:

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[6][7]

Waste StreamDisposal ContainerLabeling
Solid Compound A dedicated, sealed container for halogenated organic solids."Hazardous Waste," "Halogenated Organic Solid," and the full chemical name.
Contaminated Labware (e.g., gloves, weigh paper) A designated hazardous waste bag or container for solid waste."Hazardous Waste," "Contaminated Solid Waste."
Solutions of the Compound A labeled, sealed container for halogenated organic liquid waste.[6]"Hazardous Waste," "Halogenated Organic Liquid," the solvent, and the chemical name with its approximate concentration.

Never dispose of this compound or its solutions down the drain.[6] All waste must be collected by your institution's EHS department for proper disposal, likely through incineration.[8]

Emergency Response: A Clear Path to Safety

In the event of a spill or personal exposure, a swift and correct response is crucial. The following flowchart outlines the immediate actions to be taken.

cluster_spill Spill Response cluster_exposure Personal Exposure Response start Emergency Event (Spill or Exposure) evacuate_spill 1. Evacuate Immediate Area & Alert Others start->evacuate_spill remove_clothing 1. Remove Contaminated Clothing start->remove_clothing assess_spill 2. Assess Spill Size and Risk evacuate_spill->assess_spill small_spill 3a. Small Spill: Use Inert Absorbent (e.g., vermiculite, sand) assess_spill->small_spill Small large_spill 3b. Large Spill: Contact EHS Immediately assess_spill->large_spill Large collect_spill 4. Collect Absorbed Material into Hazardous Waste Container small_spill->collect_spill clean_spill 5. Decontaminate Spill Area collect_spill->clean_spill skin_contact 2a. Skin Contact: Wash with Soap and Water for 15 min remove_clothing->skin_contact eye_contact 2b. Eye Contact: Flush with Water for 15 min at Eyewash Station remove_clothing->eye_contact inhalation 2c. Inhalation: Move to Fresh Air remove_clothing->inhalation seek_medical 3. Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Emergency Response Flowchart

In Case of a Spill:

  • Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor and colleagues.[3]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[9] Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste.[9]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the incident to your institution's EHS department.[9]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[2][5] Do not induce vomiting.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Benchchem. Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • PubChem. This compound.
  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • US EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Hazardous Waste Segregation.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. Personal Protective Equipment.
  • SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Pipe Testing Services. Chlorination Safety Protocols & PPE for Water Disinfection.

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4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.